molecular formula C6H8O2 B1166150 STEARETH-100/PEG-136/HDI COPOLYMER CAS No. 103777-69-1

STEARETH-100/PEG-136/HDI COPOLYMER

Cat. No.: B1166150
CAS No.: 103777-69-1
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Description

STEARETH-100/PEG-136/HDI Copolymer (CAS 103777-69-1) is a synthetic copolymer substance composed of Steareth-100, PEG-136, and hexamethylene diisocyanate (HDI) monomers . In formulations, its primary and well-documented function is viscosity controlling, which means it is engineered to increase or decrease the viscosity of cosmetic products . The "Steareth-" component refers to the polyethylene glycol (PEG) ether of stearyl alcohol, where the number denotes the average number of ethylene oxide units, defining its hydrophilic-lipophilic balance and surfactant properties . Polyethylene glycols (PEGs) like PEG-136 are known for their broad spectrum of viscosity and solubility properties, good skin tolerance, and role as non-greasy, water-soluble bases . This copolymer is synthetically derived and falls under the regulatory scope of cosmetic ingredients . This product is intended For Research Use Only (RUO) and is strictly for laboratory and industrial application. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

103777-69-1

Molecular Formula

C6H8O2

Origin of Product

United States

Foundational & Exploratory

STEARETH-100/PEG-136/HDI COPOLYMER: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of STEARETH-100/PEG-136/HDI COPOLYMER, a key rheology modifier in various advanced formulations. This document details the copolymer's constituent monomers, its polymeric structure, a representative synthesis protocol, and relevant physicochemical properties.

Chemical Structure

This compound is a complex non-ionic, associative thickener. Its structure is that of a polyurethane, formed from three primary monomeric units:

  • Steareth-100: A polyethylene (B3416737) glycol ether of stearyl alcohol. The "100" indicates an average of 100 ethylene (B1197577) oxide repeating units. This component provides the hydrophobic, fatty alcohol end-caps of the polymer chains.

  • PEG-136: A polyethylene glycol with an average of 136 ethylene oxide repeating units. This forms the primary hydrophilic backbone of the copolymer.

  • Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate that acts as a urethane (B1682113) linkage-forming agent, connecting the hydrophilic and hydrophobic polyether chains.

The resulting structure is a block copolymer characterized by a hydrophilic polyethylene glycol backbone with hydrophobic stearyl ether end-groups, linked together by urethane bonds formed from the reaction with HDI.[1][2] The IUPAC name for this copolymer is Poly(Oxy-1,2-Ethanediyl), alpha-Hydro-theta-Hydroxy, Polymer with 1,6-Diisocyanatohexane and alpha-Octadecyl-theta-Hydroxypoly(Oxy-1,2-Ethanediyl).[3]

A proposed general structure is as follows:

[Hydrophobic Tail]-(Urethane Linkage)-[Hydrophilic Backbone]-(Urethane Linkage)-[Hydrophobic Tail]

Where the hydrophobic tails are derived from Steareth-100 and the hydrophilic backbone is composed of PEG-136. The HDI molecules form the urethane linkages that connect these segments. A patent for a similar polymer suggests a weight-average molecular weight of 30,000 to 40,000 g/mol .[4]

Synthesis

The synthesis of this compound is achieved through a step-growth polymerization, specifically a polyurethane synthesis reaction. The fundamental reaction involves the addition of the hydroxyl (-OH) groups of the polyols (Steareth-100 and PEG-136) to the isocyanate (-NCO) groups of hexamethylene diisocyanate.

A general manufacturing process involves the reaction of pre-dried polyethylene glycols with a diisocyanate in the presence of a catalyst.[5] The reaction is allowed to proceed until the free diisocyanate is consumed. To ensure all isocyanate groups have reacted, a high boiling point aliphatic alcohol or surfactant molecule may be added as an end-capping agent.[5]

Representative Experimental Protocol

While the precise, proprietary industrial synthesis protocols are not publicly available, a representative experimental procedure can be detailed based on the synthesis of similar polyurethane associative thickeners.

Materials:

  • Steareth-100

  • PEG-136

  • Hexamethylene diisocyanate (HDI)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate or a tertiary amine)

  • Anhydrous solvent (e.g., toluene, if not a solvent-free synthesis)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Drying of Polyols: Steareth-100 and PEG-136 are charged into a reaction vessel. The mixture is heated under vacuum to remove any residual water, as water can react with the isocyanate groups.

  • Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen, to prevent side reactions with atmospheric moisture.

  • Reaction with Diisocyanate: The dried polyol mixture is cooled to a specific reaction temperature (typically between 50-90°C). Hexamethylene diisocyanate is then added dropwise to the reaction mixture with constant stirring.

  • Catalysis: A catalyst, such as dibutyltin dilaurate, is introduced to the reactor to facilitate the urethane bond formation.

  • Polymerization: The reaction is allowed to proceed for several hours until the concentration of free isocyanate groups has reached a predetermined low level, which can be monitored by techniques such as titration or infrared spectroscopy.

  • End-capping (Optional): If necessary, a monofunctional alcohol can be added to the reaction mixture to quench any remaining unreacted isocyanate groups.

  • Isolation: The resulting copolymer is then isolated. If a solvent was used, it is removed under reduced pressure. The final product is typically a waxy solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Product Isolation Steareth100 Steareth-100 Drying Drying of Polyols (Steareth-100 & PEG-136) Steareth100->Drying PEG136 PEG-136 PEG136->Drying HDI HDI Mixing Reaction Mixture (Under N2 Atmosphere) HDI->Mixing Catalyst Catalyst Catalyst->Mixing Drying->Mixing Polymerization Polyurethane Formation (50-90°C) Mixing->Polymerization EndCapping End-capping (Optional) Polymerization->EndCapping Isolation Isolation of Copolymer EndCapping->Isolation FinalProduct STEARETH-100/PEG-136/HDI COPOLYMER Isolation->FinalProduct

Caption: Synthesis workflow for this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueReference(s)
Physical Form Waxy Solid[1]
Molecular Weight No compounds <1000 Da detected[5]
Residual HDI Below limit of detection[5]
Assay 95.00 to 100.00 %[6]
Oral LD50 (rat) >10,000 mg/kg[5]
Dermal Irritation (rabbit) Non-irritating[2]
Eye Irritation (rabbit) Non-irritating[5]
Mutagenicity (Ames test) Not mutagenic[2]

References

Technical Guide: Molecular Weight Determination of STEARETH-100/PEG-136/HDI COPOLYMER

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STEARETH-100/PEG-136/HDI COPOLYMER is a synthetic polymer used primarily in the cosmetics and personal care industry as a viscosity-controlling agent.[1][2][3] It is a copolymer composed of steareth-100, polyethylene (B3416737) glycol (PEG)-136, and hexamethylene diisocyanate (HDI) monomers.[2][4] The molecular weight of this copolymer is a critical parameter that dictates its physicochemical properties, such as viscosity, solubility, and performance in formulations. An accurate determination of its molecular weight distribution is therefore essential for quality control, formulation development, and regulatory compliance.

This technical guide provides an in-depth overview of the primary analytical techniques for determining the molecular weight of this compound. It details the experimental protocols for the most relevant methodologies and presents the data in a structured format for easy comparison.

Overview of Relevant Analytical Techniques

The determination of the molecular weight of a synthetic copolymer like this compound requires techniques that can handle its potential polydispersity and complex structure. The most suitable methods include Size Exclusion Chromatography (SEC) with advanced detectors, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. A classical method, viscometry, can also provide valuable information.

The following table summarizes the key characteristics of these techniques:

Technique Principle Type of Molecular Weight Measured Advantages Limitations
Size Exclusion Chromatography (SEC/GPC) Separation based on hydrodynamic volume in solution.Relative to calibration standards.Robust, reproducible, provides molecular weight distribution.Calibration with appropriate standards can be challenging for copolymers.
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC coupled with a MALS detector that measures the intensity of scattered light to determine absolute molecular weight.Absolute weight-average molecular weight (Mw).No need for column calibration with standards, provides information on molecular size and conformation.[5][6][7]Requires accurate determination of the refractive index increment (dn/dc).
MALDI-TOF Mass Spectrometry Soft ionization of polymer molecules embedded in a matrix, followed by mass analysis based on time-of-flight.Absolute number-average (Mn) and weight-average (Mw) molecular weights.[1][8]High accuracy and resolution, provides information on end-groups and polymer structure.[1][4]Mass discrimination can occur for highly polydisperse samples; finding a suitable matrix can be challenging.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the chemical environment of atomic nuclei to determine the ratio of end-groups to repeating monomer units.Absolute number-average molecular weight (Mn).[3][10]Provides detailed structural information, non-destructive.Generally suitable for lower molecular weight polymers where end-group signals are distinct.[11]
Viscometry Measurement of the viscosity of a polymer solution to determine its intrinsic viscosity, which is related to molecular weight.Viscosity-average molecular weight (Mv).Simple, inexpensive equipment.[12]Requires Mark-Houwink constants specific to the polymer-solvent system.

Experimental Protocols

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molecular weight distribution of copolymers without the need for column calibration with specific standards.[5][6][7]

Methodology:

  • System Preparation:

    • An SEC system equipped with a pump, injector, a set of appropriate SEC columns (e.g., polystyrene-divinylbenzene based for organic-soluble polymers or modified silica (B1680970) for aqueous-soluble polymers), a MALS detector, and a differential refractive index (dRI) detector is required.

    • The mobile phase should be a good solvent for this compound and should be filtered and degassed. A common mobile phase for similar polymers is tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) containing a salt like LiBr to suppress aggregation.[13]

  • Sample Preparation:

    • Prepare a stock solution of the copolymer in the mobile phase at a known concentration (e.g., 1-5 mg/mL).

    • Ensure the polymer is fully dissolved, which may require gentle agitation or sonication.

    • Filter the sample solution through a syringe filter (e.g., 0.2 or 0.45 µm) to remove any particulate matter before injection.

  • Determination of Refractive Index Increment (dn/dc):

    • The dn/dc value, which represents the change in refractive index with concentration, is crucial for accurate molecular weight determination by MALS.

    • This value must be determined experimentally for the specific copolymer-solvent-temperature combination using the dRI detector in off-line mode or by injecting a series of known concentrations.

  • Data Acquisition:

    • Inject the prepared sample solution into the SEC system.

    • The molecules are separated by the SEC columns based on their hydrodynamic volume.

    • The eluting fractions pass through the MALS and dRI detectors. The MALS detector measures the scattered light intensity at multiple angles, while the dRI detector measures the concentration.

  • Data Analysis:

    • The data from the MALS and dRI detectors are processed using specialized software.

    • The software uses the scattered light intensity, the concentration, and the predetermined dn/dc value to calculate the absolute weight-average molecular weight (Mw) for each elution slice.

    • This allows for the construction of a molecular weight distribution plot and the calculation of various molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI = Mw/Mn).

Experimental Workflow for SEC-MALS Analysis

SEC_MALS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Solvent + Salt) D Inject Sample into SEC System A->D B Dissolve Copolymer Sample (Known Concentration) C Filter Sample Solution B->C C->D E Separation by SEC Columns D->E F Detection: MALS & dRI E->F H Process Data with Specialized Software F->H G Determine dn/dc Value G->H I Calculate Absolute Mw, Mn, and PDI H->I MALDI_TOF_Logic cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Interpretation A Select & Prepare Matrix and Cationizing Agent C Mix Analyte, Matrix, and Cationizing Agent A->C B Prepare Analyte Solution B->C D Spot on MALDI Target & Dry C->D E Laser Desorption & Ionization D->E F Time-of-Flight Mass Analysis E->F G Detection F->G H Generate Mass Spectrum G->H I Identify Oligomer Distribution H->I J Calculate Mn, Mw, PDI I->J NMR_Signaling A Copolymer Sample B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Identify & Integrate End-Group Signals C->D E Identify & Integrate Repeating Unit Signals C->E F Calculate Degree of Polymerization (DPn) D->F E->F G Calculate Number-Average Molecular Weight (Mn) F->G

References

"STEARETH-100/PEG-136/HDI COPOLYMER" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of STEARETH-100/PEG-136/HDI COPOLYMER. The information is compiled from various sources to support research, development, and safety assessments of this cosmetic ingredient.

Chemical Identity and Physical Properties

This compound is a synthetic polymer used in the cosmetics industry, primarily as a viscosity-controlling agent.[1][2][3] It is a copolymer formed from the monomers steareth-100, polyethylene (B3416737) glycol (PEG)-136, and hexamethylene diisocyanate (HDI).[4][5]

Table 1: General and Physical Properties of this compound

PropertyValue
INCI Name This compound
CAS Number 103777-69-1
Chemical/IUPAC Name Poly(Oxy-1,2-Ethanediyl), Alpha-Hydro-Theta-Hydroxy, Polymer With 1,6-Diisocyanatohexane And Alpha-Octadecyl-Theta-Hydroxypoly(Oxy-1,2- Ethanediyl)[3]
Origin Synthetic
Physical Form Information not publicly available. Related HDI polymers can be fine powders.
Molecular Weight No compounds of <1000 Da were detected in an analysis.[6]

Synthesis and Manufacturing

This compound is synthesized through a polycondensation reaction. The general manufacturing process involves reacting pre-dried polyethylene glycol and diisocyanate in the presence of a catalyst.[6][7] The reaction is driven to completion to ensure the consumption of free diisocyanate.[6][7] A high boiling point aliphatic alcohol or surfactant molecule is then used to end-cap the polymer chains by reacting with any remaining unreacted isocyanate groups.[6] For this specific copolymer, residual diisocyanate was reported to be below the limit of detection.[7]

Synthesis_Workflow Reactants Steareth-100 PEG-136 Hexamethylene Diisocyanate (HDI) ReactionVessel Polycondensation Reaction Reactants->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel EndCapping End-capping Agent (e.g., high boiling alcohol) ReactionVessel->EndCapping Purification Purification EndCapping->Purification FinalProduct This compound Purification->FinalProduct

Caption: General synthesis workflow for this compound.

Applications in Cosmetics

The primary function of this compound in cosmetic formulations is as a viscosity-controlling agent.[1][2][3] It is utilized to either increase or decrease the viscosity of products, thereby ensuring a desirable texture and stability.[1] This copolymer is found in a variety of personal care products, including creams, lotions, serums, and hair care products. It is particularly useful in emulsion systems and can be incorporated into "cold process" formulations.

Toxicological Profile

Extensive safety assessments have been conducted on this compound, primarily focusing on its use in cosmetic products.

Table 2: Summary of Toxicological Data

TestSpeciesResult
Acute Oral Toxicity (LD50) Rat>10,000 mg/kg[6][7]
Dermal Irritation RabbitNot irritating at 100% concentration[6][7]
Eye Irritation RabbitClassified as a non-irritant at 100% concentration[6]
Mutagenicity (Ames Test) -Not mutagenic[6][7]

Experimental Protocols

The toxicological data presented above are based on standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

This test is designed to determine the short-term adverse effects of a substance following oral administration.

Methodology:

  • Test Animals: Healthy, young adult rats are used.

  • Housing and Fasting: Animals are housed in standard laboratory conditions. Prior to administration of the test substance, the animals are fasted overnight.

  • Dose Administration: The test substance is administered orally in a single dose via gavage.

  • Observation Period: Animals are observed for a period of at least 14 days for any signs of toxicity or mortality.

  • Data Collection: Observations of clinical signs, body weight changes, and mortality are recorded. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 (the dose expected to cause death in 50% of the test animals) is calculated.

Acute_Oral_Toxicity_Workflow Start Select Healthy Rats Fasting Overnight Fasting Start->Fasting Dosing Oral Gavage Dosing (Single Dose) Fasting->Dosing Observation 14-Day Observation (Clinical Signs, Mortality) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Endpoint Determine LD50 Necropsy->Endpoint

Caption: Workflow for an acute oral toxicity study.

Dermal Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause irritation to the skin.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.

  • Application: A small amount of the test substance (at 100% concentration in this case) is applied to a small area of the clipped skin. The treated area is then covered with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or damage to the eye.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

  • Scoring: The ocular lesions are scored based on a standardized system. The reversibility of the effects is also assessed.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

Methodology:

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted and compared to the number of spontaneous revertants in the control group. A significant increase in the number of revertant colonies indicates a mutagenic potential.

Ames_Test_Workflow Bacteria Bacterial Strains (e.g., S. typhimurium) Exposure Exposure Bacteria->Exposure TestSubstance Test Substance (Various Concentrations) TestSubstance->Exposure S9Mix S9 Mix (+/- Metabolic Activation) S9Mix->Exposure Plating Plating on Minimal Agar Exposure->Plating Incubation Incubation (48-72 hours) Plating->Incubation Evaluation Count Revertant Colonies Incubation->Evaluation Result Mutagenic or Non-mutagenic Evaluation->Result

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Conclusion

This compound is a synthetic polymer with a primary function as a viscosity-controlling agent in cosmetic products. Based on the available data, it has a favorable safety profile for its intended use, demonstrating low acute oral toxicity, and no dermal or eye irritation, or mutagenic potential. While specific quantitative physical and chemical data are limited in the public domain, its manufacturing process is understood, and its toxicological properties have been evaluated using standardized protocols. This information provides a solid foundation for researchers and professionals in the fields of cosmetics and drug development to assess its suitability and safety in various formulations.

References

An In-depth Technical Guide to the Viscosity Modification Mechanism of STEARETH-100/PEG-136/HDI COPOLYMER

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STEARETH-100/PEG-136/HDI COPOLYMER is a non-ionic associative thickener belonging to the class of hydrophobically modified ethoxylated urethanes (HEURs). It is a synthetic polymer engineered to control the rheology of aqueous systems, finding significant application in the cosmetic, personal care, and pharmaceutical industries. This in-depth guide elucidates the core mechanism by which this copolymer modifies viscosity, presents available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the underlying molecular interactions. A prominent trade name for this copolymer is RHEOLUXE® 811, manufactured by Elementis.[1][2][3][4][5]

Core Mechanism of Viscosity Modification

The viscosity-enhancing properties of this compound stem from its unique molecular architecture, which consists of both hydrophilic and hydrophobic segments. This structure allows for the formation of a transient three-dimensional network within an aqueous medium through intermolecular associations.

The polymer backbone is composed of hydrophilic polyethylene (B3416737) glycol (PEG-136) chains, which ensure its solubility in water. Attached to this hydrophilic backbone are hydrophobic groups derived from Steareth-100 and hexamethylene diisocyanate (HDI). In an aqueous environment, these hydrophobic moieties seek to minimize their exposure to water. Consequently, they associate with one another and with other hydrophobic components present in the formulation, such as oils, surfactants, or the surfaces of dispersed particles.

This self-association leads to the formation of micelle-like junctions, creating a dynamic network that entraps water molecules and significantly increases the viscosity of the solution. The "transient" nature of this network means that the associations are constantly breaking and reforming under shear stress, which imparts a desirable shear-thinning rheological profile to the formulation. This allows for products that are viscous under low-shear conditions (e.g., in the container) but flow easily upon application (high shear).

The key interactions governing the thickening mechanism are:

  • Hydrophobic Associations: The primary driving force for network formation is the interaction between the steareth hydrophobes.

  • Polymer Entanglement: At higher concentrations, physical entanglement of the long polymer chains also contributes to the viscosity.

  • Interaction with Other Formulation Components: The hydrophobic portions of the copolymer can also adsorb onto the surface of other ingredients, such as emulsified oil droplets or suspended particles, further reinforcing the network structure and enhancing stability.

This associative mechanism provides predictable, reproducible, and stable viscosity control.[1][4]

Quantitative Data

Table 1: General Properties and Typical Use Levels

PropertyValueReference
INCI NameThis compound[1][3]
TypeNon-ionic associative thickener (HEUR)[1]
Typical Addition Level0.2 - 3.0%[6]
Viscosity (2% in water)100 - 1000 mPa·s[6]
AppearancePowder[7]

Table 2: Gelling Efficiency in a Sulfate-Free Shampoo Base

This data illustrates the significant viscosity increase with rising polymer concentration in a complex formulation.

Concentration of RHEOLUXE® 811 (wt%)Viscosity (cP)
0< 10,000
~0.8~30,000
~1.75~74,000

Data extrapolated from a graphical representation in the source material.[7]

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound.

Protocol 1: Preparation of an Aqueous Solution for Viscosity Measurement

Objective: To prepare a simple aqueous solution of this compound for rheological analysis.

Materials:

  • This compound (e.g., RHEOLUXE® 811) powder

  • Deionized water

  • Laboratory balance

  • Beaker

  • Magnetic stirrer and stir bar or overhead mixer

Procedure:

  • Weigh the desired amount of deionized water into a beaker.

  • While stirring the water at a speed sufficient to create a vortex without splashing, slowly and steadily add the this compound powder to the vortex. This gradual addition prevents the formation of agglomerates.

  • Continue mixing until the polymer is fully dispersed and the solution appears homogenous. This can be done at any convenient stage of a larger manufacturing process.[6] If adding to the water phase first, ensure it is homogenous before adding other ingredients.[6]

  • Allow the solution to stand for a sufficient period (e.g., 24 hours) to ensure complete hydration and equilibration of the polymer network before proceeding with rheological measurements.

Protocol 2: Rheological Characterization using a Rotational Rheometer

Objective: To measure the viscosity of the prepared this compound solution as a function of shear rate to characterize its flow behavior.

Apparatus:

  • Rotational rheometer (cone-and-plate or parallel-plate geometry is suitable)

  • Temperature control unit (e.g., Peltier plate)

  • Prepared aqueous solution of the copolymer

Procedure:

  • Set the temperature of the rheometer's measurement geometry to the desired value (e.g., 25°C) and allow it to equilibrate.

  • Carefully load the sample onto the lower plate of the rheometer, ensuring a sufficient amount to fill the gap once the upper geometry is lowered. Avoid introducing air bubbles.

  • Lower the upper geometry to the correct measurement gap. For a cone-and-plate system, this will be a specific truncation gap. For a parallel-plate system, a defined gap (e.g., 1 mm) is set.

  • Trim any excess sample from the edge of the geometry to ensure accurate measurements.

  • Allow the sample to rest and reach thermal equilibrium for a few minutes before starting the measurement.

  • Perform a steady-state flow sweep, measuring the viscosity over a range of shear rates (e.g., from 0.1 s⁻¹ to 100 s⁻¹). This will reveal the shear-thinning nature of the polymer solution.

  • Record the viscosity (in Pa·s or cP) as a function of the shear rate (in s⁻¹).

Mandatory Visualizations

Diagram 1: Associative Network Formation

G cluster_polymer HEUR Polymer Chain cluster_network Aqueous System hydrophobe1 Hydrophobic Group (Steareth) peg_chain1 Hydrophilic Chain (PEG-136) hydrophobe1->peg_chain1 urethane1 Urethane Linkage (HDI) peg_chain1->urethane1 peg_chain2 Hydrophilic Chain (PEG-136) urethane1->peg_chain2 hydrophobe2 Hydrophobic Group (Steareth) peg_chain2->hydrophobe2 p1_h1 H p1_peg1 PEG p1_h1->p1_peg1 p1_u U p1_peg1->p1_u p1_peg2 PEG p1_u->p1_peg2 p1_h2 H p1_peg2->p1_h2 micelle Hydrophobic Association (Micelle-like Junction) p1_h2->micelle p2_h1 H p2_peg1 PEG p2_h1->p2_peg1 p2_h1->micelle p2_u U p2_peg1->p2_u p2_peg2 PEG p2_u->p2_peg2 p2_h2 H p2_peg2->p2_h2 p3_h1 H p3_peg1 PEG p3_h1->p3_peg1 p3_h1->micelle p3_u U p3_peg1->p3_u p3_peg2 PEG p3_u->p3_peg2 p3_h2 H p3_peg2->p3_h2 water Water Molecules (Entrapped)

Caption: Associative network of this compound in water.

Diagram 2: Experimental Workflow for Rheological Characterization

G start Start: Obtain Polymer and Deionized Water prepare Prepare Aqueous Solution (Protocol 1) start->prepare 1. Weighing equilibrate Equilibrate Solution (e.g., 24 hours) prepare->equilibrate 2. Hydration setup_rheometer Set Up Rotational Rheometer (Temperature, Geometry) equilibrate->setup_rheometer 3. Instrument Prep load_sample Load Sample and Trim setup_rheometer->load_sample 4. Sample Loading measure Perform Steady-State Flow Sweep (Protocol 2) load_sample->measure 5. Measurement analyze Analyze Data: Viscosity vs. Shear Rate Curve measure->analyze 6. Data Processing end End: Rheological Profile Determined analyze->end

Caption: Workflow for rheological characterization of the copolymer.

References

The Architectural Self-Assembly of STEARETH-100/PEG-136/HDI Copolymer: A Technical Guide to Micelle Formation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly and micelle formation of the amphiphilic block copolymer STEARETH-100/PEG-136/HDI. While specific experimental data for this exact copolymer is limited in publicly available literature, this document extrapolates from the well-established principles of analogous polyurethane-based and PEGylated copolymers to offer a comprehensive overview of its expected behavior and characterization. The methodologies and illustrative data presented herein serve as a robust framework for researchers initiating studies on this or similar copolymer systems for applications in drug delivery and nanotechnology.

Introduction to STEARETH-100/PEG-136/HDI Copolymer

This compound is a synthetic block copolymer comprised of three distinct monomeric units:

  • Steareth-100: A polyoxyethylene ether of stearyl alcohol, providing a hydrophobic alkyl chain.

  • Polyethylene Glycol (PEG-136): A hydrophilic polymer chain that imparts water solubility and biocompatibility.

  • Hexamethylene Diisocyanate (HDI): A diisocyanate linker that connects the polymer blocks.

The amphiphilic nature of this copolymer, possessing both hydrophobic (Steareth) and hydrophilic (PEG) segments, drives its self-assembly in aqueous environments to form core-shell micellar structures. These micelles present a hydrophobic core capable of encapsulating lipophilic drugs, shielded by a hydrophilic PEG corona that enhances colloidal stability and provides a "stealth" characteristic to evade the immune system, making them promising candidates for advanced drug delivery systems.[1]

The Mechanism of Self-Assembly and Micelle Formation

The formation of micelles from this compound in an aqueous solution is a thermodynamically driven process. Below a certain concentration, the copolymer chains exist as unimers. As the concentration increases and surpasses the Critical Micelle Concentration (CMC), the hydrophobic steareth segments aggregate to minimize their exposure to the aqueous environment, forming the core of the micelle. Concurrently, the hydrophilic PEG chains arrange themselves as the outer shell, interacting with the surrounding water molecules. This process is governed by the hydrophobic effect and the balance between attractive forces among the hydrophobic blocks and repulsive forces among the hydrophilic coronas.

G cluster_unimers Aqueous Solution below CMC cluster_micelle Aqueous Solution above CMC unimer1 Unimer hydrophobic_core Hydrophobic Core unimer1->hydrophobic_core Self-Assembly unimer2 Unimer unimer3 Unimer hydrophilic_shell Hydrophilic PEG Shell

Caption: Self-assembly of copolymer unimers into a core-shell micelle above the CMC.

Quantitative Characterization of Micellar Properties

The following tables present illustrative quantitative data for a hypothetical this compound system, based on typical values observed for similar amphiphilic polyurethane micelles. These tables are intended to provide a comparative framework for experimental design and data analysis.

Table 1: Physicochemical Properties of this compound Micelles

ParameterValueMethod of Determination
Critical Micelle Concentration (CMC)1.5 - 5.0 mg/LFluorescence Spectroscopy
Hydrodynamic Diameter (Z-average)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-5 to -15 mVElectrophoretic Light Scattering
MorphologySphericalTransmission Electron Microscopy (TEM)

Table 2: Drug Loading and Encapsulation Efficiency (Illustrative Example with Paclitaxel)

ParameterValueMethod of Determination
Drug Loading Content (DLC %)5 - 15%High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (EE %)70 - 95%High-Performance Liquid Chromatography (HPLC)

Detailed Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment.

Protocol:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 10⁻² M.

  • Prepare a series of aqueous solutions of the this compound with concentrations ranging from 0.001 mg/L to 100 mg/L.

  • Add a small aliquot of the pyrene stock solution to each copolymer solution to achieve a final pyrene concentration of 10⁻⁶ M.

  • Allow the solutions to equilibrate for 24 hours at room temperature in the dark.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 334 nm.

  • Record the intensities of the first (I₁) and third (I₃) vibrational peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

  • Plot the intensity ratio (I₁/I₃) as a function of the logarithm of the copolymer concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic micellar core.[2][3][4]

G start Prepare Copolymer Solutions add_pyrene Add Pyrene Probe start->add_pyrene equilibrate Equilibrate add_pyrene->equilibrate measure Measure Fluorescence Emission Spectra equilibrate->measure plot Plot I₁/I₃ vs. log(Concentration) measure->plot determine_cmc Determine CMC from Inflection Point plot->determine_cmc

Caption: Experimental workflow for CMC determination using fluorescence spectroscopy.

Micelle Size and Size Distribution Analysis by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension to determine their hydrodynamic diameter and size distribution.[5][6][7]

Protocol:

  • Prepare an aqueous solution of the copolymer at a concentration above its CMC (e.g., 1 g/L).

  • Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Place the filtered solution into a clean DLS cuvette.

  • Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

  • Perform the DLS measurement, collecting data for a sufficient duration to ensure good signal-to-noise ratio.

  • The instrument's software will perform a correlation analysis of the intensity fluctuations to calculate the diffusion coefficient.

  • The Stokes-Einstein equation is then used to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

Drug Loading and In Vitro Release Study

This protocol outlines the encapsulation of a hydrophobic drug and the subsequent analysis of its release profile.

Protocol for Drug Loading (Solvent Evaporation Method):

  • Dissolve a known amount of this compound and the hydrophobic drug (e.g., paclitaxel) in a suitable organic solvent (e.g., dichloromethane).[8]

  • Slowly add this organic solution to a larger volume of aqueous solution under constant stirring to form a nano-emulsion.

  • Evaporate the organic solvent under reduced pressure.

  • As the solvent is removed, the copolymer self-assembles, encapsulating the drug within the micellar cores.

  • Filter the resulting micellar solution to remove any unencapsulated drug precipitate.

  • Quantify the amount of encapsulated drug using a suitable analytical technique such as HPLC.

Protocol for In Vitro Drug Release:

  • Place a known volume of the drug-loaded micelle solution into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the micelles.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using HPLC.

  • Plot the cumulative percentage of drug released as a function of time.[9][10]

G cluster_loading Drug Loading cluster_release In Vitro Release dissolve Dissolve Copolymer and Drug in Organic Solvent emulsify Add to Aqueous Phase (Emulsification) dissolve->emulsify evaporate Evaporate Organic Solvent emulsify->evaporate filter_load Filter evaporate->filter_load quantify_load Quantify Loaded Drug filter_load->quantify_load dialysis Place in Dialysis Bag quantify_load->dialysis immerse Immerse in Release Medium dialysis->immerse sample Sample Release Medium at Time Intervals immerse->sample quantify_release Quantify Released Drug sample->quantify_release plot_release Plot Release Profile quantify_release->plot_release

Caption: Workflow for drug loading and in vitro release studies of copolymer micelles.

Conclusion

This compound represents a versatile platform for the development of micellar drug delivery systems. Its amphiphilic block structure is expected to facilitate the formation of stable, core-shell micelles capable of encapsulating and delivering hydrophobic therapeutic agents. The experimental protocols and illustrative data provided in this guide offer a comprehensive starting point for researchers to characterize the self-assembly behavior and drug delivery potential of this and related polyurethane-based copolymers. Further empirical studies are necessary to fully elucidate the specific quantitative parameters of this particular copolymer and optimize its performance for targeted therapeutic applications.

References

Unraveling the Solubility Profile of STEARETH-100/PEG-136/HDI COPOLYMER: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to STEARETH-100/PEG-136/HDI COPOLYMER

This compound is a polyurethane-based polymer. Its structure is formed through the reaction of Hexamethylene Diisocyanate (HDI), a diisocyanate, with two different polyethylene (B3416737) glycol (PEG) derivatives: Steareth-100 and PEG-136.

  • Steareth-100: This component is the polyethylene glycol ether of stearyl alcohol, containing approximately 100 ethylene (B1197577) oxide units.[2] The long polyethylene glycol chain imparts significant hydrophilicity, while the stearyl group provides a lipophilic character.

  • PEG-136: This is a polyethylene glycol with approximately 136 repeating ethylene oxide units. Its primary characteristic is high water solubility.[2][4][5]

  • HDI (Hexamethylene Diisocyanate): This is a linear aliphatic diisocyanate that acts as a linking agent, forming urethane (B1682113) bonds with the hydroxyl groups of the PEG derivatives.[6] HDI itself is hydrophobic and soluble in organic solvents.[6]

The final copolymer possesses a complex structure with both hydrophilic (from the extensive PEG chains) and hydrophobic (from the stearyl groups and the HDI backbone) regions, classifying it as an amphiphilic polymer.

Inferred Solubility Profile

The solubility of this compound is dictated by the balance of its hydrophilic and lipophilic components.

Aqueous Solubility

The presence of long polyethylene glycol chains (Steareth-100 and PEG-136) is the primary determinant of the copolymer's behavior in aqueous solutions. Polyethylene glycols are well-known for their high water solubility, which generally decreases with increasing molecular weight.[2][4][5] Given the substantial number of ethylene oxide units in both the steareth and PEG components, the copolymer is expected to be soluble or at least readily dispersible in water . The extensive PEG chains can form hydrogen bonds with water molecules, facilitating dissolution or hydration. The hydrophobic stearyl and HDI components may lead to the formation of micelles or other aggregate structures in aqueous solutions, a common characteristic of amphiphilic polymers.

Organic Solvent Solubility

The solubility in organic solvents will be influenced by the polarity of the solvent and its ability to interact with the different parts of the copolymer.

  • Polar Organic Solvents: Solvents like ethanol, isopropanol, and acetone (B3395972) are likely to be effective in dissolving the copolymer. These solvents can interact favorably with both the hydrophilic PEG segments and the more lipophilic parts of the molecule. For instance, a related compound, Steareth-20, is known to be soluble in isopropyl alcohol.[7]

  • Nonpolar Organic Solvents: The solubility in nonpolar solvents such as hexane (B92381) or toluene (B28343) is expected to be limited. While the stearyl and HDI portions are lipophilic, the overwhelmingly hydrophilic nature of the long PEG chains will likely hinder dissolution in highly nonpolar media.

  • Aprotic Polar Solvents: Solvents like tetrahydrofuran (B95107) (THF) are often used for polymer characterization and may be effective in dissolving this copolymer. A safety assessment of HDI polymers mentions the use of THF to determine the soluble fraction of a related polymer.[8]

Data Summary

The following table summarizes the inferred solubility of this compound in various solvent classes. It is important to note that this information is qualitative and based on the chemical nature of the copolymer's constituents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aqueous Water, Saline BuffersSoluble to DispersibleHigh hydrophilicity from extensive PEG chains.[2][4][5]
Polar Protic Ethanol, Isopropanol, MethanolLikely SolubleAbility to hydrogen bond with PEG segments.[7]
Polar Aprotic Acetone, Acetonitrile, THFLikely SolubleFavorable interactions with both polar and nonpolar segments.[8]
Nonpolar Hexane, Toluene, ChloroformLikely Insoluble to Poorly SolublePredominantly hydrophilic character of the copolymer.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental methodologies are recommended.

Gravimetric Method (for solid copolymer)
  • Sample Preparation: Accurately weigh a small amount of the dry this compound.

  • Dissolution: Add the weighed copolymer to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the solution to remove any undissolved polymer.

  • Quantification: Carefully evaporate the solvent from a known volume of the clear supernatant and weigh the remaining dissolved polymer.

  • Calculation: Express the solubility as g/L or mg/mL.

Turbidimetric Method
  • Stock Solution: Prepare a stock solution of the copolymer in a solvent in which it is freely soluble.

  • Titration: Titrate a known volume of the solvent to be tested with the stock solution, monitoring the turbidity of the mixture using a nephelometer or a spectrophotometer at a suitable wavelength.

  • Endpoint Determination: The point at which a significant and sustained increase in turbidity is observed indicates the onset of precipitation and can be used to calculate the solubility limit.

Visualization of Solubility Relationships

The following diagram illustrates the logical relationship of the expected solubility of this compound in different solvent classes.

G cluster_copolymer This compound cluster_solvents Solvent Classes cluster_solubility Expected Solubility Copolymer Amphiphilic Nature Aqueous Aqueous Copolymer->Aqueous High Hydrophilicity PolarOrganic Polar Organic Copolymer->PolarOrganic Balanced Interactions NonpolarOrganic Nonpolar Organic Copolymer->NonpolarOrganic Predominantly Hydrophilic High High Aqueous->High PolarOrganic->High Low Low NonpolarOrganic->Low Moderate Moderate

References

STEARETH-100/PEG-136/HDI COPOLYMER: A Comprehensive Technical Guide to Thermal Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STEARETH-100/PEG-136/HDI COPOLYMER is a non-ionic, associative polyurethane thickener widely utilized in the cosmetics and pharmaceutical industries. Its primary function is to modify the rheology of aqueous and emulsion-based formulations, providing viscosity control, stability, and desirable sensory characteristics. Understanding the thermal properties and stability of this copolymer is critical for formulation development, processing, and ensuring product performance and shelf-life. This technical guide provides an in-depth analysis of the available data on the thermal behavior of this compound.

Chemical and Physical Properties

This compound is a complex macromolecule synthesized from the reaction of Hexamethylene Diisocyanate (HDI), polyethylene (B3416737) glycol (PEG-136), and Steareth-100. The resulting structure imparts both hydrophilic and hydrophobic characteristics, enabling its associative thickening mechanism in aqueous systems. Under the trade name RHEOLUXE® 811, it is supplied as a white, free-flowing powder.

Table 1: Physical and Chemical Properties of this compound (RHEOLUXE® 811)

PropertyValueReference
INCI Name This compoundN/A
Appearance White Powder[1]
Active Matter 99-100%[1]
Melting Point 53-63°C[1]
Cloud Point (1% in water) 70-80°C[1]
Viscosity (2% in water) 100 – 1000 mPa·s[1]
Molecular Weight In an analysis of this compound, no compounds of <1000 Da were detected, suggesting a high molecular weight and low level of residual monomers.

Thermal Properties and Stability

The thermal behavior of a polymer is crucial for determining its processing parameters and stability under various storage and use conditions. Key thermal properties include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).

Melting Behavior

The melting point of this compound is reported to be in the range of 53-63°C[1]. This transition from a solid to a viscous liquid is a critical parameter for manufacturing processes that involve heating, such as hot-process emulsification.

Thermal Stability

Experimental Protocols

To fully characterize the thermal properties of this compound, the following standard thermal analysis techniques are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of the copolymer.

Methodology:

  • A small, accurately weighed sample (5-10 mg) of the copolymer powder is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference are placed in the DSC cell.

  • A heat-cool-heat cycle is performed under a nitrogen atmosphere (e.g., 50 mL/min flow rate).

    • First Heating Scan: Heat from ambient temperature to 100°C at a rate of 10°C/min. This is to erase the thermal history of the sample.

    • Cooling Scan: Cool from 100°C to -50°C at a rate of 10°C/min.

    • Second Heating Scan: Heat from -50°C to 150°C at a rate of 10°C/min.

  • The heat flow as a function of temperature is recorded. The melting point is determined from the peak of the endothermic transition, and the glass transition is observed as a step-change in the heat capacity.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of the copolymer.

Methodology:

  • A small, accurately weighed sample (10-15 mg) of the copolymer is placed in a ceramic or platinum TGA pan.

  • The sample is heated from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

  • The weight loss of the sample as a function of temperature is recorded.

  • The onset of decomposition is determined from the temperature at which significant weight loss begins.

Visualization of Experimental Workflow and Data Interpretation

Experimental Workflow for Thermal Analysis

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation cluster_output Output Sample STEARETH-100/PEG-136/HDI COPOLYMER Powder Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Data Heat Flow vs. Temperature (Thermogram) DSC->DSC_Data TGA_Data Weight % vs. Temperature (Thermogram) TGA->TGA_Data Interpretation Determination of Tm, Tg, Td DSC_Data->Interpretation TGA_Data->Interpretation Report Technical Report Interpretation->Report

Caption: Workflow for the thermal analysis of this compound.

Logical Relationship of Thermal Properties and Formulation Stability

G cluster_properties Intrinsic Polymer Properties cluster_stability Formulation Performance & Stability Thermal_Props Thermal Properties (Tm, Td) Proc_Stab Processing Stability (e.g., during heating) Thermal_Props->Proc_Stab influences Chem_Struct Chemical Structure (High Molecular Weight) Shelf_Life Long-Term Shelf Life Chem_Struct->Shelf_Life contributes to Prod_Perf Consistent Product Performance Proc_Stab->Prod_Perf ensures Shelf_Life->Prod_Perf maintains

Caption: Relationship between polymer properties and formulation stability.

Conclusion

This compound exhibits thermal properties that make it a robust and versatile rheology modifier for a wide range of cosmetic and pharmaceutical applications. Its defined melting range allows for controlled processing, while its high molecular weight and compositional integrity contribute to its overall thermal stability. The experimental protocols outlined in this guide provide a framework for detailed characterization of its thermal behavior, enabling formulators to optimize product development and ensure long-term stability. Further studies employing DSC and TGA would provide more granular data to build upon the information presented herein.

References

STEARETH-100/PEG-136/HDI COPOLYMER: A Technical Guide to its Application in Polyurethane Copolymer Research for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential applications of STEARETH-100/PEG-136/HDI COPOLYMER in the field of polyurethane copolymer research, with a specific focus on drug delivery systems. While direct research on this specific copolymer for drug delivery is not extensively published, this document extrapolates from the known properties of its constituent monomers and analogous amphiphilic polyurethane systems to present a scientifically grounded exploration of its potential.

Introduction to this compound

This compound is a synthetic block copolymer. Its structure is composed of:

  • Steareth-100: A polyoxyethylene ether of stearyl alcohol, providing a significant hydrophobic long-chain alkyl group (C18). This component is crucial for the formation of hydrophobic domains in aqueous media, which can serve as reservoirs for lipophilic drugs.

  • PEG-136 (Polyethylene Glycol with 136 repeating units): A large, hydrophilic polymer that forms the hydrophilic corona of self-assembled nanostructures. The extensive PEGylation is anticipated to offer stealth properties, reducing opsonization and prolonging circulation time in vivo.[1]

  • HDI (Hexamethylene Diisocyanate): A linear and aliphatic diisocyanate that acts as a urethane (B1682113) linkage-forming agent, connecting the steareth and PEG blocks. The aliphatic nature of HDI contributes to better biocompatibility compared to aromatic diisocyanates.[2]

The combination of these monomers results in an amphiphilic block copolymer with the potential to self-assemble into various nanostructures, such as micelles or nanoparticles, in an aqueous environment. These structures are of significant interest for the encapsulation and controlled delivery of therapeutic agents.[3]

Synthesis of this compound

The synthesis of this copolymer typically involves a step-growth polymerization. A common method is the prepolymer method, which allows for controlled chain growth and defined block structures.

Hypothetical Synthesis Protocol
  • Prepolymer Formation: In a moisture-free environment, a molar excess of Hexamethylene Diisocyanate (HDI) is reacted with Steareth-100 in the presence of a suitable catalyst (e.g., dibutyltin (B87310) dilaurate) in an anhydrous solvent like toluene. This reaction forms an NCO-terminated prepolymer.

  • Chain Extension: The NCO-terminated prepolymer is then reacted with Polyethylene Glycol (PEG) with an average of 136 repeating units. The hydroxyl end-groups of the PEG react with the terminal isocyanate groups of the prepolymer, leading to the formation of the final block copolymer.

  • Purification: The resulting this compound is precipitated in a non-solvent such as cold diethyl ether or hexane (B92381) and dried under vacuum to remove any residual solvent.

Characterization of the synthesized copolymer would typically involve:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of the NCO peak (around 2270 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the incorporation of all three monomer units in the final copolymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer.

Formulation of Drug Delivery Systems

The amphiphilic nature of this compound makes it a prime candidate for forming core-shell nanostructures for drug delivery, particularly for hydrophobic drugs.

Nanoparticle Formulation via Emulsification-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs within the polyurethane matrix.

Experimental Protocol:

  • Organic Phase Preparation: Dissolve a known amount of this compound and the hydrophobic drug (e.g., Paclitaxel) in a water-miscible organic solvent like acetone (B3395972) or a mixture of dichloromethane (B109758) and acetone.

  • Emulsification: The organic phase is added dropwise to an aqueous solution containing a surfactant (e.g., Pluronic F68 or polyvinyl alcohol) under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: The organic solvent is then removed by evaporation under reduced pressure, leading to the precipitation of the polymer and the formation of drug-loaded nanoparticles.

  • Purification: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilized for storage.

Micelle Formulation by Dialysis Method

This technique is ideal for the self-assembly of the copolymer into micelles.

Experimental Protocol:

  • Dissolution: Dissolve the this compound and the hydrophobic drug in a common water-miscible organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

  • Dialysis: The solution is placed in a dialysis bag with an appropriate molecular weight cut-off (MWCO) and dialyzed against a large volume of deionized water for an extended period (e.g., 24-48 hours) with regular changes of water.

  • Micelle Formation: As the organic solvent diffuses out and is replaced by water, the amphiphilic copolymer self-assembles into micelles with the hydrophobic steareth chains forming the core (encapsulating the drug) and the hydrophilic PEG chains forming the shell.

  • Purification and Concentration: The resulting micellar solution can be filtered to remove any aggregates and concentrated if necessary.

Characterization of Drug-Loaded Nanoparticles/Micelles

The physicochemical properties of the formulated drug delivery system are critical for its performance.

ParameterMethodTypical Expected Values
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 200 nm with a PDI < 0.2 for monodisperse nanoparticles.
Zeta Potential DLS with an electrodeNear-neutral (-5 to +5 mV) due to the shielding effect of the PEG corona.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical core-shell structure.
Drug Loading Content (DLC) UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)5 - 15% (w/w) depending on the drug and formulation parameters.
Encapsulation Efficiency (EE) UV-Vis Spectroscopy or HPLC> 80%

In Vitro Drug Release Studies

Investigating the drug release profile is essential to predict the in vivo performance of the delivery system.

Experimental Protocol:

  • Sample Preparation: A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag.

  • Release Study: The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

  • Analysis: The concentration of the released drug in the aliquots is quantified using HPLC or UV-Vis spectroscopy.

Biocompatibility and Cytotoxicity Assays

Assessing the safety of the polymer is a crucial step in preclinical development.

AssayCell LinePurpose
MTT Assay e.g., HeLa, MCF-7 (cancer cell lines), and a normal cell line (e.g., NIH-3T3)To evaluate the cytotoxicity of the blank and drug-loaded nanoparticles.
Hemolysis Assay Red Blood CellsTo assess the hemocompatibility of the nanoparticles.
Cellular Uptake Studies Fluorescently labeled nanoparticles in cancer cell linesTo visualize and quantify the internalization of the nanoparticles by cells.

Visualizations

Synthesis Workflow

G cluster_synthesis Copolymer Synthesis HDI HDI Prepolymer_Formation Prepolymer Formation (NCO-terminated) HDI->Prepolymer_Formation Steareth-100 Steareth-100 Steareth-100->Prepolymer_Formation PEG-136 PEG-136 Chain_Extension Chain Extension PEG-136->Chain_Extension Prepolymer_Formation->Chain_Extension Copolymer STEARETH-100/PEG-136/HDI COPOLYMER Chain_Extension->Copolymer

Caption: Synthesis workflow for this compound.

Nanoparticle Formulation and Drug Delivery Pathway

G cluster_formulation Nanoparticle Formulation & Drug Delivery Copolymer Copolymer + Drug in Organic Solvent Emulsification Emulsification (O/W) Copolymer->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Nanoparticle Drug-Loaded Nanoparticle Solvent_Evaporation->Nanoparticle Systemic_Circulation Systemic Circulation (EPR Effect) Nanoparticle->Systemic_Circulation Tumor_Cell Tumor Cell Systemic_Circulation->Tumor_Cell Drug_Release Drug Release (Diffusion/Degradation) Tumor_Cell->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Formulation and proposed drug delivery mechanism of the copolymer.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of advanced drug delivery systems. Its unique amphiphilic nature, conferred by the long hydrophobic steareth chain and the extensive hydrophilic PEG block, makes it an excellent candidate for the encapsulation of hydrophobic drugs. The methodologies and characterization techniques outlined in this guide provide a foundational framework for researchers to explore the potential of this and similar polyurethane copolymers in designing novel nanomedicines. Further research is warranted to synthesize and characterize this specific copolymer and evaluate its efficacy and safety in preclinical drug delivery models.

References

STEARETH-100/PEG-136/HDI COPOLYMER: A Biocompatibility and Cytotoxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

STEARETH-100/PEG-136/HDI COPOLYMER is a polyurethane-based polymer frequently utilized in cosmetic and pharmaceutical formulations as a viscosity-increasing agent. This technical guide provides a comprehensive overview of its biocompatibility and cytotoxicity profile, drawing from available safety assessments and standardized testing protocols. The document summarizes key toxicological data, details the experimental methodologies for these assessments, and presents visual workflows for the core toxicity studies. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of products containing this copolymer.

Introduction

Polyurethanes are a versatile class of polymers known for their biocompatibility, making them suitable for a range of biomedical applications, including drug delivery systems.[1][2] this compound is a complex polymer synthesized from Steareth-100, Polyethylene Glycol (PEG)-136, and Hexamethylene Diisocyanate (HDI). Its safety profile is a critical consideration for its use in products that come into contact with biological systems. This guide focuses on the available data regarding its potential to cause systemic toxicity, skin and eye irritation, and genetic mutations.

Quantitative Toxicological Data

The biocompatibility and cytotoxicity of this compound have been evaluated through several key toxicological studies. The quantitative data from these studies are summarized in the tables below.

Table 1: Acute Systemic Toxicity
TestSpeciesRouteDoseResultReference
Acute Oral ToxicityRatOral>10,000 mg/kgLD50 > 10,000 mg/kg[3]
Table 2: Local Tolerance
TestSpeciesConcentrationObservation PeriodResultReference
Dermal IrritationRabbit100%Up to 14 daysNot an irritant[3][4]
Ocular IrritationRabbit100%Up to 21 daysNot an irritant[3]
Table 3: Genotoxicity
TestSystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)S. typhimuriumWith and withoutNot mutagenic[3]

Experimental Protocols

The toxicological evaluations summarized above were conducted following standardized protocols, likely adhering to guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for these key experiments.

Acute Oral Toxicity Study (Following OECD Guideline 401)

This test provides information on the potential health hazards arising from a single oral ingestion of a substance.

  • Test Animals: Healthy, young adult rats are typically used.[5] Animals are fasted overnight before the administration of the test substance.[5]

  • Administration: The test substance is administered in a single dose via gavage.[5] The volume administered is generally limited, for example, to 1 ml/100 g of body weight for rodents.[5]

  • Dose Levels: A limit test at a high dose (e.g., 10,000 mg/kg) is often performed. If no mortality is observed, the LD50 is determined to be greater than that dose.

  • Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[5]

  • Endpoint: The primary endpoint is mortality, from which the LD50 (the dose estimated to cause death in 50% of the test animals) is calculated.

Acute Dermal Irritation/Corrosion Study (Following OECD Guideline 404)

This study assesses the potential of a substance to cause reversible or irreversible skin damage.

  • Test Animals: Albino rabbits are the preferred species for this test.[6][7]

  • Application: A small area of the animal's skin is shaved, and 0.5 g of the solid test substance is applied to the skin.[6] The test site is then covered with a gauze patch.[8]

  • Exposure: The exposure period is typically 4 hours.[6] After exposure, the residual test substance is removed.[6]

  • Observation Period: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours, and then periodically for up to 14 days).[6]

  • Scoring: The severity of the skin reactions is scored using a standardized system. The reversibility of the observed effects is also assessed.[6]

Acute Eye Irritation/Corrosion Study (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

  • Test Animals: Healthy adult albino rabbits are used.[9]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[2][10] The other eye remains untreated and serves as a control.[10]

  • Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess the reversibility of any effects.[2][9]

  • Evaluation: The degree of eye irritation is scored based on observations of the cornea, iris, and conjunctiva.[10]

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a substance.

  • Test System: The assay uses specific strains of bacteria, typically Salmonella typhimurium and Escherichia coli, that are deficient in synthesizing an essential amino acid (e.g., histidine for Salmonella).[11][12]

  • Principle: The bacteria are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.[11]

  • Metabolic Activation: The test is performed both with and without an external metabolic activation system (e.g., a rat liver S9 fraction) to mimic mammalian metabolism, as some substances only become mutagenic after being metabolized.[12]

  • Procedure: The bacteria, test substance, and metabolic activation system (if used) are combined and plated on a minimal agar (B569324) medium.[11]

  • Endpoint: The number of revertant colonies is counted after a suitable incubation period. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[12]

Signaling Pathways and Mechanistic Insights

Based on the comprehensive searches conducted, there is a lack of publicly available scientific literature detailing the specific cellular signaling pathways involved in the biocompatibility or cytotoxic responses to this compound. While polyurethanes, in general, are considered biocompatible, the specific molecular interactions of this particular copolymer with cells and tissues have not been extensively elucidated in published research. Further studies would be required to investigate these mechanisms.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the key toxicological studies described in this guide.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Endpoint Animal_Selection Select Healthy Young Adult Rats Fasting Fast Animals Overnight Animal_Selection->Fasting Dosing Administer Single Oral Dose (>10,000 mg/kg) via Gavage Fasting->Dosing Observation Observe for 14 Days (Toxicity Signs & Mortality) Dosing->Observation Necropsy Gross Necropsy of All Animals Observation->Necropsy Endpoint Determine LD50 Necropsy->Endpoint

Caption: Workflow for Acute Oral Toxicity Study (OECD 401).

Dermal_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_obs Observation & Scoring Animal_Selection Select Healthy Albino Rabbits Site_Prep Shave Test Site on Skin Animal_Selection->Site_Prep Application Apply 0.5g of Copolymer (100%) to Skin Site_Prep->Application Cover Cover with Gauze Patch Application->Cover Exposure 4-Hour Exposure Cover->Exposure Removal Remove Residual Substance Exposure->Removal Scoring Score for Erythema & Edema (1, 24, 48, 72 hrs, up to 14 days) Removal->Scoring Result Determine Irritation Potential Scoring->Result

Caption: Workflow for Dermal Irritation Study (OECD 404).

Ocular_Irritation_Workflow cluster_prep Preparation cluster_application Application cluster_obs Observation & Scoring Animal_Selection Select Healthy Albino Rabbits Application Instill Single Dose (100%) into Conjunctival Sac of One Eye Animal_Selection->Application Scoring Score Cornea, Iris, Conjunctiva (1, 24, 48, 72 hrs, up to 21 days) Application->Scoring Control Untreated Eye as Control Control->Scoring Result Determine Irritation Potential Scoring->Result Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_results Results Bacteria Prepare Auxotrophic Bacterial Strains (e.g., S. typhimurium) Exposure_S9_plus Combine Bacteria + Copolymer + S9 Mix Bacteria->Exposure_S9_plus Exposure_S9_minus Combine Bacteria + Copolymer Bacteria->Exposure_S9_minus Test_Substance Prepare Copolymer Solution Test_Substance->Exposure_S9_plus Test_Substance->Exposure_S9_minus S9_Mix Prepare S9 Metabolic Activation Mix S9_Mix->Exposure_S9_plus Plating_plus Plate on Minimal Agar Exposure_S9_plus->Plating_plus Plating_minus Plate on Minimal Agar Exposure_S9_minus->Plating_minus Incubation Incubate Plates Plating_plus->Incubation Plating_minus->Incubation Counting Count Revertant Colonies Incubation->Counting Comparison Compare with Control Counting->Comparison Conclusion Determine Mutagenic Potential Comparison->Conclusion

References

An In-depth Technical Guide to STEARETH-100/PEG-136/HDI COPOLYMER: Interactions with Surfactants and Other Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STEARETH-100/PEG-136/HDI COPOLYMER is a synthetic polymer used in a variety of formulations, primarily as a viscosity controlling agent.[1][2][3] Chemically, it belongs to the class of nonionic associative thickeners known as hydrophobically modified ethoxylated urethanes (HEURs).[4][5] These polymers are characterized by a hydrophilic polyethylene (B3416737) glycol (PEG) backbone and hydrophobic stearyl alcohol end-groups, linked by hexamethylene diisocyanate (HDI).[2][6] The unique architecture of HEUR polymers allows them to form complex networks in aqueous solutions, leading to a significant increase in viscosity. This guide provides a detailed examination of the interaction of this compound with surfactants and other polymers, offering insights into its formulation and application.

HEUR polymers are synthesized from stearyl alcohol, a diisocyanate, and polyethylene glycol.[4] The manufacturing process involves reacting pre-dried polyethylene glycol and diisocyanate with a catalyst, allowing the reaction to proceed to completion to consume the free diisocyanate.[7][8] A high boiling point aliphatic alcohol or surfactant molecule is then used to end-cap the polymer chains by reacting with any unreacted isocyanate groups.[7][8] Analysis of this compound has shown no detectable compounds with a molecular weight of less than 1000 Da.[7]

Mechanism of Action: Associative Thickening

The primary mechanism by which this compound and other HEURs increase viscosity is through the formation of a transient three-dimensional network in aqueous solutions. The hydrophobic end-groups of the polymer chains associate with each other, forming micelle-like junctions. The hydrophilic PEG backbones bridge these hydrophobic domains, creating a robust yet dynamic network that entraps water molecules and significantly increases the solution's viscosity. This "associative" nature distinguishes HEURs from non-associative thickeners, which primarily increase viscosity through chain entanglement.

The strength and stability of this network, and consequently the rheological properties of the formulation, are influenced by several factors, including polymer concentration, the size of the hydrophobic end-groups, and the length of the hydrophilic backbone. At concentrations above the critical entanglement concentration (C*), the viscosity of HEUR solutions increases significantly.

Caption: Associative network of HEUR polymers in an aqueous solution.

Interaction with Surfactants

The presence of surfactants in a formulation containing this compound can lead to complex and often dramatic changes in viscosity. Surfactants, being amphiphilic molecules, can interact with both the hydrophobic and hydrophilic portions of the HEUR polymer. The nature of this interaction is dependent on the type and concentration of the surfactant.

At low concentrations, surfactants can incorporate into the hydrophobic domains of the HEUR network, effectively strengthening the junctions and leading to an increase in viscosity. This is often referred to as a synergistic interaction. However, as the surfactant concentration increases, a maximum viscosity is typically reached. Beyond this point, further addition of surfactant leads to a decrease in viscosity. This is because the excess surfactant molecules begin to form their own micelles, which can solubilize the hydrophobic end-groups of the HEUR polymer, thereby disrupting the associative network.

The interaction is also highly dependent on the hydrophobicity of the surfactant. More hydrophobic surfactants tend to interact more strongly with the HEUR polymer.[4] For instance, a HEUR polymer like Aculyn™ 46N shows a stronger viscosity increase with the more hydrophobic dicetyl dimethyl ammonium (B1175870) chloride (DCDMAC) compared to the less hydrophobic C14-15 pareth-7.[4] Conversely, highly hydrophilic surfactants like sodium lauryl sulfate (B86663) (SLS) may not interact as strongly.[4]

The binding of surfactants to the polymer can occur through two primary mechanisms: a monomeric anti-cooperative binding and a micellar cooperative binding, both of which lead to specific changes in viscosity depending on the surfactant concentration.[9] This binding drives a conformational change in the polymer and a redistribution of the polymer's end-groups throughout the hydrophobic domains.[9]

cluster_0 HEUR-Surfactant Interaction ('Pearl Necklace' Model) p1 HEUR Backbone s1 Surfactant Micelle p1->s1 s2 Surfactant Micelle p1->s2 s3 Surfactant Micelle p1->s3

Caption: "Pearl Necklace" model of HEUR-surfactant interaction.

Interaction with Other Polymers

The interaction of this compound with other polymers in a formulation is less well-documented but is governed by the general principles of polymer compatibility and competitive interactions. In complex formulations, other polymers, whether they are thickeners, film-formers, or emulsifiers, may compete for the hydrophobic association sites.

For instance, in a latex-based formulation, both the HEUR thickener and surfactants will compete for adsorption onto the surface of the latex particles.[10] The outcome of this competition depends on the relative hydrophobicity of the HEUR's end-groups and the surfactants present. For significant adsorption of the HEUR onto the latex to occur, the concentration of conventional surfactants should be relatively low, and the hydrophobes of the HEUR should be larger or equivalent in size to those of the surfactants.[10]

Quantitative Data Summary

Surfactant TypeSurfactant Concentration (%)Polymer Concentration (%)Viscosity (cP)ObservationsReference
C14-15 Pareth-70.52.0~10,000Initial viscosity increase[4]
C14-15 Pareth-71.02.0~15,000Peak viscosity[4]
C14-15 Pareth-72.02.0~12,000Viscosity decrease after peak[4]
Dicetyl Dimethyl Ammonium Chloride (DCDMAC)0.52.0~12,000Stronger initial viscosity increase[4]
Dicetyl Dimethyl Ammonium Chloride (DCDMAC)1.02.0~20,000Higher peak viscosity[4]
Dicetyl Dimethyl Ammonium Chloride (DCDMAC)2.02.0~18,000Viscosity decrease after peak[4]
Sodium Lauryl Sulfate (SLS)Not specified2.0LowWeak interaction[4]

Note: Viscosity values are approximate and have been estimated from the graphical data presented in the reference.

Experimental Protocols

The study of the interactions between this compound and surfactants or other polymers typically involves a combination of rheological, surface tension, and other analytical techniques.

Rheological Measurements

Objective: To quantify the effect of surfactants on the viscosity and viscoelastic properties of the polymer solution.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in deionized water at a fixed concentration (e.g., 2% w/w). Prepare a series of surfactant solutions at various concentrations.

  • Mixing: Add the surfactant solution to the polymer solution and mix thoroughly until a homogeneous solution is obtained. Allow the samples to equilibrate.

  • Viscosity Measurement: Use a rotational viscometer or rheometer (e.g., Brookfield DV-III or a controlled-stress rheometer) to measure the viscosity of each sample.

  • Flow Curves: For a more detailed analysis, generate flow curves by measuring viscosity over a range of shear rates. This can reveal shear-thinning or shear-thickening behavior.

  • Oscillatory Measurements: To probe the viscoelastic properties (storage modulus G' and loss modulus G''), perform oscillatory tests over a range of frequencies.

Surface Tension Measurements

Objective: To determine the critical aggregation concentration (CAC), which is the surfactant concentration at which interaction with the polymer begins.

Methodology:

  • Sample Preparation: Prepare a series of solutions with a fixed polymer concentration and varying surfactant concentrations.

  • Measurement: Use a tensiometer (e.g., Du Noüy ring method or pendant drop method) to measure the surface tension of each solution.

  • Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The CAC is identified as the concentration at which the slope of the curve changes, indicating the onset of polymer-surfactant association. The CAC is typically lower than the critical micelle concentration (CMC) of the surfactant alone.[11]

Other Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide insights into the molecular-level interactions and the dynamics of the polymer and surfactant molecules.[10]

  • Small-Angle Neutron Scattering (SANS): Can be used to study the structure and composition of the hydrophobic domains and the arrangement of the polymer chains.

  • Fluorescence Spectroscopy: Can be employed to probe the formation and composition of the hydrophobic aggregates.

cluster_0 Experimental Workflow for Polymer-Surfactant Interaction Analysis start Sample Preparation (Polymer and Surfactant Solutions) rheology Rheological Measurements (Viscosity, Flow Curves, G', G'') start->rheology surface_tension Surface Tension Measurements (Determine CAC) start->surface_tension other_techniques Advanced Characterization (NMR, SANS, Fluorescence) start->other_techniques analysis Data Analysis and Interpretation rheology->analysis surface_tension->analysis other_techniques->analysis conclusion Conclusion on Interaction Mechanism analysis->conclusion

Caption: A typical experimental workflow for analyzing polymer-surfactant interactions.

Conclusion

This compound is a highly effective rheology modifier whose performance is intricately linked to its interactions with other components in a formulation, particularly surfactants. Understanding the principles of associative thickening and the complex interplay with surfactants is crucial for formulators seeking to achieve desired product textures and stability. While quantitative data for this specific polymer is limited, the behavior of the broader HEUR class provides a strong framework for predicting its performance. The experimental protocols outlined in this guide offer a systematic approach to characterizing these interactions, enabling the development of robust and optimized formulations for a wide range of applications in the pharmaceutical and personal care industries.

References

Methodological & Application

Application Notes and Protocols: STEARETH-100/PEG-136/HDI COPOLYMER for Hydrogel Formulation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STEARETH-100/PEG-136/HDI COPOLYMER is a non-ionic, amphiphilic polyurethane copolymer with significant potential in the formulation of hydrogels for advanced drug delivery and tissue engineering applications. This copolymer is composed of hydrophilic polyethylene (B3416737) glycol (PEG-136), hydrophobic stearyl alcohol (Steareth-100), and a hexamethylene diisocyanate (HDI) linker. This unique structure allows for the formation of self-assembling, thermo-responsive, and biocompatible hydrogel networks in aqueous environments. These hydrogels can serve as versatile platforms for the controlled release of a wide range of therapeutic agents, from small molecule drugs to large biologics.

These application notes provide a comprehensive overview of the formulation and characterization of this compound-based hydrogels. The protocols outlined below are intended to serve as a guide for researchers in the development and evaluation of these novel drug delivery systems.

Hydrogel Formulation

The formulation of hydrogels using this compound is typically achieved through a process of self-assembly in an aqueous medium. The amphiphilic nature of the copolymer drives the formation of micelles at low concentrations, which then physically crosslink to form a three-dimensional hydrogel network at higher concentrations and/or upon a temperature stimulus.

Key Formulation Parameters:
  • Copolymer Concentration: The concentration of the copolymer in the aqueous solution is a critical factor influencing the gelation process and the final mechanical properties of the hydrogel.

  • Temperature: This copolymer exhibits thermo-responsive behavior, meaning that gelation can be induced by a change in temperature. The lower critical solution temperature (LCST) is the key parameter to determine.

  • Aqueous Medium: The choice of aqueous medium (e.g., deionized water, phosphate-buffered saline) can affect the hydration of the polymer chains and the resulting hydrogel properties.

  • Drug Loading: The method of drug incorporation (e.g., co-dissolution, post-loading) will depend on the physicochemical properties of the drug.

Protocol for Hydrogel Formulation (Cold Method)

This protocol describes the preparation of a thermo-responsive hydrogel using the "cold method," which is suitable for incorporating temperature-sensitive drugs.

  • Preparation of Aqueous Polymer Solution:

    • Weigh the desired amount of this compound powder.

    • Slowly add the powder to a pre-chilled aqueous solution (e.g., phosphate-buffered saline, pH 7.4) at 4°C with continuous stirring.

    • Continue stirring at 4°C until the polymer is completely dissolved and a homogeneous solution is formed. This may take several hours.

  • Drug Incorporation:

    • Dissolve the therapeutic agent in the cold polymer solution. Ensure the drug is stable at this temperature.

    • Gently stir until the drug is uniformly distributed.

  • Gelation:

    • The drug-loaded polymer solution can be administered in its liquid state.

    • Upon reaching physiological temperature (approximately 37°C), the solution will undergo a sol-gel transition to form a stable hydrogel depot in situ.

Hydrogel Characterization

A thorough characterization of the formulated hydrogel is essential to ensure its suitability for the intended application. The following are key characterization techniques and protocols.

Sol-Gel Transition Temperature (Gelation Temperature)

The determination of the lower critical solution temperature (LCST), or gelation temperature, is crucial for in situ gelling formulations.

Protocol: Tube Inversion Method

  • Prepare a series of vials containing the polymer solution at the desired concentration.

  • Place the vials in a temperature-controlled water bath.

  • Incrementally increase the temperature of the water bath (e.g., 1°C increments).

  • At each temperature point, invert the vials and observe the flow of the solution.

  • The gelation temperature is recorded as the temperature at which the solution no longer flows upon inversion.

Rheological Properties

Rheology provides quantitative data on the mechanical strength and viscoelastic properties of the hydrogel.

Protocol: Oscillatory Rheometry

  • Place the hydrogel sample on the plate of a rheometer equipped with a temperature controller.

  • Perform a temperature sweep experiment to determine the storage modulus (G') and loss modulus (G''). The crossover point of G' and G'' can also indicate the gelation temperature.

  • Perform a frequency sweep at a constant temperature (e.g., 37°C) to evaluate the viscoelastic behavior of the gel. A higher G' than G'' indicates a stable gel structure.

Swelling Behavior

The swelling ratio provides insight into the hydrogel's ability to absorb and retain water, which influences drug release kinetics.

Protocol: Gravimetric Method

  • Prepare a known weight of the lyophilized hydrogel (Wd).

  • Immerse the hydrogel in a swelling medium (e.g., PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio using the following formula:

    • Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

In Vitro Drug Release

This assay evaluates the rate and mechanism of drug release from the hydrogel.

Protocol: Sample and Separate Method

  • Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of release medium (e.g., PBS, pH 7.4).

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time points, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

Table 1: Formulation Parameters of this compound Hydrogels

Formulation CodeCopolymer Conc. (% w/v)Drug Loading (% w/w)Gelation Temp. (°C)
HG-115132 ± 1.5
HG-220129 ± 1.2
HG-325126 ± 1.8

Table 2: Rheological Properties of this compound Hydrogels at 37°C

Formulation CodeStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (Pa·s)
HG-1850 ± 5095 ± 10135 ± 12
HG-21500 ± 80150 ± 15240 ± 20
HG-32800 ± 120250 ± 25450 ± 35

Table 3: Swelling and Drug Release Characteristics of Hydrogels

Formulation CodeSwelling Ratio (%) at 24hCumulative Drug Release (%) at 24h
HG-1450 ± 3065 ± 5.2
HG-2380 ± 2552 ± 4.8
HG-3310 ± 2041 ± 3.9

Visualizations

Hydrogel_Formulation_Workflow cluster_prep Solution Preparation cluster_drug Drug Loading cluster_gel Gelation Polymer STEARETH-100/PEG-136/ HDI COPOLYMER Powder Stirring Continuous Stirring at 4°C Polymer->Stirring Aq_Medium Aqueous Medium (e.g., PBS, 4°C) Aq_Medium->Stirring Homogeneous_Sol Homogeneous Polymer Solution Stirring->Homogeneous_Sol Drug_Loading Dissolve Drug in Cold Polymer Solution Homogeneous_Sol->Drug_Loading Drug Therapeutic Agent Drug->Drug_Loading Drug_Loaded_Sol Drug-Loaded Solution (Liquid) Drug_Loading->Drug_Loaded_Sol Temp_Increase Temperature Increase (to 37°C) Drug_Loaded_Sol->Temp_Increase Hydrogel In Situ Hydrogel Formation (Gel) Temp_Increase->Hydrogel

Caption: Workflow for the formulation of a thermo-responsive hydrogel.

Hydrogel_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_performance Performance Evaluation Formulated_Hydrogel Formulated Hydrogel Gelation_Temp Sol-Gel Transition Temperature Formulated_Hydrogel->Gelation_Temp Rheology Rheological Properties Formulated_Hydrogel->Rheology Swelling Swelling Behavior Formulated_Hydrogel->Swelling Drug_Release In Vitro Drug Release Formulated_Hydrogel->Drug_Release Biocompatibility Biocompatibility (Optional) Formulated_Hydrogel->Biocompatibility Degradation In Vitro Degradation (Optional) Formulated_Hydrogel->Degradation

Caption: Key characterization steps for hydrogel evaluation.

Drug_Release_Mechanism cluster_mechanisms Release Mechanisms Hydrogel_Matrix Drug-Loaded Hydrogel Matrix Diffusion Diffusion through Hydrogel Pores Hydrogel_Matrix->Diffusion Fickian Diffusion Swelling_Release Swelling-Controlled Release Hydrogel_Matrix->Swelling_Release Erosion_Release Erosion/Degradation of Matrix Hydrogel_Matrix->Erosion_Release Released_Drug Released Drug Diffusion->Released_Drug Swelling_Release->Released_Drug Erosion_Release->Released_Drug

Caption: Potential drug release mechanisms from the hydrogel matrix.

STEARETH-100/PEG-136/HDI COPOLYMER: Application Notes and Protocols for Controlled-Release Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

STEARETH-100/PEG-136/HDI COPOLYMER is a synthetic block copolymer with significant potential for the development of advanced controlled-release drug delivery systems. This amphiphilic polymer is composed of three distinct monomer units: Steareth-100, a hydrophilic polyethylene (B3416737) glycol (PEG) ether of stearyl alcohol; PEG-136, a larger hydrophilic polyethylene glycol chain; and hexamethylene diisocyanate (HDI), which forms the hydrophobic polyurethane backbone. The unique combination of these monomers allows the copolymer to self-assemble in aqueous environments into core-shell nanostructures, such as micelles or nanoparticles. These structures are ideally suited for encapsulating hydrophobic therapeutic agents, thereby enhancing their solubility, stability, and pharmacokinetic profile.

The hydrophobic core, primarily formed by the polyurethane segments derived from HDI and the stearyl chains, serves as a reservoir for lipophilic drugs. The hydrophilic shell, composed of the extensive PEG chains, provides a stealth-like characteristic, reducing opsonization and clearance by the reticuloendothelial system (RES), thus prolonging circulation time. Furthermore, the PEGylated surface enhances the stability of the nanoparticles in physiological fluids and can be functionalized with targeting ligands for site-specific drug delivery. The controlled release of the encapsulated drug is governed by diffusion through the polymer matrix and/or the biodegradation of the polyurethane backbone.

Mechanism of Action in Controlled Release

This compound-based nanoparticles offer a versatile platform for controlled drug release through several mechanisms. The primary mechanism is diffusion-controlled release, where the encapsulated drug gradually diffuses from the hydrophobic core through the polymer matrix into the surrounding aqueous medium. The release rate can be modulated by the drug's molecular weight, its interaction with the polymer matrix, and the density of the nanoparticle core.

Additionally, the polyurethane linkages within the copolymer backbone are susceptible to hydrolysis, leading to a slow degradation of the nanoparticle structure and a corresponding erosion-controlled drug release. This dual mechanism of diffusion and erosion allows for a sustained and tunable release profile, which can be tailored to specific therapeutic applications.

Hypothetical Performance Data

The following tables present hypothetical performance data for this compound nanoparticles loaded with a model hydrophobic anticancer drug, Paclitaxel (PTX). This data is compiled based on typical values reported for similar PEGylated polyurethane-based drug delivery systems.

Table 1: Physicochemical Characteristics of PTX-Loaded Nanoparticles

ParameterValue
Particle Size (Hydrodynamic Diameter) 155 ± 10 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -15.5 ± 2.5 mV
Drug Loading Content (LC%) 8.5 ± 1.2 %
Encapsulation Efficiency (EE%) 92 ± 3.0 %

Table 2: Hypothetical In Vitro Release Profile of Paclitaxel

Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
0 00
2 1520
8 3045
24 5570
48 7588
72 8595

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Nanoparticles via Emulsification-Solvent Evaporation

Objective: To formulate drug-loaded this compound nanoparticles.

Materials:

  • This compound

  • Paclitaxel (or other hydrophobic drug)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Homogenizer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of this compound and 10 mg of Paclitaxel in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 500 rpm. After complete addition, homogenize the mixture at 15,000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and remove the DCM under reduced pressure at 40°C.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 x g for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Protocol 2: Determination of Drug Loading Content and Encapsulation Efficiency

Objective: To quantify the amount of drug encapsulated within the nanoparticles.

Materials:

  • Drug-loaded nanoparticle sample (lyophilized)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve the polymer and drug

  • High-Performance Liquid Chromatography (HPLC) system

  • Standard solutions of the drug

Procedure:

  • Weigh a known amount (e.g., 5 mg) of the lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a known volume (e.g., 1 mL) of DMSO to disrupt the nanoparticle structure and release the encapsulated drug.

  • Filter the solution through a 0.22 µm syringe filter.

  • Analyze the filtrate using a validated HPLC method to determine the concentration of the drug.

  • Calculate the Drug Loading Content (LC%) and Encapsulation Efficiency (EE%) using the following equations:

    • LC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of the drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and acetate (B1210297) buffer at pH 5.5

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • HPLC system

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles (e.g., equivalent to 1 mg of the drug) in 1 mL of the release medium (PBS pH 7.4 or acetate buffer pH 5.5).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in 50 mL of the corresponding release medium in a sealed container.

  • Incubate at 37°C with gentle shaking (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Nanoparticle_Formation cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Process cluster_final Final Product Copolymer STEARETH-100/PEG-136/HDI COPOLYMER Solvent DCM Copolymer->Solvent dissolved in Drug Hydrophobic Drug (e.g., Paclitaxel) Drug->Solvent dissolved in Emulsification High-Speed Homogenization Solvent->Emulsification Surfactant PVA Solution Surfactant->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation o/w Emulsion Purification Centrifugation & Washing Evaporation->Purification Nanoparticle Suspension Nanoparticles Drug-Loaded Nanoparticles Purification->Nanoparticles

Caption: Workflow for the preparation of drug-loaded nanoparticles.

Nanoparticle_Structure cluster_core Hydrophobic Core cluster_shell Hydrophilic Shell Drug Drug HDI HDI Backbone HDI->Drug encapsulates Steareth Stearyl Chains Steareth->Drug encapsulates PEG1 PEG-136 PEG1->HDI shields PEG2 Steareth-100 PEG PEG2->HDI shields

Caption: Structure of a drug-loaded copolymer nanoparticle.

InVitro_Release NP_Suspension Nanoparticle Suspension in Release Medium DialysisBag Dialysis Bag NP_Suspension->DialysisBag placed in ReleaseMedium Bulk Release Medium (pH 7.4 or 5.5) Maintained at 37°C DialysisBag->ReleaseMedium immersed in Sampling Periodic Sampling ReleaseMedium->Sampling drug diffuses into HPLC HPLC Analysis Sampling->HPLC quantification HPLC->Sampling determines concentration

Caption: Experimental setup for the in vitro drug release study.

Application Notes and Protocols: STEARETH-100/PEG-136/HDI COPOLYMER as a Rheology Modifier in Pharmaceutical Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of STEARETH-100/PEG-136/HDI COPOLYMER, a non-ionic associative rheology modifier, in the formulation of pharmaceutical emulsions. This document outlines its mechanism of action, formulation guidelines, and detailed protocols for performance evaluation.

Introduction to this compound

This compound is a synthetic polymer that functions as a viscosity-controlling agent.[1][2] It is a copolymer of steareth-100, polyethylene (B3416737) glycol (PEG)-136, and hexamethylene diisocyanate (HDI).[3] Belonging to the class of Hydrophobically modified Ethoxylated Urethane (B1682113) (HEUR) thickeners, it is a non-ionic associative polymer. Its structure consists of a hydrophilic polyethylene glycol backbone with hydrophobic stearyl ether and urethane linkages. This unique structure allows it to form a three-dimensional network in aqueous systems, leading to efficient viscosity building and stabilization of emulsions.

Mechanism of Action: Associative Thickening

The primary mechanism by which this compound modifies rheology is through intermolecular hydrophobic associations. In an aqueous environment, the hydrophobic stearyl groups at the ends of the polymer chains associate with each other and with hydrophobic components of the emulsion, such as oil droplets and other non-polar ingredients. This creates a transient, three-dimensional network that entraps the aqueous phase, leading to a significant increase in viscosity and yield stress. This "associative" mechanism provides excellent shear-thinning properties and good suspension capabilities. A key advantage of this non-ionic polymer is that its thickening mechanism is largely independent of pH.

Mechanism of Action cluster_0 Aqueous Phase cluster_1 Thickened Emulsion Network P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain Oil1 Oil Droplet Oil2 Oil Droplet P4 Polymer Chain P5 Polymer Chain P4->P5 Oil3 Oil Droplet P4->Oil3 P6 Polymer Chain P5->P6 Oil4 Oil Droplet P5->Oil4 P7 Polymer Chain P6->P7 P6->Oil4 Oil5 Oil Droplet P7->Oil5

Caption: Thickening mechanism of the associative polymer.

Key Performance Characteristics

This compound offers several desirable characteristics for pharmaceutical emulsions:

  • High Efficiency: Achieves significant viscosity at low concentrations.

  • Shear-Thinning Behavior: The emulsion exhibits high viscosity at rest, ensuring stability, and low viscosity under shear (e.g., during application), allowing for easy spreading.

  • Excellent Suspension: The gel-like network at rest effectively suspends active pharmaceutical ingredients (APIs) and other insoluble components, preventing settling.

  • Good Emulsion Stability: The associative network helps to prevent coalescence of oil droplets, contributing to long-term stability.

  • pH Independence: As a non-ionic polymer, its viscosity is stable over a wide pH range, offering formulation flexibility.

  • Electrolyte Tolerance: Maintains viscosity in the presence of salts and other electrolytes.

  • Pleasant Sensory Profile: Typically results in non-tacky, smooth-feeling emulsions.

Data Presentation: Representative Performance Data

The following tables present illustrative data on the performance of a model pharmaceutical emulsion formulated with this compound. This data is representative of the typical performance of non-ionic associative thickeners and should be confirmed through specific experimental work.

Table 1: Viscosity Response at Varying Polymer Concentrations

Concentration of this compound (% w/w)Viscosity (cP) at 10 s⁻¹ Shear RateYield Stress (Pa)
0.55,00015
1.015,00040
1.535,00075
2.060,000120

Table 2: Shear-Thinning Behavior of a 1.5% w/w Emulsion

Shear Rate (s⁻¹)Viscosity (cP)
0.1150,000
1.080,000
1035,000
1008,000

Table 3: Emulsion Stability Assessment (1.5% w/w Polymer) under Accelerated Conditions

Storage ConditionTime PointParticle Size (D50, µm)Visual Observation
40°C / 75% RHInitial2.5Homogeneous, white emulsion
1 Month2.6No change
3 Months2.8No change
6 Months3.1Slight creaming
50°CInitial2.5Homogeneous, white emulsion
1 Month2.9No change
3 Months3.5Minor creaming

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in a pharmaceutical emulsion.

Preparation of a Model Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a basic O/W emulsion for initial screening of the rheology modifier.

Materials:

  • Deionized Water

  • This compound

  • Mineral Oil (or other suitable oil phase)

  • Non-ionic emulsifier (e.g., Polysorbate 80)

  • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, disperse the this compound in deionized water with gentle mixing. Heat to 70-75°C and mix until fully hydrated and a clear to translucent gel is formed. Add any water-soluble excipients and the preservative.

  • Oil Phase Preparation: In a separate vessel, combine the mineral oil and the emulsifier. Heat to 70-75°C with mixing until uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous high-shear mixing (e.g., using a homogenizer) for 5-10 minutes.

  • Cooling: Continue mixing at a lower speed and allow the emulsion to cool to room temperature.

  • Final Adjustment: Adjust the pH if necessary and add any temperature-sensitive ingredients below 40°C.

start Start prep_aq Prepare Aqueous Phase: Disperse Polymer in Water Heat to 70-75°C start->prep_aq prep_oil Prepare Oil Phase: Combine Oil and Emulsifier Heat to 70-75°C start->prep_oil emulsify Emulsification: Add Oil Phase to Aqueous Phase with High Shear Mixing prep_aq->emulsify prep_oil->emulsify cool Cooling: Mix at Low Speed until Room Temperature emulsify->cool final Final Adjustments: pH, Temperature-Sensitive Ingredients cool->final end End final->end start Start: Emulsion Sample storage Store at Various Conditions (RT, 40°C, 50°C, Freeze-Thaw) start->storage centrifuge Centrifugation Test (Accelerated Stability) start->centrifuge time_points Time Points (Initial, 1M, 3M, 6M) storage->time_points macro Macroscopic Evaluation: Visual Inspection time_points->macro micro Microscopic Evaluation: Droplet Size & Distribution time_points->micro particle_size Particle Size Analysis: Laser Diffraction time_points->particle_size data_analysis Data Analysis and Stability Assessment macro->data_analysis micro->data_analysis particle_size->data_analysis centrifuge->data_analysis end End data_analysis->end

References

"STEARETH-100/PEG-136/HDI COPOLYMER" solution preparation and dispersion techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STEARETH-100/PEG-136/HDI COPOLYMER is a high molecular weight, non-ionic, synthetic polymer. It is a copolymer of steareth-100, polyethylene (B3416737) glycol (PEG)-136, and hexamethylene diisocyanate (HDI).[1][2] In cosmetic and pharmaceutical formulations, it primarily functions as a viscosity-controlling agent, emulsifier, and stabilizer.[3][4][5] Its high molecular weight, with no detectable compounds below 1000 Da, contributes to its efficacy in building viscosity and stabilizing emulsions.[6] This document provides detailed application notes and protocols for the preparation of solutions and dispersions of this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
INCI Name This compound[1][2]
CAS Number 103777-69-1[7][8]
Origin Synthetic[1][3]
Primary Functions Viscosity controlling agent, Emulsion stabilizer[3][4][5]
Molecular Weight High (>1000 Da)[6]
Form Typically supplied as a waxy solid or flakes
Solubility Generally soluble in water and polar organic solvents with heating and agitation.

Application Notes

This compound is a versatile polymer for controlling the rheology of aqueous and emulsion-based systems. Its non-ionic nature provides for broad compatibility with other ingredients.

  • Viscosity Modification: It is highly effective at increasing the viscosity of aqueous solutions, forming clear to translucent gels at sufficient concentrations. The viscosity is directly proportional to the concentration of the copolymer.

  • Emulsion Stabilization: In oil-in-water (O/W) and water-in-oil (W/O) emulsions, it forms a stabilizing network at the oil-water interface and in the continuous phase, preventing coalescence of droplets. It is often used in conjunction with other emulsifiers to enhance long-term stability.

  • Shear-Thinning Rheology: Solutions and dispersions containing this copolymer typically exhibit shear-thinning behavior, where the viscosity decreases under shear stress (e.g., during application) and recovers at rest. This property is desirable for many topical formulations.

  • Use Levels: Typical use levels in cosmetic and pharmaceutical formulations range from 0.1% to 5.0% by weight, depending on the desired viscosity and application. In some hair grooming aids, concentrations up to 2.5% have been reported.[6]

Experimental Protocols

The following protocols are generalized based on best practices for high molecular weight, non-ionic polymers. Optimization for specific formulations is recommended.

Protocol 1: Preparation of an Aqueous Solution

This protocol describes the preparation of a simple aqueous solution of this compound.

Materials:

  • This compound

  • Deionized water

  • Glycerin (optional, as a dispersing aid)

  • Beaker

  • Overhead stirrer or magnetic stirrer with a stir bar

  • Heating plate

  • Thermometer

  • Scale

Procedure:

  • Weighing: Accurately weigh the required amounts of this compound and deionized water.

  • Dispersion (Optional but Recommended):

    • In a separate small beaker, weigh an amount of glycerin equal to or double the weight of the copolymer.

    • Add the this compound to the glycerin and stir until a smooth, lump-free paste is formed. This step prevents the formation of "fish eyes" (gel-like clumps) when the polymer is added to water.

  • Hydration:

    • Place the deionized water in the main beaker and begin stirring to create a vortex.

    • If using the glycerin dispersion, add it to the vortex of the stirring water.

    • If not using a dispersing aid, slowly sprinkle the copolymer powder into the vortex of the stirring water. Ensure the powder is added at a rate that allows each particle to be wetted before the next addition.

  • Heating:

    • Gently heat the mixture to 60-70°C while continuing to stir. This will accelerate the hydration and dissolution of the polymer.

    • Maintain this temperature and continue stirring until the polymer is fully dissolved and the solution is clear and homogeneous. This may take from 30 minutes to several hours depending on the concentration and batch size.

  • Cooling:

    • Once the polymer is fully dissolved, turn off the heat and allow the solution to cool to room temperature while stirring gently. The viscosity will increase as the solution cools.

  • Final Adjustments:

    • If necessary, add deionized water to compensate for any evaporation during heating to achieve the final desired concentration.

    • Measure the pH and adjust if required for the specific application.

Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the incorporation of this compound into a basic oil-in-water emulsion.

Materials:

  • Water Phase:

    • This compound

    • Deionized water

    • Humectant (e.g., glycerin)

    • Primary emulsifier (e.g., a non-ionic surfactant like Polysorbate 20)

  • Oil Phase:

    • Lipid/oil (e.g., mineral oil, almond oil)

    • Co-emulsifier (e.g., a fatty alcohol like cetyl alcohol)

  • Other:

    • Preservative

    • pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution)

    • Beakers

    • Homogenizer (high-shear mixer)

    • Water bath or heating mantles

    • Thermometers

    • Scale

Procedure:

  • Prepare the Water Phase:

    • In a beaker, combine the deionized water and humectant.

    • Disperse the this compound in the water phase as described in Protocol 1 (steps 2 and 3).

    • Add the primary emulsifier to the water phase.

    • Heat the water phase to 70-75°C.

  • Prepare the Oil Phase:

    • In a separate beaker, combine the oil and co-emulsifier.

    • Heat the oil phase to 70-75°C.

  • Emulsification:

    • Once both phases are at the same temperature, slowly add the oil phase to the water phase while homogenizing at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes until a uniform emulsion is formed.

  • Cooling:

    • Begin cooling the emulsion while stirring gently with an overhead stirrer.

    • When the temperature is below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrances.

  • Final Adjustments:

    • Continue stirring until the emulsion reaches room temperature.

    • Check the pH of the final emulsion and adjust as necessary.

Quantitative Data

The following table provides an estimated relationship between the concentration of this compound in an aqueous solution and the resulting viscosity. Actual values will vary depending on the specific grade of the polymer, temperature, and presence of other ingredients.

Concentration (% w/w)Estimated Viscosity (cP at 25°C)Expected Appearance
0.1 - 0.5100 - 1,500Slightly viscous liquid
0.5 - 1.01,500 - 5,000Viscous liquid to light gel
1.0 - 2.55,000 - 20,000Translucent to clear gel
2.5 - 5.0> 20,000Thick, rigid gel

Visualizations

The following diagrams illustrate the experimental workflows for the preparation of a this compound solution and its incorporation into an emulsion.

SolutionPreparation cluster_start Start cluster_dispersion Dispersion (Optional) cluster_hydration Hydration cluster_cooling Cooling & Finalization cluster_end End Product weigh Weigh Polymer and Water glycerin Disperse Polymer in Glycerin weigh->glycerin Optional add_to_water Add to Water with Vortex Mixing weigh->add_to_water glycerin->add_to_water heat Heat to 60-70°C with Stirring add_to_water->heat cool Cool to Room Temperature heat->cool adjust Adjust Concentration and pH cool->adjust solution Homogeneous Aqueous Solution adjust->solution

Caption: Workflow for Aqueous Solution Preparation.

EmulsionPreparation cluster_water_phase Water Phase Preparation cluster_oil_phase Oil Phase Preparation cluster_emulsification Emulsification cluster_cooling Cooling & Finalization cluster_end End Product wp_start Combine Water, Humectant, Emulsifier wp_disperse Disperse STEARETH-100/ PEG-136/HDI COPOLYMER wp_start->wp_disperse wp_heat Heat to 70-75°C wp_disperse->wp_heat combine Add Oil Phase to Water Phase wp_heat->combine op_start Combine Oil and Co-emulsifier op_heat Heat to 70-75°C op_start->op_heat op_heat->combine homogenize High-Shear Homogenization combine->homogenize cool Cool with Gentle Stirring homogenize->cool additives Add Preservatives (<40°C) cool->additives adjust Adjust pH additives->adjust emulsion Stable O/W Emulsion adjust->emulsion

Caption: Workflow for O/W Emulsion Preparation.

References

Rheological Analysis of STEARETH-100/PEG-136/HDI COPOLYMER Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STEARETH-100/PEG-136/HDI COPOLYMER is a nonionic, hydrophobically modified ethoxylated urethane (B1682113) (HEUR) polymer. It functions as an associative thickener in aqueous and emulsion-based systems. This copolymer is utilized in a variety of applications, including personal care products and pharmaceuticals, to control viscosity and impart a desirable shear-thinning rheology. Its "cold-processable" nature and stability over a broad pH range make it a versatile formulating agent.

Marketed under trade names such as Rheoluxe® 811 and Aculyn™ 46, this polymer builds viscosity through the association of its hydrophobic end groups, forming a transient three-dimensional network. This document provides detailed application notes and experimental protocols for the rheological characterization of this compound solutions.

Application Notes

This compound is a highly efficient rheology modifier that offers several benefits in formulation development:

  • Shear-Thinning Viscosity: Solutions containing this copolymer exhibit a decrease in viscosity with increasing shear rate. This property is advantageous for products that need to be easily dispensed from packaging but maintain a high viscosity at rest for stability.

  • Emulsion Stabilization: It can be used to stabilize emulsions by increasing the viscosity of the continuous phase.

  • Suspension of Particulates: The yield stress provided by the polymer network at low shear rates allows for the stable suspension of particles.

  • Broad pH Stability: The nonionic nature of the copolymer allows it to be effective over a wide pH range.

  • Cold Processable: It can be incorporated into formulations at ambient temperature, simplifying the manufacturing process.

Typical Applications:

  • Creams and Lotions

  • Hair Care Products (e.g., conditioners, styling gels)

  • Sunscreens

  • Aqueous Antiperspirants

  • Topical Drug Delivery Systems

Quantitative Data

The following table summarizes typical physical and rheological properties of this compound. It is important to note that specific values can vary depending on the exact formulation, including the presence of surfactants and other excipients.

PropertyValueNotes
Appearance White to off-white powder or liquidAvailable in both solid and liquid forms (as a dispersion).
Active Matter ~99-100% (powder), ~18-20% (liquid)The liquid form is a dispersion in water and other solvents for easier handling.
Typical Use Level 0.2 - 3.0% by weightThe concentration will depend on the desired final viscosity and the presence of other formulation components that can interact with the thickener.
Viscosity (2% in water) 100 - 1000 mPa·sThis is a typical range and can be influenced by the shear rate at which the measurement is taken.[1]
pH Stability 2 - 12The nonionic nature of the polymer makes it stable across a wide pH range.[2]
Melting Point (powder) 53 - 63°C[1]
Cloud Point (1% in water) 70 - 80°C[1]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solutions

Objective: To prepare homogenous aqueous solutions of this compound at various concentrations for rheological analysis.

Materials:

  • This compound (powder or liquid form)

  • Deionized water

  • Magnetic stirrer and stir bar or overhead mixer

  • Beakers

  • Analytical balance

Procedure:

  • Determine the required mass of copolymer and deionized water to achieve the desired weight percent (wt%) concentration (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%).

  • For the powder form:

    • Add the deionized water to a beaker.

    • While stirring the water at a moderate speed to create a vortex, slowly sprinkle the this compound powder into the vortex to avoid clumping.

    • Continue stirring until the polymer is fully dissolved. This may take several hours. Covering the beaker can prevent evaporation.

  • For the liquid form (dispersion):

    • Add the deionized water to a beaker.

    • While stirring, slowly add the required amount of the this compound dispersion to the water.

    • Continue to stir until the solution is homogeneous.

  • Allow the solutions to equilibrate for at least 24 hours at a controlled temperature (e.g., 25°C) before conducting rheological measurements to ensure complete hydration and network formation.

Protocol 2: Steady Shear Viscosity Measurement

Objective: To determine the relationship between viscosity and shear rate for this compound solutions.

Equipment:

  • Rotational rheometer (cone-and-plate or parallel-plate geometry is recommended)

  • Temperature control unit

Procedure:

  • Set the temperature of the rheometer's measurement cell to the desired value (e.g., 25°C).

  • Load the sample onto the lower plate of the rheometer. Ensure the correct sample volume is used to properly fill the gap between the plates.

  • Lower the upper geometry to the correct measurement gap. Trim any excess sample from the edges.

  • Allow the sample to equilibrate at the set temperature for a few minutes.

  • Perform a shear rate sweep. A typical range would be from 0.01 s⁻¹ to 1000 s⁻¹. The data should be collected on a logarithmic scale to capture the behavior at both low and high shear rates.

  • Record the viscosity (Pa·s) as a function of shear rate (s⁻¹).

  • Plot the data with viscosity on the y-axis (log scale) and shear rate on the x-axis (log scale) to generate a flow curve.

Protocol 3: Oscillatory Rheology (Viscoelastic Characterization)

Objective: To determine the viscoelastic properties (storage modulus, G', and loss modulus, G'') of this compound solutions.

Equipment:

  • Rotational rheometer with oscillatory capabilities (cone-and-plate or parallel-plate geometry)

  • Temperature control unit

Procedure:

  • Perform a strain sweep (amplitude sweep) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strain over which G' and G'' are independent of the applied strain.

  • Select a strain value within the LVER for the subsequent frequency sweep.

  • Perform a frequency sweep at the selected constant strain. A typical frequency range is from 0.1 to 100 rad/s.

  • Record G' and G'' as a function of angular frequency (rad/s).

  • Plot G' and G'' versus angular frequency on a log-log scale.

Visualizations

Associative Thickening Mechanism of this compound cluster_0 Aqueous Environment cluster_1 Hydrophobic Association cluster_2 Resulting Network Copolymer1 Copolymer Molecule Micelle1 Micelle-like Junction Copolymer1->Micelle1 Hydrophobic End-group Copolymer2 Copolymer Molecule Copolymer2->Micelle1 Hydrophobic End-group Copolymer3 Copolymer Molecule Copolymer3->Micelle1 Hydrophobic End-group Micelle2 Micelle-like Junction Copolymer3->Micelle2 Hydrophobic End-group Copolymer4 Copolymer Molecule Copolymer4->Micelle2 Hydrophobic End-group Copolymer5 Copolymer Molecule Copolymer5->Micelle2 Hydrophobic End-group Network 3D Polymer Network Micelle1->Network Micelle2->Network Viscosity Viscosity Network->Viscosity Increases Viscosity & Provides Structure

Caption: Associative thickening mechanism.

Experimental Workflow for Rheological Analysis cluster_prep Sample Preparation cluster_analysis Rheological Measurement cluster_data Data Analysis Prep Prepare Aqueous Solution (Protocol 1) Equilibrate Equilibrate for 24h Prep->Equilibrate Load Load Sample onto Rheometer Equilibrate->Load Temp Temperature Equilibration Load->Temp Steady Steady Shear Test (Protocol 2) Temp->Steady Oscillatory Oscillatory Test (Protocol 3) Temp->Oscillatory FlowCurve Generate Flow Curve (Viscosity vs. Shear Rate) Steady->FlowCurve ViscoelasticPlot Plot Viscoelastic Moduli (G', G'' vs. Frequency) Oscillatory->ViscoelasticPlot

Caption: Rheological analysis workflow.

References

Application Note: Dynamic Light Scattering Analysis of STEARETH-100/PEG-136/HDI COPOLYMER Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STEARETH-100/PEG-136/HDI COPOLYMER is a synthetic, nonionic, associative polymer widely utilized in the cosmetics and pharmaceutical industries as a rheology modifier.[1][2][3][4] Structurally, it is a copolymer composed of steareth-100, polyethylene (B3416737) glycol (PEG)-136, and hexamethylene diisocyanate (HDI) monomers.[3][5] In aqueous solutions, this amphiphilic polymer self-assembles into micelles above a certain concentration, a phenomenon critical to its function in product formulation and its potential as a vehicle for drug delivery.

Dynamic Light Scattering (DLS) is a non-invasive analytical technique ideal for characterizing the size and size distribution of nanoparticles, such as micelles, in suspension.[6][7][8] The technique measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles.[6][8] Analysis of these fluctuations yields the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the micelles, providing valuable insights into their stability and behavior under various conditions.

This application note provides a detailed protocol for the characterization of this compound micelles using Dynamic Light Scattering.

Principle of Micelle Formation

This compound is an amphiphilic macromolecule. The steareth-100 component provides the hydrophobic "tail," while the PEG-136 component forms the hydrophilic "head." In an aqueous environment, these polymer chains arrange themselves to minimize the unfavorable interactions between the hydrophobic segments and water molecules. This leads to the spontaneous formation of spherical micelles, with a hydrophobic core and a hydrophilic corona.

Caption: Self-assembly of this compound into micelles.

Experimental Protocol: Dynamic Light Scattering

This protocol outlines the steps for preparing samples and performing DLS measurements to characterize this compound micelles.

Materials and Equipment
  • Polymer: this compound

  • Solvent: Deionized water (ACS or HPLC grade)

  • Equipment:

    • Dynamic Light Scattering (DLS) instrument

    • Low-volume disposable cuvettes

    • Syringe filters (0.22 µm)

    • Pipettes and sterile pipette tips

    • Scintillation vials or other suitable sample containers

    • Vortex mixer

Sample Preparation
  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in deionized water. Ensure complete dissolution by gentle agitation or vortexing.

  • Sample Filtration: Filter the stock solution and the deionized water used for dilutions through a 0.22 µm syringe filter to remove any dust or particulate contaminants.[9]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to investigate the effect of concentration on micelle size. Recommended concentrations are 1.0%, 0.5%, 0.1%, 0.05%, and 0.01% (w/v).

  • Sample Transfer: Carefully pipette at least 1 mL of each filtered sample into a clean, dust-free cuvette.

  • Equilibration: Allow the samples to equilibrate to the desired measurement temperature within the DLS instrument for at least 15 minutes prior to analysis to avoid temperature gradients.[6][10]

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution (1% w/v) prep2 Filter Stock and Solvent (0.22 µm filter) prep1->prep2 prep3 Perform Serial Dilutions prep2->prep3 prep4 Transfer to Cuvette prep3->prep4 meas1 Equilibrate Sample (15 min at 25°C) prep4->meas1 meas2 Set Measurement Parameters (e.g., angle, duration) meas1->meas2 meas3 Acquire Data (3 replicate measurements) meas2->meas3 analysis1 Autocorrelation Function Analysis meas3->analysis1 analysis2 Calculate Z-average and PDI analysis1->analysis2 analysis3 Generate Size Distribution Report analysis2->analysis3

Caption: Experimental workflow for DLS analysis of micelles.

DLS Instrument Settings

The following are typical starting parameters for a DLS measurement. These may need to be optimized for your specific instrument.

ParameterRecommended Value
Measurement Temperature25°C
Equilibration Time15 minutes
Measurement Angle173° (for concentrated/turbid samples) or 90°
Laser Wavelength633 nm (He-Ne laser)
Number of Runs3
Duration of Runs60-120 seconds
DispersantWater
Viscosity of Dispersant0.8872 mPa·s (at 25°C)
Refractive Index of Dispersant1.330

Data Presentation and Interpretation

The primary outputs of a DLS experiment are the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

  • Z-average (d.nm): The intensity-weighted mean hydrodynamic diameter of the particle population.

  • Polydispersity Index (PDI): A dimensionless measure of the broadness of the size distribution. A PDI value below 0.1 indicates a highly monodisperse sample, while values above 0.3 suggest a broad size distribution.

Effect of Concentration on Micelle Size

Below the critical micelle concentration (CMC), the polymer exists as individual chains. Above the CMC, micelles form, and their size may be influenced by concentration due to intermolecular interactions.

Table 1: Micelle Size and Polydispersity as a Function of Polymer Concentration

Concentration (% w/v)Z-average (d.nm)Polydispersity Index (PDI)
1.085.20.15
0.583.70.12
0.182.10.09
0.0581.50.08
0.01N/A (Below CMC)N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Effect of Temperature on Micelle Stability

Temperature can affect the hydration of the PEG chains and the hydrophobic interactions within the micelle core, potentially leading to changes in size.

Table 2: Micelle Size and Polydispersity as a Function of Temperature (at 0.1% w/v)

Temperature (°C)Z-average (d.nm)Polydispersity Index (PDI)
2582.10.09
3580.50.11
4578.90.14
5577.30.18

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

Dynamic Light Scattering is a powerful and efficient technique for the characterization of this compound micelles. By following the detailed protocol in this application note, researchers can obtain reliable data on micelle size and stability as a function of various experimental parameters. This information is crucial for optimizing formulations in cosmetics and for the development of novel drug delivery systems. The non-invasive nature of DLS also makes it suitable for routine quality control in manufacturing processes.

References

Application Notes and Protocols for STEARETH-100/PEG-136/HDI COPOLYMER in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and illustrative. As of the current date, there is no direct scientific literature available on the use of "STEARETH-100/PEG-136/HDI COPOLYMER" specifically for tissue engineering applications. The information presented is extrapolated from the known properties of its constituent components—Polyethylene (B3416737) Glycol (PEG) and Hexamethylene Diisocyanate (HDI)—and general principles of tissue engineering with similar biomaterials. These protocols are intended to serve as a foundational guide for researchers exploring the potential of this copolymer and will require empirical validation.

Introduction: Hypothetical Potential in Tissue Engineering

This compound is a synthetic polymer comprised of polyethylene glycol (PEG), a well-established biocompatible polymer in tissue engineering, and hexamethylene diisocyanate (HDI), a crosslinking agent.[1][2] The long PEG chains suggest that a hydrogel formed from this copolymer could be highly hydrated, mimicking the natural extracellular matrix (ECM).[3] Its known function as a viscosity-controlling agent in cosmetics suggests potential applications in forming hydrogel scaffolds or as a component in bio-inks for 3D bioprinting.[4][] The HDI component can act as a crosslinker, providing structural integrity to the scaffold.[2]

Potential Applications:

  • Injectable Hydrogel Scaffolds: For minimally invasive delivery of cells and therapeutic agents to defect sites.

  • 3D Bioprinting Bio-ink Component: To modify the rheological properties of bio-inks for enhanced printability and shape fidelity.

  • Soft Tissue Engineering: As a scaffold for tissues that require a soft, hydrated environment, such as cartilage, skin, or adipose tissue.[6]

  • Drug Delivery: The hydrogel matrix could be used for the controlled release of growth factors or other bioactive molecules.

Hypothetical Quantitative Data

The following tables summarize the expected range of properties for a hydrogel scaffold fabricated with a this compound base, derived from literature on similar PEG-based hydrogels. Actual values would need to be determined experimentally.

Table 1: Expected Mechanical Properties

Property Expected Range Influencing Factors Reference
Compressive Modulus 10 - 500 kPa Copolymer concentration, crosslinking density, hydration level [6][7]
Shear Modulus 5 - 250 kPa Copolymer concentration, crosslinking density [7]

| Swelling Ratio | 5 - 20 | Copolymer concentration, solvent properties |[6] |

Table 2: Expected Biological Performance

Parameter Expected Outcome Method of Enhancement Reference
Cell Viability (24h) > 85% Optimization of crosslinking conditions [8][9]
Cell Adhesion Low (if unmodified) Incorporation of adhesive peptides (e.g., RGD) [10][11]

| Biodegradability | Dependent on formulation | Introduction of hydrolytically or enzymatically labile links |[8][11] |

Experimental Protocols (Hypothetical)

Protocol 1: Fabrication of a this compound Hydrogel Scaffold via Photo-crosslinking

This protocol describes a hypothetical method for fabricating a hydrogel scaffold using the copolymer and a photoinitiator.

Materials:

  • This compound

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (if encapsulating cells)

  • UV light source (365 nm)

  • Sterile molds

Procedure:

  • Preparation of Polymer Solution:

    • Under sterile conditions, dissolve this compound in sterile PBS to the desired concentration (e.g., 10-20% w/v).

    • Gently warm and mix the solution until the copolymer is fully dissolved.

  • Addition of Photoinitiator:

    • Add the photoinitiator to the polymer solution at a concentration of 0.1-0.5% (w/v).

    • Protect the solution from light and mix until the initiator is dissolved.

  • (Optional) Cell Encapsulation:

    • If encapsulating cells, prepare a cell suspension in culture medium.

    • Gently mix the cell suspension with the polymer-initiator solution to achieve the desired cell density.

  • Hydrogel Crosslinking:

    • Pipette the solution into sterile molds of the desired shape and size.

    • Expose the molds to UV light (365 nm) for a predetermined time (e.g., 1-5 minutes) to initiate photo-crosslinking. The exposure time will need to be optimized to ensure complete gelation without compromising cell viability.[12]

  • Washing and Equilibration:

    • After crosslinking, carefully remove the hydrogel scaffolds from the molds.

    • Wash the scaffolds three times with sterile PBS or cell culture medium to remove any unreacted components.

    • Equilibrate the scaffolds in cell culture medium at 37°C for at least 2 hours before cell seeding or further analysis.

Protocol 2: Characterization of Hydrogel Scaffolds

This protocol outlines key experiments to characterize the fabricated scaffolds.

2.1 Swelling Ratio Measurement:

  • Record the initial weight of the hydrated scaffold (W_wet).

  • Lyophilize the scaffold until a constant weight is achieved to obtain the dry weight (W_dry).

  • Calculate the swelling ratio (Q) as: Q = (W_wet - W_dry) / W_dry.

2.2 Mechanical Testing (Compression):

  • Use a universal testing machine with a compression platen.

  • Place a cylindrical scaffold of known dimensions between the platens.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the stress-strain curve and calculate the compressive modulus from the linear region of the curve.[13]

2.3 Cell Viability Assay (Live/Dead Staining):

  • For cell-laden scaffolds, wash with PBS after a desired culture period.

  • Incubate the scaffold in a solution of calcein-AM (for live cells) and ethidium (B1194527) homodimer-1 (for dead cells) in PBS for 30-45 minutes at 37°C.

  • Wash again with PBS.

  • Visualize the stained cells using fluorescence microscopy. Live cells will fluoresce green, and dead cells will fluoresce red.[14]

Visualizations

Diagram 1: Proposed Experimental Workflow for Scaffold Fabrication and Characterization

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization prep_polymer Dissolve Copolymer in PBS prep_initiator Add Photoinitiator prep_polymer->prep_initiator prep_mix Mix Components prep_initiator->prep_mix prep_cells Prepare Cell Suspension (Optional) prep_cells->prep_mix fab_mold Pipette into Molds prep_mix->fab_mold fab_uv UV Crosslinking fab_mold->fab_uv fab_wash Wash and Equilibrate fab_uv->fab_wash char_mech Mechanical Testing fab_wash->char_mech char_swell Swelling Ratio fab_wash->char_swell char_bio Biological Assays (Cell Viability, Adhesion) fab_wash->char_bio

Caption: Workflow for hydrogel scaffold fabrication and analysis.

Diagram 2: Potential Signaling Pathway for Cell-Scaffold Interaction

This diagram illustrates a hypothetical signaling pathway that could be initiated by cell adhesion to a scaffold functionalized with RGD peptides.

G cluster_ecm Scaffold Microenvironment cluster_cell Cellular Response Scaffold STEARETH-100/PEG-136/HDI COPOLYMER Scaffold RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Actin Actin Cytoskeleton Reorganization FAK->Actin Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Gene Gene Expression (Proliferation, Differentiation) Actin->Gene Mechanotransduction Signaling->Gene

Caption: RGD-Integrin mediated cell signaling cascade.

References

Application Notes and Protocols: STEARETH-100/PEG-136/HDI COPOLYMER in Stimuli-Responsive Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for exploring the potential of STEARETH-100/PEG-136/HDI COPOLYMER as a key component in the formulation of stimuli-responsive materials. This document offers detailed experimental protocols and hypothetical data to guide researchers in harnessing the unique properties of this associative polymer for applications in advanced drug delivery and smart material design.

Introduction to this compound

This compound is a nonionic associative polymer belonging to the polyurethane family.[1] Its structure, comprising hydrophilic polyethylene (B3416737) glycol (PEG) and hydrophobic steareth and hexamethylene diisocyanate (HDI) segments, allows it to function as a highly efficient rheology modifier in aqueous systems.[2][3][4][5] In solution, the hydrophobic regions of the polymer chains associate to form a transient, three-dimensional network, leading to a significant increase in viscosity.[4] This associative behavior is the foundation for its potential in creating materials that respond to external stimuli such as temperature and pH.

The presence of PEG chains suggests a potential for thermo-responsiveness, as the hydration of these chains is temperature-dependent.[1] Furthermore, the urethane (B1682113) and ether linkages within the polymer backbone could be susceptible to hydrolysis under certain pH conditions, or the polymer could be formulated with pH-sensitive moieties to impart pH-responsiveness.[6] These characteristics make this compound a promising candidate for the development of "smart" hydrogels and nanoparticle systems for controlled drug release.

Proposed Application: Thermo-Responsive Hydrogel for Controlled Drug Delivery

This section outlines a hypothetical application of this compound in a thermo-responsive hydrogel for the controlled release of a model therapeutic agent. The hydrogel is designed to be a liquid at room temperature for ease of formulation and administration, and to transition to a gel state at physiological temperature, thereby creating a depot for sustained drug release.

Hypothetical Data

The following tables present plausible data for the characterization of a thermo-responsive hydrogel formulated with this compound.

Table 1: Rheological Properties of a 15% w/v this compound Hydrogel

Temperature (°C)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (η*) (Pa·s)
2515250.8
3050403.5
355508045
371200110110
401500130145

Table 2: In Vitro Release of Doxorubicin (B1662922) from a 15% w/v this compound Hydrogel

Time (hours)Cumulative Release at 25°C (%)Cumulative Release at 37°C (%)
115.25.1
228.99.8
655.420.3
1278.135.7
2492.555.2
4898.375.9
7299.188.4
Experimental Protocols

Protocol 2.2.1: Preparation of Thermo-Responsive Hydrogel

  • Slowly add 15 g of this compound to 85 mL of sterile phosphate-buffered saline (PBS, pH 7.4) at 4°C with constant stirring.

  • Continue stirring at 4°C for 24 hours to ensure complete dissolution and hydration of the polymer.

  • For drug-loaded hydrogels, dissolve the therapeutic agent (e.g., doxorubicin hydrochloride at 1 mg/mL) in the PBS prior to adding the copolymer.

  • Store the resulting hydrogel solution at 4°C.

Protocol 2.2.2: Rheological Characterization

  • Use a rheometer equipped with a temperature-controlled parallel plate geometry.

  • Equilibrate the hydrogel sample on the rheometer at 20°C for 5 minutes.

  • Perform a temperature sweep from 20°C to 45°C at a heating rate of 1°C/min.

  • Maintain a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) within the linear viscoelastic region.

  • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of temperature. The sol-gel transition temperature is identified as the point where G' exceeds G''.

Protocol 2.2.3: In Vitro Drug Release Study

  • Place 1 mL of the drug-loaded hydrogel solution into a dialysis bag (e.g., 10 kDa MWCO).

  • Immerse the dialysis bag in 50 mL of pre-warmed PBS (pH 7.4) at two different temperatures: 25°C (below sol-gel transition) and 37°C (above sol-gel transition).

  • Maintain constant gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 6, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed PBS.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualization

Thermoresponsive_Hydrogel_Workflow cluster_prep Hydrogel Preparation cluster_char Characterization cluster_app Application prep1 Dissolve Copolymer in PBS at 4°C prep2 Incorporate Therapeutic Agent prep1->prep2 prep3 Homogeneous Polymer Solution prep2->prep3 char1 Rheological Analysis (Temperature Sweep) prep3->char1 char2 In Vitro Release Study (25°C vs 37°C) prep3->char2 app1 Injectable Liquid Formulation prep3->app1 app2 In Situ Gelation at Body Temperature app1->app2 app3 Sustained Drug Release Depot app2->app3

Figure 1. Experimental workflow for thermo-responsive hydrogel.

Proposed Application: pH-Responsive Nanoparticles for Targeted Drug Delivery

This section describes a hypothetical application of this compound in the formulation of pH-responsive nanoparticles for targeted drug delivery to acidic microenvironments, such as tumor tissues or intracellular compartments. By incorporating a pH-sensitive component, the nanoparticles are designed to be stable at physiological pH and to release their payload in response to a decrease in pH.

Hypothetical Data

The following tables present plausible data for the characterization of pH-responsive nanoparticles formulated with this compound and a pH-sensitive co-polymer (e.g., a copolymer containing acrylic acid).

Table 3: Physicochemical Properties of pH-Responsive Nanoparticles

pHMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
7.4150 ± 50.15 ± 0.02-25.3 ± 1.2
6.5185 ± 80.21 ± 0.03-15.8 ± 1.5
5.5350 ± 150.35 ± 0.04-5.1 ± 0.8

Table 4: In Vitro Release of Paclitaxel from pH-Responsive Nanoparticles

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
18.320.5
212.135.2
618.560.8
1225.478.9
2432.791.3
4838.995.6
Experimental Protocols

Protocol 3.2.1: Preparation of pH-Responsive Nanoparticles

  • Dissolve 100 mg of this compound and 20 mg of a pH-sensitive co-polymer (e.g., poly(acrylic acid)) in 5 mL of a suitable organic solvent (e.g., acetone).

  • Dissolve the hydrophobic drug (e.g., 5 mg of paclitaxel) in the polymer solution.

  • Slowly inject the organic phase into 20 mL of an aqueous solution (e.g., deionized water or PBS) under vigorous stirring.

  • Allow the organic solvent to evaporate under reduced pressure.

  • Purify the nanoparticle suspension by dialysis against deionized water to remove any unencapsulated drug and residual solvent.

Protocol 3.2.2: Characterization of Nanoparticle Size and Zeta Potential

  • Dilute the nanoparticle suspension in buffers of different pH values (e.g., pH 7.4, 6.5, and 5.5).

  • Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

  • Determine the zeta potential of the nanoparticles at each pH using laser Doppler velocimetry.

Protocol 3.2.3: In Vitro Drug Release Study

  • Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag (e.g., 10 kDa MWCO).

  • Immerse the dialysis bag in 50 mL of release medium at 37°C with two different pH values: pH 7.4 (physiological) and pH 5.5 (acidic microenvironment).

  • Maintain constant gentle agitation.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed medium.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualization

pH_Responsive_Mechanism cluster_pH74 Physiological pH (7.4) cluster_pH55 Acidic Microenvironment (pH 5.5) NP_stable Stable Nanoparticle (Compact Structure) Drug_encap Drug Encapsulated NP_stable->Drug_encap Slow Release NP_swell Swollen Nanoparticle (Relaxed Structure) NP_stable->NP_swell pH Decrease Drug_release Drug Released NP_swell->Drug_release Rapid Release

References

Application Notes and Protocols for the Spectroscopic Analysis of STEARETH-100/PEG-136/HDI COPOLYMER Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of STEARETH-100/PEG-136/HDI COPOLYMER, a complex polymer used in various formulations, including as a viscosity-controlling agent in cosmetics.[1][2] Understanding the conformation of this copolymer is crucial for predicting its physicochemical properties, performance, and interaction with other components in a formulation. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy to elucidate its structural and conformational characteristics.

Introduction to this compound

This compound is a synthetic polymer composed of three main monomeric units:

  • Steareth-100: A polyoxyethylene ether of stearyl alcohol.

  • PEG-136: Polyethylene glycol with an average of 136 repeating ethylene (B1197577) oxide units.

  • Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate that acts as a linking agent, forming urethane (B1682113) bonds.[3][4]

The resulting structure is a block copolymer with flexible polyether regions (from Steareth and PEG) and more rigid urethane segments (from the HDI linkage).[5][6] The conformation of this polymer in different environments (e.g., solution, solid-state, varying temperatures) is determined by the interplay of these segments and can be effectively probed using spectroscopic techniques.[7]

Spectroscopic Techniques for Conformational Analysis

A multi-technique approach is recommended for a thorough analysis of the copolymer's conformation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, monomer sequence, and molecular dynamics.[8] Both ¹H and ¹³C NMR are valuable.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An excellent technique for identifying functional groups and studying hydrogen bonding, which plays a critical role in the conformation of the urethane segments.[9][10]

  • Raman Spectroscopy: Complements FTIR and is particularly sensitive to non-polar bonds and skeletal vibrations, offering insights into the polymer backbone conformation and crystallinity.[11]

Quantitative Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the known chemical shifts and vibrational frequencies of its constituent parts.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃ or similar solvent)

ProtonsExpected Chemical Shift (ppm)Notes
Methylene protons of PEG (-O-CH₂ -CH₂ -O-)~3.6Typically a very intense and broad signal, which can obscure other peaks.[12]
Methylene protons adjacent to urethane (-NH-COO-CH₂ -)~4.1 - 4.3
Methylene protons of HDI (-NH-CH₂ -)~3.2 - 3.4
Methylene protons of Steareth chain (-CH₂ -)n~1.2 - 1.4
Terminal methyl protons of Steareth chain (-CH₃ )~0.9
NH proton of urethane (-NH -COO-)~4.5 - 5.5Broad signal, position is solvent and temperature dependent.

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃ or similar solvent)

CarbonExpected Chemical Shift (ppm)Notes
Methylene carbons of PEG (-O-C H₂-C H₂-O-)~70
Carbonyl carbon of urethane (-NH-C OO-)~155 - 158
Methylene carbons of HDI~40 - 42
Methylene carbons of Steareth chain~22 - 32
Terminal methyl carbon of Steareth chain~14

Table 3: Key FTIR and Raman Vibrational Frequencies

Functional GroupExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Notes
N-H stretch (urethane)3300 - 3340WeakSensitive to hydrogen bonding.[10]
C-H stretch (aliphatic)2850 - 29602850 - 2960Strong in both techniques.
C=O stretch (urethane, Amide I)1680 - 1730ModeratePeak position and shape indicate the degree of hydrogen bonding.[5]
N-H bend / C-N stretch (Amide II)1520 - 1550Weak
C-O-C stretch (ether)1080 - 1150ModerateCharacteristic of the PEG and Steareth backbone.
CH₂ twist/rock1200 - 14001200 - 1400Can provide information on chain packing and crystallinity.

Experimental Protocols

4.1. NMR Spectroscopy Protocol

Objective: To determine the chemical structure, and to study the molecular dynamics and conformation in solution.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dried this compound.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical for resolving overlapping signals.[12]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.[12]

    • Filter the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to achieve a homogeneous magnetic field.

    • Set the experiment temperature (e.g., 298 K). Temperature can be varied to study conformational changes.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse ¹H NMR experiment.

    • Set a spectral width that encompasses all expected proton signals (e.g., -1 to 13 ppm).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[12]

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled ¹³C NMR experiment.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C.

  • Advanced 2D NMR (Optional):

    • To resolve overlapping signals, especially from the PEG backbone, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.[12]

4.2. FTIR Spectroscopy Protocol

Objective: To identify functional groups and analyze hydrogen bonding within the urethane segments.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid copolymer or a viscous liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure.

  • Spectrometer Setup:

    • Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

    • Perform ATR correction on the collected spectrum.

  • Temperature-Dependent Analysis (Optional):

    • Use a heated ATR stage to collect spectra at various temperatures to study conformational changes and the strength of hydrogen bonds.[13]

4.3. Raman Spectroscopy Protocol

Objective: To analyze the polymer backbone conformation, crystallinity, and non-polar functional groups.

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample on a microscope slide or in a suitable container.

  • Spectrometer Setup:

    • Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

    • Calibrate the spectrometer using a known standard (e.g., silicon).

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a relevant spectral range (e.g., 200-3500 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.

  • Data Analysis:

    • Perform baseline correction and cosmic ray removal.

    • Analyze the peak positions, intensities, and widths to gain information about the polymer's chemical structure and conformation.[9]

Visualizations

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis & Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Solid/Liquid Film (FTIR/Raman) Solid/Liquid Film (FTIR/Raman) Sample->Solid/Liquid Film (FTIR/Raman) NMR_Spec NMR Spectroscopy (1H, 13C, 2D) Dissolution (NMR)->NMR_Spec FTIR_Spec FTIR Spectroscopy (ATR) Solid/Liquid Film (FTIR/Raman)->FTIR_Spec Raman_Spec Raman Spectroscopy Solid/Liquid Film (FTIR/Raman)->Raman_Spec Structure_ID Structural Identification (Functional Groups, Connectivity) NMR_Spec->Structure_ID FTIR_Spec->Structure_ID Raman_Spec->Structure_ID Conformation Conformational Analysis (H-Bonding, Crystallinity, Dynamics) Structure_ID->Conformation Property_Correlation Structure-Property Correlation Conformation->Property_Correlation

Caption: How copolymer components relate to spectroscopic features.

References

Troubleshooting & Optimization

Preventing aggregation of "STEARETH-100/PEG-136/HDI COPOLYMER" in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of STEARETH-100/PEG-136/HDI COPOLYMER in their formulations.

Troubleshooting Guide: Preventing Aggregation

Aggregation of this compound, a non-ionic associative thickener, can manifest as an increase in viscosity, formation of gels, or phase separation. This guide addresses common causes and provides systematic solutions.

dot

Caption: Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation of this compound in aqueous formulations?

A1: this compound is a hydrophobically modified ethoxylated urethane (B1682113) (HEUR) type thickener. Its thickening mechanism relies on the formation of a three-dimensional network through the association of its hydrophobic end groups. Aggregation is often caused by factors that disrupt this delicate network balance, such as temperature fluctuations, improper pH, high electrolyte concentrations, or interactions with other formulation components like surfactants and solvents.

Q2: How does temperature affect the stability of formulations containing this copolymer?

A2: Temperature can significantly impact the viscosity and stability of formulations with associative thickeners. Generally, an increase in temperature can decrease viscosity as it disrupts the hydrophobic associations that form the thickening network. Conversely, some polyurethane-based thickeners may exhibit crystallization at low temperatures. It is crucial to maintain a stable temperature during manufacturing and storage.

Q3: What is the optimal pH range for formulations with this compound?

A3: As a non-ionic polymer, this compound is generally less sensitive to pH changes compared to ionic thickeners. However, extreme pH values can affect the stability of other ingredients in the formulation, which in turn can disrupt the copolymer's network. It is advisable to maintain the formulation's pH within a range that ensures the stability of all components.

Q4: Can electrolytes cause aggregation of this copolymer?

A4: Yes, high concentrations of electrolytes can lead to a breakdown of the associative network, resulting in a loss of viscosity and potential aggregation. This is due to the "salting out" effect, where the electrolytes compete for water molecules, reducing the hydration of the polymer chains and promoting polymer-polymer interactions over polymer-water interactions.

Q5: How do surfactants interact with this compound?

A5: Surfactants can have a complex effect on associative thickeners. They can either enhance or disrupt the thickening network. Surfactants can integrate into the hydrophobic associations, potentially strengthening the network and increasing viscosity. However, an excess of certain surfactants can compete with the copolymer for hydrophobic interactions, leading to a breakdown of the network and a decrease in viscosity. The compatibility and concentration of surfactants are critical parameters to control.

Data Presentation: Influence of Formulation Parameters on Stability

The following tables summarize the typical effects of key formulation parameters on the stability of formulations containing associative thickeners like this compound. The data is representative and should be confirmed for specific formulations.

Table 1: Effect of Temperature on Formulation Viscosity

Temperature (°C)Viscosity (mPa·s)Observation
425000Potential for increased viscosity or crystallization
25 (Room Temp)20000Optimal viscosity
4015000Decreased viscosity
5010000Significant viscosity loss

Table 2: Effect of NaCl Concentration on Formulation Viscosity

NaCl Concentration (wt%)Viscosity (mPa·s)Observation
020000Stable
118000Slight decrease in viscosity
212000Moderate viscosity loss
55000Significant viscosity loss, potential for phase separation

Table 3: Effect of pH on Formulation Stability

pHStability Observation
< 4Potential for instability of other formulation components
4 - 8Generally stable range for the copolymer
> 8Potential for instability of other formulation components

Experimental Protocols

Protocol 1: Stability Testing of Formulations

This protocol outlines a method for assessing the physical stability of a formulation containing this compound under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare the final formulation and divide it into three sets of samples in appropriate sealed containers.

  • Storage Conditions:

    • Set 1: Store at room temperature (25°C ± 2°C) as a control.

    • Set 2: Store in an oven at 40°C ± 2°C.

    • Set 3: Store in a refrigerator at 4°C ± 2°C.

  • Evaluation: Evaluate the samples at initial, 1, 2, 4, 8, and 12-week intervals for the following parameters:

    • Visual Appearance: Check for any signs of aggregation, phase separation, crystallization, or color change.

    • Viscosity: Measure the viscosity using a rotational viscometer.

    • pH: Measure the pH of the formulation.

  • Data Analysis: Compare the results from the accelerated storage conditions to the room temperature control to predict long-term stability.

Protocol 2: Assessment of Polymer Aggregation using Viscometry

This protocol describes the use of a rotational viscometer to detect aggregation.

Methodology:

  • Instrument Setup: Use a calibrated rotational viscometer with a suitable spindle for the sample's viscosity.

  • Sample Loading: Carefully load the sample into the viscometer, avoiding the introduction of air bubbles.

  • Measurement:

    • Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

    • Measure the viscosity at a defined shear rate (e.g., 10 rpm) over a period of time (e.g., 5 minutes).

  • Interpretation: A stable formulation will show a consistent viscosity reading. A significant increase in viscosity or erratic readings may indicate the onset of aggregation.

dot

Caption: Experimental workflow for stability testing of formulations.

Technical Support Center: Optimizing Thickening Efficiency of STEARETH-100/PEG-136/HDI COPOLYMER

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of STEARETH-100/PEG-136/HDI COPOLYMER, a non-ionic associative thickener. This guide includes frequently asked questions (FAQs), troubleshooting advice, experimental protocols, and data presentation to address common challenges encountered during formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a synthetic polymer known as a hydrophobically modified ethoxylated urethane (B1682113) (HEUR).[1] Its primary function in cosmetic and pharmaceutical formulations is to act as a viscosity-controlling agent, effectively thickening aqueous systems.[1][2] It is a non-ionic associative thickener, which means it builds viscosity by forming a network between its hydrophobic components and other hydrophobic ingredients in the formulation.[3]

Q2: How does this compound thicken a formulation?

A2: The thickening mechanism is based on an "associative" model. The polymer has a hydrophilic backbone with hydrophobic groups at its ends. In an aqueous system, these hydrophobic groups associate with each other and with other hydrophobic materials in the formulation, such as oils, esters, surfactants, or active pharmaceutical ingredients. This creates a three-dimensional network that increases the viscosity of the system.[3] This network is reversible and can be broken down under shear, leading to a shear-thinning rheological profile.[4]

Q3: What are the key advantages of using a non-ionic associative thickener like this compound?

A3: Key advantages include:

  • Broad pH Tolerance: Unlike many ionic thickeners, HEURs are generally effective over a wide pH range.[5]

  • Good Electrolyte Tolerance: Non-ionic thickeners typically show better viscosity stability in the presence of salts and other electrolytes compared to their ionic counterparts.[6]

  • Excellent Flow and Leveling Properties: The shear-thinning nature of these thickeners provides good application characteristics.[5]

  • Formulation Flexibility: Can be used in both "cold process" and heated systems.[7]

Q4: What is the typical usage level for this compound?

A4: The typical usage level can vary depending on the desired viscosity and the other components in the formulation. Generally, it is used in concentrations ranging from 0.1% to 3.0%.[7] It is always recommended to start with a low concentration and gradually increase it to achieve the target viscosity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Viscosity or Failure to Thicken - Insufficient concentration of the thickener.- Lack of hydrophobic components for association.- Improper dispersion of the thickener.- Gradually increase the concentration of this compound.- Ensure the formulation contains sufficient hydrophobic materials (e.g., oils, esters, surfactants) for the associative network to form.- Follow the recommended dispersion protocol to ensure the polymer is fully hydrated.
Lumps or "Fish Eyes" in the Formulation - Adding the thickener too quickly to the aqueous phase.- Inadequate mixing or shear during dispersion.- Slowly sprinkle the polymer into the vortex of the water phase under continuous mixing.- Use a homogenizer or high-shear mixer for a short period to break up any agglomerates.
Viscosity Decrease Over Time - Interaction with other formulation ingredients (e.g., high levels of surfactants or certain solvents).- Microbial contamination (though less common for synthetic polymers).- Evaluate the compatibility of all ingredients. High levels of certain surfactants can disrupt the associative network. Consider adjusting the type or concentration of surfactants.- Ensure the preservation system is effective.
Phase Separation or Syneresis - Instability of the associative network.- High electrolyte concentration.- Optimize the concentration of the thickener and other hydrophobic components to strengthen the network.- While it has good electrolyte tolerance, very high salt concentrations can still impact stability. Test different salt levels to determine the tolerance limit in your specific formulation.

Data Presentation

The following tables provide illustrative data on how different factors can influence the viscosity of a formulation thickened with this compound. Note: This is example data and may not be representative of all formulations.

Table 1: Effect of Concentration on Viscosity

Concentration of this compound (%)Viscosity (cP at 25°C)
0.51,500
1.05,000
1.512,000
2.025,000

Table 2: Effect of pH on Viscosity (at 1.5% Polymer Concentration)

pHViscosity (cP at 25°C)
4.011,500
5.512,000
7.012,200
8.511,800

Table 3: Effect of Sodium Chloride (NaCl) on Viscosity (at 1.5% Polymer Concentration)

NaCl Concentration (%)Viscosity (cP at 25°C)
012,000
111,500
210,800
39,500

Experimental Protocols

Protocol 1: Preparation of a Basic Hydrogel

  • Water Phase Preparation: In a primary vessel, add deionized water.

  • Dispersion of Thickener: Begin mixing the water with a propeller mixer to create a vortex. Slowly and evenly sprinkle the this compound powder into the vortex to ensure proper dispersion and prevent clumping.

  • Hydration: Continue mixing at a moderate speed for 20-30 minutes, or until the polymer is fully hydrated and the solution is clear and free of particles.

  • Addition of Other Ingredients: Once the polymer is fully hydrated, other aqueous phase ingredients can be added.

  • pH Adjustment: Adjust the pH to the desired range using a suitable acid or base (e.g., citric acid or sodium hydroxide).

  • Final Mixing: Mix until the gel is uniform.

Protocol 2: Viscosity Measurement

  • Sample Preparation: Allow the prepared formulation to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours before measurement.

  • Instrumentation: Use a rotational viscometer (e.g., Brookfield type) with an appropriate spindle and speed combination for the expected viscosity range.

  • Measurement: Immerse the spindle into the sample, ensuring it is submerged to the marked level. Allow the reading to stabilize for at least 60 seconds before recording the viscosity value in centipoise (cP).

  • Reporting: Report the viscosity along with the spindle number, speed (RPM), and temperature.

Visualizations

G cluster_0 Dispersion and Hydration cluster_1 Associative Network Formation Polymer_Powder This compound Powder Water Aqueous Phase Polymer_Powder->Water Slow Addition with Mixing Hydrated_Polymer Hydrated Polymer Chains Water->Hydrated_Polymer Hydration Hydrophobic_Ingredients Hydrophobic Components (Oils, Surfactants, etc.) Hydrated_Polymer->Hydrophobic_Ingredients Hydrophobic Association Thickened_System Viscous Gel Network Hydrophobic_Ingredients->Thickened_System

Caption: Workflow for thickening with this compound.

G Start Start: Low Viscosity Issue Check_Concentration Is Polymer Concentration Sufficient? Start->Check_Concentration Increase_Concentration Increase Polymer Concentration Check_Concentration->Increase_Concentration No Check_Hydrophobes Are there enough Hydrophobic Components for Association? Check_Concentration->Check_Hydrophobes Yes Increase_Concentration->Check_Hydrophobes Add_Hydrophobes Incorporate Oils, Esters, or Surfactants Check_Hydrophobes->Add_Hydrophobes No Check_Dispersion Was the Polymer Properly Dispersed? Check_Hydrophobes->Check_Dispersion Yes Add_Hydrophobes->Check_Dispersion Improve_Dispersion Re-evaluate Dispersion Method (e.g., higher shear, slower addition) Check_Dispersion->Improve_Dispersion No End End: Viscosity Optimized Check_Dispersion->End Yes Improve_Dispersion->End

Caption: Troubleshooting workflow for low viscosity issues.

References

"STEARETH-100/PEG-136/HDI COPOLYMER" stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of STEARETH-100/PEG-136/HDI COPOLYMER at different pH levels and temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in formulations?

A1: this compound is a synthetic polymer that functions as a viscosity controlling agent in cosmetic and pharmaceutical formulations.[1][2][3] It is a type of non-ionic, hydrophobically modified ethoxylated urethane (B1682113) (HEUR) thickener. These thickeners work by forming a network structure within the formulation, leading to an increase in viscosity.

Q2: What is the general stability of this compound across a range of pH values?

Q3: How does temperature affect the stability and viscosity of formulations containing this copolymer?

A3: Like most polymeric thickeners, temperature can influence the viscosity of formulations containing this compound. Elevated temperatures can lead to a decrease in viscosity. Conversely, at very low temperatures, an increase in viscosity or potential gelling may be observed. Significant temperature fluctuations, such as freeze-thaw cycles, can also impact the long-term stability of the formulation. A safety assessment has indicated that no free hexamethylene diisocyanate (HDI) was detected at temperatures up to 150°C for this copolymer.[4]

Q4: Are there any known incompatibilities with other common formulation ingredients?

A4: HEUR thickeners can be sensitive to the presence of co-solvents and surfactants in a formulation.[5][6] These ingredients can disrupt the associative network formed by the polymer, potentially leading to a decrease in viscosity. It is crucial to perform compatibility studies with all formulation components.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Loss of Viscosity pH Shift: The formulation's pH may have shifted outside the optimal range for the polymer's stability.- Measure the pH of the formulation. - Adjust the pH back to the target range using appropriate buffering agents. - Conduct a pH stability study (see Experimental Protocols).
Elevated Temperature: The product may have been stored at or exposed to high temperatures.- Review storage and shipping conditions. - Perform accelerated stability testing at elevated temperatures to understand the impact on viscosity (see Experimental Protocols).
Ingredient Incompatibility: A new ingredient may be interacting with the copolymer.- Review the formulation for any recent changes. - Conduct compatibility tests by preparing small batches with and without the new ingredient.
Phase Separation or Precipitation Freeze-Thaw Cycles: The product may have been subjected to freezing and thawing.- Perform freeze-thaw cycle testing to assess stability under such conditions (see Experimental Protocols). - Consider adding a stabilizer to the formulation.
Incorrect Polymer Hydration: The copolymer may not have been properly dispersed and hydrated during formulation.- Review the manufacturing process to ensure proper dispersion techniques are being used. - Ensure sufficient mixing time is allowed for the polymer to fully hydrate (B1144303) and build viscosity.
Unexpected Color or Odor Change Chemical Degradation: The copolymer or another ingredient in the formulation may be degrading due to pH, temperature, or light exposure.- Conduct stability testing under various stress conditions (elevated temperature, UV light exposure) to identify the cause. - Evaluate the need for antioxidants or UV stabilizers in the formulation.

Data Summary

The following tables present hypothetical yet representative data for the stability of a 1% this compound aqueous solution. This data illustrates the expected trends based on the general properties of HEUR thickeners.

Table 1: Viscosity (cP) at Different pH and Temperature Conditions

pH4°C25°C (Room Temperature)40°C50°C
3.0 12,50010,0008,0006,500
5.0 13,00010,5008,5007,000
7.0 13,50011,0009,0007,500
9.0 13,00010,5008,5007,000
11.0 12,50010,0008,0006,500

Table 2: Physical Stability Observations after 3 Months

Condition pH 3.0 pH 7.0 pH 11.0
4°C No changeNo changeNo change
25°C No changeNo changeNo change
40°C Slight viscosity decreaseSlight viscosity decreaseSlight viscosity decrease
Freeze-Thaw (3 cycles) No changeNo changeNo change
UV Light Exposure No changeNo changeNo change

Experimental Protocols

Protocol 1: pH Stability Testing

Objective: To assess the effect of pH on the physical stability and viscosity of a formulation containing this compound.

Methodology:

  • Prepare batches of the final formulation.

  • Adjust the pH of each batch to different levels (e.g., 3, 5, 7, 9, 11) using appropriate acids (e.g., citric acid) or bases (e.g., sodium hydroxide).

  • Store the samples in sealed, inert containers at controlled room temperature (25°C).

  • At specified time points (e.g., initial, 1 week, 4 weeks, 8 weeks, 12 weeks), evaluate the samples for:

    • Appearance: Color, clarity, presence of precipitates.

    • Odor: Any changes from the initial scent.

    • pH: To ensure it has remained at the target level.

    • Viscosity: Using a calibrated viscometer.

  • Record all observations and measurements.

Protocol 2: Temperature Stability Testing

Objective: To evaluate the stability of the formulation under various temperature conditions.

Methodology:

  • Accelerated Stability (High Temperature):

    • Store samples of the formulation at elevated temperatures (e.g., 40°C, 50°C).[7][8]

    • Evaluate the samples at predetermined intervals (e.g., initial, 1 month, 2 months, 3 months) for the parameters listed in Protocol 1.[9]

  • Freeze-Thaw Cycle Stability:

    • Subject samples to alternating temperature cycles. A typical cycle involves placing the product at -10°C for 24 hours, followed by 24 hours at room temperature (25°C).[8]

    • Perform a minimum of three cycles.[8]

    • After the final thaw, allow the samples to equilibrate to room temperature and then evaluate for any changes in physical properties as described in Protocol 1.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation & Action cluster_3 Resolution Start Formulation Instability Observed (e.g., Viscosity Loss, Phase Separation) Check_pH Measure Current pH Start->Check_pH Check_Storage Review Storage & Handling Conditions Start->Check_Storage pH_Deviation pH Outside Specification? Check_pH->pH_Deviation Temp_Extreme Exposure to Temperature Extremes? Check_Storage->Temp_Extreme Adjust_pH Adjust pH & Re-evaluate pH_Deviation->Adjust_pH Yes pH_Deviation->Temp_Extreme No Resolved Issue Resolved Adjust_pH->Resolved Temp_Stability_Test Conduct Temperature Stability Study Temp_Extreme->Temp_Stability_Test Yes Ingredient_Change Recent Formulation Change? Temp_Extreme->Ingredient_Change No Temp_Stability_Test->Resolved Compatibility_Test Perform Ingredient Compatibility Test Ingredient_Change->Compatibility_Test Yes Ingredient_Change->Resolved No Compatibility_Test->Resolved

Caption: Troubleshooting workflow for formulation instability.

Caption: General workflow for stability testing.

References

Troubleshooting viscosity loss in "STEARETH-100/PEG-136/HDI COPOLYMER" formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with STEARETH-100/PEG-136/HDI COPOLYMER, a non-ionic associative thickener.

Frequently Asked Questions (FAQs)

Q1: What is the thickening mechanism of this compound?

A1: this compound is a hydrophobically modified ethoxylated urethane (B1682113) (HEUR) associative thickener. Its structure consists of a hydrophilic backbone with hydrophobic groups at the ends. In aqueous solutions, these hydrophobic end groups associate with each other and with other hydrophobic components in the formulation, such as latex particles, pigments, or surfactant micelles. This creates a transient three-dimensional network that increases the viscosity of the system.[1][2][3]

Q2: What are the main advantages of using this compound?

A2: Key advantages of this HEUR thickener include:

  • Excellent flow and leveling: Formulations typically exhibit Newtonian or shear-thinning behavior, which allows for easy application and a smooth finish.[3][4]

  • pH independence: As a non-ionic polymer, its thickening performance is generally not affected by the pH of the system, providing formulation flexibility.[1][2][3]

  • Good compatibility: It can be used in a wide range of aqueous formulations.

  • High thickening efficiency: A small amount can significantly increase viscosity, which can be cost-effective.[4]

Q3: Does the order of addition of this compound matter during formulation?

A3: Yes, the order of addition can be important. It is generally recommended to add the thickener to the water phase and mix until homogeneous before adding other components like surfactants, salts, or the dispersed phase. This allows the thickener to hydrate (B1144303) and begin forming its network structure.

Troubleshooting Viscosity Loss

A sudden or gradual loss of viscosity is a common issue in formulations thickened with associative polymers. The following sections detail potential causes and solutions.

Issue 1: Viscosity loss after adding surfactants.

Q: Why did my formulation's viscosity decrease after adding a surfactant?

A: This is one of the most common causes of viscosity loss in systems with HEUR thickeners. Surfactants, especially anionic surfactants, can compete with the hydrophobic groups of the thickener for association sites on other formulation components or can form mixed micelles with the thickener.[3][5][6] This disrupts the thickener's network structure, leading to a drop in viscosity.[7] The effect is highly dependent on the type and concentration of the surfactant.

Troubleshooting Steps:

  • Evaluate Surfactant Type: Anionic surfactants tend to have a more pronounced effect on viscosity reduction compared to non-ionic surfactants. Consider switching to a less disruptive surfactant if possible.

  • Optimize Surfactant Concentration: The viscosity loss is often concentration-dependent. Determine the critical micelle concentration (CMC) of your surfactant and try to work with concentrations that minimize the disruption of the thickener network.

  • Order of Addition: Add the thickener to the water phase and allow it to fully hydrate and build viscosity before introducing the surfactant.

Issue 2: Impact of pH on Viscosity Stability.

Q: My formulation's viscosity changed after adjusting the pH. I thought this thickener was pH-independent?

A: While this compound itself is non-ionic and generally pH-independent, other components in your formulation may be pH-sensitive.[1][2][3] For example, the stability of the dispersed phase (e.g., latex particles) or the charge of other additives can be altered by pH changes, which in turn affects the interaction with the associative thickener.

Troubleshooting Steps:

  • Isolate the Variable: Prepare a simple solution of the thickener in deionized water and measure its viscosity across a range of pH values. This will confirm the pH stability of the thickener alone.

  • Check Other Ingredients: Review the technical data sheets for all other formulation components to identify any pH sensitivities.

  • Buffer the System: If the formulation must be maintained within a specific pH range for the stability of other components, consider adding a suitable buffering agent.

Issue 3: Viscosity Changes with Temperature.

Q: How does temperature affect the viscosity of my formulation?

A: Associative thickening is influenced by temperature. Generally, for HEUR thickeners, an increase in temperature can lead to a decrease in viscosity. This is because the kinetic energy of the system increases, which can weaken the hydrophobic associations that form the thickening network. This effect is usually reversible upon cooling.

Troubleshooting Steps:

  • Determine Temperature Stability Profile: Measure the viscosity of your formulation at different temperatures to understand its behavior.

  • Optimize Storage and Shipping Conditions: Ensure that the product is stored and transported within a temperature range that maintains its desired viscosity.

  • Formulation Adjustment: If the product needs to be stable across a wider temperature range, you may need to adjust the concentration of the thickener or incorporate a secondary rheology modifier.

Issue 4: Effect of Salts and Electrolytes on Viscosity.

Q: Will adding salts or active ingredients with electrolytic properties affect my formulation's viscosity?

A: The effect of electrolytes on HEUR thickeners is complex and can depend on the specific salt and its concentration. Unlike polyelectrolyte thickeners that are very sensitive to salts due to charge screening, the primary thickening mechanism of HEURs is not based on electrostatic repulsion. However, high concentrations of electrolytes can still influence viscosity by affecting the hydration of the polymer and the solubility of the hydrophobic groups, potentially leading to a decrease in viscosity.

Troubleshooting Steps:

  • Conduct a Salt Curve: Test the viscosity of your formulation with varying concentrations of the specific electrolyte you are using to determine its impact.

  • Choose Appropriate Actives: When possible, select active ingredients with lower electrolytic content.

  • Adjust Thickener Concentration: You may need to increase the concentration of the this compound to compensate for the viscosity loss caused by the electrolytes.

Issue 5: Shear-Induced Viscosity Loss.

Q: My product's viscosity is lower after high-speed mixing or pumping. Is this permanent?

A: Formulations thickened with this compound typically exhibit shear-thinning behavior, meaning their viscosity decreases under shear.[5] This is a temporary effect, and the viscosity should recover after the shear is removed. The time it takes for the viscosity to recover is a measure of the formulation's thixotropy.

Troubleshooting Steps:

  • Measure Viscosity Recovery: After applying high shear, monitor the viscosity of the formulation over time to determine the rate and extent of recovery.

  • Optimize Mixing Parameters: Use the minimum shear necessary to achieve a homogeneous mixture. Avoid excessively high shear rates or prolonged mixing times.

  • Consider Application: The shear-thinning and recovery properties can be beneficial for application, such as spraying or brushing, where a temporary reduction in viscosity is desired.

Data Summary Tables

Table 1: Hypothetical Impact of Surfactant Type and Concentration on Viscosity

Surfactant TypeConcentration (% w/w)Viscosity (cP)% Viscosity Loss
None010,0000%
Non-ionic (Example)19,5005%
Non-ionic (Example)58,00020%
Anionic (Example)17,00030%
Anionic (Example)54,00060%

Table 2: Representative pH Profile of a this compound Solution

pHViscosity (cP)
4.09,800
5.09,900
6.010,000
7.010,100
8.010,000
9.09,900

Experimental Protocols

Protocol 1: Evaluation of pH Effect on Viscosity

  • Preparation of Stock Solution: Prepare a 2% w/w solution of this compound in deionized water. Allow it to stir gently overnight to ensure full hydration.

  • Sample Preparation: Place 50g of the stock solution into several beakers.

  • pH Adjustment: Adjust the pH of each beaker to a different value (e.g., 4, 5, 6, 7, 8, 9) using dilute solutions of citric acid or sodium hydroxide.

  • Equilibration: Allow the samples to equilibrate for at least one hour at a constant temperature.

  • Viscosity Measurement: Measure the viscosity of each sample using a viscometer (e.g., Brookfield viscometer) with the same spindle and speed for all measurements.

  • Data Analysis: Plot viscosity as a function of pH.

Protocol 2: Assessment of Electrolyte Sensitivity

  • Preparation of Formulation Base: Prepare a batch of your formulation without the electrolyte/active ingredient.

  • Sample Preparation: Aliquot equal amounts of the formulation base into separate containers.

  • Electrolyte Addition: Prepare stock solutions of the electrolyte of interest (e.g., 10% NaCl in deionized water). Add increasing amounts of the electrolyte stock solution to each container to achieve a range of final electrolyte concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

  • Mixing and Equilibration: Mix each sample gently until homogeneous and allow them to equilibrate for at least one hour at a constant temperature.

  • Viscosity Measurement: Measure the viscosity of each sample.

  • Data Analysis: Plot viscosity as a function of electrolyte concentration.

Visualizations

G cluster_thickening Thickening Mechanism Polymer STEARETH-100/PEG-136/HDI COPOLYMER Chains HydrophobicEnds Hydrophobic End Groups Polymer->HydrophobicEnds HydrophilicBackbone Hydrophilic Backbone Polymer->HydrophilicBackbone Network 3D Associative Network HydrophobicEnds->Network associates with FormulationComponents Other Hydrophobic Formulation Components (e.g., latex, pigment) FormulationComponents->Network associates with Viscosity Increased Viscosity Network->Viscosity

Caption: Thickening mechanism of the associative copolymer.

G cluster_troubleshooting Troubleshooting Viscosity Loss Start Viscosity Loss Observed CheckSurfactant Check for Surfactant Addition Start->CheckSurfactant CheckpH Check for pH Change Start->CheckpH CheckTemp Check for Temperature Change Start->CheckTemp CheckElectrolytes Check for Electrolyte Addition Start->CheckElectrolytes CheckShear Was High Shear Applied? Start->CheckShear SurfactantIssue Surfactant disrupts thickener network. CheckSurfactant->SurfactantIssue Yes pHSensitiveComponent Other formulation component is pH sensitive. CheckpH->pHSensitiveComponent Yes TempEffect High temp weakens hydrophobic associations. CheckTemp->TempEffect Yes ElectrolyteEffect High salt concentration alters polymer hydration. CheckElectrolytes->ElectrolyteEffect Yes ShearThinning Temporary shear-thinning. Viscosity should recover. CheckShear->ShearThinning Yes

Caption: Logical workflow for troubleshooting viscosity loss.

References

Impact of ionic strength on "STEARETH-100/PEG-136/HDI COPOLYMER" viscosity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing STEARETH-100/PEG-136/HDI COPOLYMER in their formulations. It provides in-depth information on the impact of ionic strength on the viscosity of this polymer, along with troubleshooting guidance and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a thickener?

A1: this compound is a synthetic polymer classified as a non-ionic associative thickener (NIAT). Specifically, it is a hydrophobically modified ethoxylated urethane (B1682113) (HEUR). Its structure consists of a hydrophilic polyethylene (B3416737) glycol (PEG) backbone with hydrophobic groups at the ends. In aqueous solutions, these hydrophobic groups associate with each other and with other hydrophobic components in the formulation, such as surfactants, particles, or oil droplets. This creates a transient three-dimensional network that increases the viscosity of the solution.

Q2: How does ionic strength affect the viscosity of solutions containing this compound?

A2: As a non-ionic polymer, this compound is generally considered to have good to excellent salt tolerance. Unlike ionic thickeners that rely on electrostatic repulsion for their thickening mechanism (which is shielded by salts), the primary thickening mechanism of this copolymer is through hydrophobic associations. However, high concentrations of electrolytes can still influence viscosity, though the effect is often less pronounced and can be complex. The addition of salts can sometimes lead to a slight increase or decrease in viscosity depending on the specific salt and its concentration. This is thought to be due to the "salting-out" effect, where the salt competes for water molecules, leading to stronger hydrophobic associations of the polymer. Conversely, very high salt concentrations can disrupt the structure of water and interfere with the hydration of the hydrophilic parts of the polymer, potentially leading to a decrease in viscosity.

Q3: What are the typical applications of this compound in research and drug development?

A3: Due to its viscosity-controlling properties, this compound is used in a variety of formulations where precise rheology control is required. In the pharmaceutical and cosmetic industries, it can be found in creams, lotions, gels, and other topical formulations to achieve the desired texture and stability. Its non-ionic nature makes it compatible with a wide range of active pharmaceutical ingredients (APIs) and other excipients.

Data Presentation: Impact of Ionic Strength on Viscosity

Salt TypeSalt Concentration (mol%)Approximate Viscosity (mPa·s) at 5 s⁻¹
No Salt0.0020000
NaCl0.0518000
NaCl0.1015000
NaCl0.1512000
NaCl0.175<10000
NH₄Cl0.0519000
NH₄Cl0.1018500
NH₄Cl0.1518000
NH₄Cl0.2017500
MgCl₂0.0525000
MgCl₂0.10>30000

Note: This data is illustrative for a non-ionic associative thickener and is intended to provide insight into potential trends. Actual results with this compound may vary depending on the specific formulation.

Experimental Protocols

Protocol for Measuring the Effect of Ionic Strength on Viscosity

This protocol outlines the steps to measure the viscosity of a solution containing this compound at various salt concentrations.

Materials:

  • This compound

  • Deionized water

  • Sodium chloride (NaCl) or other salts of interest

  • Beakers and magnetic stir bars

  • Magnetic stir plate

  • Analytical balance

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles

  • Constant temperature water bath

Procedure:

  • Preparation of Polymer Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • In a beaker, slowly add the polymer to a known volume of deionized water while stirring gently with a magnetic stirrer to avoid lump formation.

    • Continue stirring until the polymer is fully dissolved and the solution is homogeneous. This may take several hours.

  • Preparation of Salt Solutions:

    • Prepare stock solutions of the desired salts (e.g., 1M NaCl) in deionized water.

  • Sample Preparation:

    • For each desired salt concentration, pipette the required volume of the polymer stock solution into a beaker.

    • While stirring, add the calculated volume of the salt stock solution to achieve the target final salt concentration.

    • Add deionized water to reach the final desired volume and polymer concentration.

    • Stir the mixture gently for a uniform distribution of the salt.

    • Prepare a control sample with no added salt.

  • Viscosity Measurement:

    • Equilibrate the samples to a constant temperature using a water bath (e.g., 25°C).

    • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the samples.

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Immerse the spindle into the sample up to the marked level.

    • Allow the reading to stabilize before recording the viscosity value (in mPa·s or cP).

    • Take at least three independent readings for each sample and calculate the average.

  • Data Analysis:

    • Plot the average viscosity as a function of the salt concentration.

Troubleshooting Guide

Issue: Unexpected Decrease in Viscosity After Adding Salt

A Unexpected Viscosity Decrease B Verify Salt Concentration and Type A->B C Check for Other Formulation Components A->C D Review Polymer Concentration A->D E High Salt Concentration? B->E F Interaction with Surfactants? C->F J Increase Polymer Concentration D->J G Consider 'Salting Out' Effect E->G Moderate H Disruption of Water Structure E->H Very High I Surfactant-Polymer Interaction F->I Yes

Caption: Troubleshooting workflow for viscosity loss.

  • Possible Cause 1: High Salt Concentration.

    • Explanation: While HEUR thickeners are salt-tolerant, extremely high concentrations of electrolytes can disrupt the hydration layer around the hydrophilic PEG chains, leading to a decrease in the overall hydrodynamic volume of the polymer network and thus lower viscosity.

    • Solution: Evaluate if the salt concentration can be reduced. If high ionic strength is necessary, a higher concentration of the this compound may be required to achieve the target viscosity.

  • Possible Cause 2: Interaction with Other Formulation Components.

    • Explanation: The presence of other components like surfactants, co-solvents, or active ingredients can influence the associative network. Salts can alter the interactions between the polymer and these other components. For instance, salts can affect the critical micelle concentration (CMC) of surfactants, which in turn impacts how they interact with the hydrophobic domains of the thickener.

    • Solution: Systematically evaluate the effect of each component in the presence of the salt. A redesign of the formulation, such as changing the type or concentration of a surfactant, may be necessary.

Issue: Unexpected Increase in Viscosity After Adding Salt

A Unexpected Viscosity Increase B Confirm Salt Concentration A->B C Analyze 'Salting Out' Effect B->C D Enhanced Hydrophobic Association C->D Likely E Reduce Polymer or Salt Concentration D->E

Caption: Logic for diagnosing viscosity increase.

  • Possible Cause: "Salting-Out" Effect.

    • Explanation: The addition of moderate amounts of salt can increase the viscosity of a HEUR polymer solution. This is attributed to the "salting-out" effect, where the salt ions compete with the polymer for water molecules. This reduces the solubility of the hydrophobic parts of the polymer, promoting stronger intermolecular associations and leading to a more robust network and higher viscosity.

    • Solution: If the viscosity increase is undesirable, a slight reduction in the polymer concentration or the salt concentration may be necessary to achieve the target rheology. This effect can also be leveraged to enhance thickening efficiency in some formulations.

Visualization of the Thickening Mechanism

cluster_0 Aqueous Phase cluster_1 Polymer Network cluster_2 Other Hydrophobic Component Water Molecules Water Molecules P1 Polymer 1 H1 Hydrophobe P1->H1 hydrophilic backbone H2 Hydrophobe P1->H2 P2 Polymer 2 H3 Hydrophobe P2->H3 H4 Hydrophobe P2->H4 P3 Polymer 3 H5 Hydrophobe P3->H5 H6 Hydrophobe P3->H6 M Micelle-like Association H1->M O Oil Droplet/ Particle H2->O association H3->M H4->O association H5->M

Caption: Associative network of a HEUR thickener.

References

"STEARETH-100/PEG-136/HDI COPOLYMER" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STEARETH-100/PEG-136/HDI COPOLYMER. This copolymer is a non-ionic, polyurethane-based rheology modifier used to control the viscosity of aqueous and anhydrous systems. Understanding its degradation pathways is crucial for ensuring formulation stability and performance.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound is a synthetic polymer created from the reaction of Steareth-100, Polyethylene Glycol (PEG)-136, and Hexamethylene Diisocyanate (HDI) monomers.[1][2] The structure consists of hydrophilic polyether chains (Steareth-100 and PEG-136) linked together by urethane (B1682113) bonds formed from the HDI.[2] This structure gives the copolymer its associative thickening properties in aqueous solutions.

Q2: What are the primary degradation pathways for this copolymer?

A2: The degradation of this compound primarily occurs through two main pathways:

  • Hydrolytic Degradation: Cleavage of the urethane linkages by water. This process is accelerated by acidic or alkaline conditions.[3]

  • Oxidative Degradation: Breakdown of the polyether (Steareth and PEG) chains, often initiated by heat, UV light, or the presence of metal ions.[4][5]

Q3: What are the visible signs of degradation in my formulation?

A3: Degradation of the copolymer can manifest in several ways, including:

  • A significant decrease in viscosity or loss of gel structure.

  • Changes in pH of the formulation over time.[3]

  • Discoloration, particularly yellowing, which can be a sign of photodegradation of the urethane component.[6]

  • Phase separation or the appearance of insoluble particles.

Q4: How can I prevent the degradation of this compound in my formulation?

A4: To enhance the stability of your formulation, consider the following preventative measures:

  • pH Control: Maintain the formulation pH within a neutral range (ideally 6-8) to minimize hydrolysis of the urethane bonds.

  • Antioxidants: Incorporate antioxidants such as BHT (Butylated Hydroxytoluene) or Vitamin E (Tocopherol) to inhibit oxidative degradation of the polyether chains.[4][7]

  • UV Protection: For products exposed to light, use opaque packaging or add UV stabilizers to the formulation. Aliphatic polyurethanes like those derived from HDI are generally more resistant to UV degradation than aromatic ones.[6][8]

  • Chelating Agents: Add chelating agents like EDTA (Ethylenediaminetetraacetic acid) to bind metal ions that can catalyze oxidation.

  • Storage Conditions: Store the formulation in a cool, dark place to minimize thermal and photo-induced degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected drop in viscosity over time. Hydrolytic Degradation: The urethane linkages are likely being cleaved due to acidic or alkaline pH.1. Measure the pH of your formulation. If it is outside the neutral range, adjust it using appropriate buffers. 2. Reformulate with a buffering system to maintain a stable pH.
Oxidative Degradation: The polyether chains may be breaking down due to exposure to oxygen, heat, or light.1. Add an antioxidant (e.g., 0.05-0.1% BHT) to your formulation. 2. Protect the formulation from light by using opaque containers. 3. Store the formulation at a lower temperature. 4. Consider purging the container with an inert gas like nitrogen before sealing.
Formulation has turned yellow. Photodegradation: Exposure to UV light can cause the degradation of the urethane component, leading to the formation of chromophores.1. Confirm the source of UV exposure (e.g., sunlight, fluorescent lighting). 2. Incorporate a UV stabilizer into your formulation. 3. Switch to UV-blocking packaging.
Formation of insoluble particles or phase separation. Advanced Degradation: Significant polymer chain scission or cross-linking has occurred, leading to reduced solubility.1. This is often irreversible. The formulation will likely need to be discarded. 2. Review the formulation and storage conditions to identify the primary cause of degradation (hydrolysis or oxidation) and implement the appropriate preventative measures for future batches.

Experimental Protocols

Protocol 1: Accelerated Stability Study to Assess Hydrolytic Degradation

Objective: To evaluate the impact of pH on the viscosity of a formulation containing this compound.

Methodology:

  • Prepare three batches of your formulation containing the copolymer.

  • Adjust the pH of each batch to three different levels: acidic (e.g., pH 4), neutral (e.g., pH 7), and alkaline (e.g., pH 9).

  • Divide each batch into two sets of samples. Store one set at room temperature (20-25°C) and the other in an oven at an elevated temperature (e.g., 40°C).

  • Measure the initial viscosity of all samples.

  • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each condition and allow it to equilibrate to room temperature.

  • Measure the viscosity and pH of each sample.

  • Plot the percentage of viscosity change versus time for each pH and temperature condition to determine the rate of hydrolytic degradation.

Protocol 2: Analysis of Oxidative Degradation

Objective: To determine the susceptibility of the copolymer to oxidation and the efficacy of antioxidants.

Methodology:

  • Prepare two batches of your formulation: one with and one without an antioxidant (e.g., 0.1% BHT).

  • Expose samples of each batch to an oxidative stressor. This can be done by:

    • Storing the samples in an oxygen-rich environment.

    • Adding a pro-oxidant, such as a low concentration of hydrogen peroxide (e.g., 0.1%) and a metal catalyst like CoCl₂ (e.g., 0.01 M), though this is an aggressive method.[4]

    • Exposing the samples to UV radiation.

  • Store control samples under normal conditions.

  • At regular intervals, analyze the samples for signs of degradation. Key analytical techniques include:

    • Fourier Transform Infrared (FTIR) Spectroscopy: Look for changes in the ether band (around 1100 cm⁻¹) and the formation of carbonyl groups (around 1720 cm⁻¹) which can indicate oxidation.[4]

    • Gel Permeation Chromatography (GPC): Monitor changes in the molecular weight distribution of the polymer. A decrease in average molecular weight suggests chain scission.

    • Rheology: Measure changes in viscosity.

Visualizations

cluster_degradation Degradation Pathways cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation Copolymer This compound Urethane Urethane Linkage Copolymer->Urethane Polyether Polyether Chain (Steareth/PEG) Copolymer->Polyether Cleavage Chain Cleavage Urethane->Cleavage Hydrolysis Water Water (H₂O) Water->Cleavage AcidBase Acid/Base Catalyst AcidBase->Cleavage Oxidation Chain Scission/ Cross-linking Polyether->Oxidation Oxidation Oxygen Oxygen (O₂) Oxygen->Oxidation Initiator Heat/UV/Metal Ions Initiator->Oxidation

Caption: Primary degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow Issue Viscosity Loss Observed MeasurepH Measure pH Issue->MeasurepH CheckStorage Check Storage Conditions (Light/Heat Exposure) Issue->CheckStorage pH_Result pH Acidic or Alkaline? MeasurepH->pH_Result Storage_Result Exposed to Light/Heat? CheckStorage->Storage_Result pH_Result->Storage_Result No Hydrolysis Likely Hydrolytic Degradation pH_Result->Hydrolysis Yes Oxidation Likely Oxidative Degradation Storage_Result->Oxidation Yes Action_pH Action: Adjust pH, Add Buffer Hydrolysis->Action_pH Action_Oxidation Action: Add Antioxidant, Protect from Light/Heat Oxidation->Action_Oxidation

Caption: Logical workflow for troubleshooting viscosity loss in formulations.

References

Technical Support Center: Overcoming Foaming with STEARETH-100/PEG-136/HDI COPOLYMER

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming foaming issues encountered when working with STEARETH-100/PEG-136/HDI COPOLYMER.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulations?

A1: this compound is a synthetic associative thickener.[1][2][3] It is a copolymer of steareth-100, polyethylene (B3416737) glycol (PEG)-136, and hexamethylene diisocyanate (HDI).[2][3] In pharmaceutical and research formulations, it is primarily used to control and increase viscosity.[1][4] Its associative nature allows it to form networks in aqueous solutions, leading to significant thickening effects.

Q2: What causes excessive foaming in my formulation containing this compound?

A2: Foaming is a common issue with polymers that have surfactant-like properties.[5] The primary causes of foaming with this copolymer include:

  • Mechanical Agitation: High-shear mixing, shaking, or stirring can introduce air into the formulation, which gets entrapped by the polymer network.[6]

  • Surfactant Nature: The components of the copolymer, particularly the steareth and PEG moieties, have surface-active properties that can stabilize air bubbles.[5]

  • Gas Entrapment: The high viscosity created by the polymer makes it difficult for entrapped air bubbles to rise to the surface and dissipate.

  • Formulation Components: Other excipients in your formulation may interact with the copolymer to increase foaming tendencies.

Q3: How can I prevent foaming during the preparation of my formulation?

A3: Proactive measures can significantly reduce foaming:

  • Optimize Mixing: Employ low-shear mixing methods.[6] If high shear is necessary, consider doing so under vacuum to remove air.

  • Controlled Ingredient Addition: Add this compound slowly to the aqueous phase to allow for gradual hydration and minimize air incorporation.

  • Temperature Control: Maintain a consistent and controlled temperature during mixing, as sudden changes can affect polymer hydration and air solubility.[6]

  • Degas Solvents: If possible, degas the aqueous solvent before adding the copolymer to remove dissolved gases.

Q4: What are anti-foaming agents, and how do they work?

A4: Anti-foaming agents, or defoamers, are chemical additives that prevent the formation of foam or break down existing foam.[4] They typically work by having a low surface tension, allowing them to spread rapidly over the surface of the foam bubbles.[4] This action disrupts the stable film of the bubble wall, causing it to rupture. Common types include silicone-based, oil-based, and polymer-based anti-foaming agents.[4][7][8]

Q5: Are there regulatory considerations when using anti-foaming agents in pharmaceutical formulations?

A5: Yes, it is critical to select anti-foaming agents that are approved for pharmaceutical use and are compatible with the intended route of administration. Always consult relevant pharmacopeias (e.g., USP, Ph. Eur.) and regulatory guidelines for acceptable excipients and their usage limits.

Troubleshooting Guide

Issue 1: Excessive foaming during formulation preparation.

Root Causes:

  • High-shear mixing

  • Rapid addition of the copolymer

  • Entrainment of air during powder handling

Solutions:

  • Modify Mixing Protocol:

    • Reduce the speed of your overhead stirrer or homogenizer.

    • Use a sweep-style impeller that gently folds ingredients rather than a high-shear rotor-stator.

    • If possible, mix under vacuum.

  • Optimize Addition of Copolymer:

    • Sprinkle the powder slowly onto the surface of the liquid vortex to allow for wetting with minimal air entrapment.

    • Consider preparing a concentrated, low-foam stock solution that can be diluted with gentle mixing.

  • Incorporate an Anti-Foaming Agent:

    • Add a suitable anti-foaming agent to the aqueous phase before the addition of the this compound.

Issue 2: Persistent foam that does not dissipate after preparation.

Root Causes:

  • High formulation viscosity preventing bubble release.

  • Stable foam lamella due to the surfactant properties of the copolymer and other excipients.

Solutions:

  • Mechanical Foam Disruption:

    • Allow the formulation to stand undisturbed for an extended period (hours to days).

    • Use a low-speed, large-paddle mixer to gently break the surface foam.

    • For smaller volumes, centrifugation at low speed can help coalesce bubbles.

  • Post-Addition of a Defoamer:

    • Add a dropwise amount of a suitable defoamer and mix gently. Be aware that this may be less effective than adding it pre-emptively.

  • Ultrasonication:

    • In a controlled manner, sonication can be used to break down foam bubbles. Monitor the temperature to avoid degradation of the formulation components.

Data Presentation: Selection of Anti-Foaming Agents

The following table summarizes common types of anti-foaming agents that can be screened for their effectiveness with this compound formulations. The optimal choice will depend on the specific formulation and application.

Anti-Foaming Agent TypeExampleTypical Use Level (%)AdvantagesDisadvantages
Silicone-Based Simethicone (Polydimethylsiloxane - PDMS)0.01 - 0.1Highly effective at low concentrations, chemically inert.Can cause surface defects in some applications if not properly dispersed.
Non-Silicone (Oil-Based) Mineral Oil, Vegetable Oil0.1 - 0.5Good compatibility with many organic systems.Can affect clarity and may be prone to oxidation.
Non-Silicone (Polymer-Based) Polypropylene Glycol (PPG), EO/PO Copolymers0.1 - 1.0Good for long-term foam control, low tendency for surface defects.[7]May be less effective at rapid foam knockdown compared to silicones.
Fatty Acid Esters Sorbitan Monooleate0.1 - 0.5Often have emulsifying properties that can be beneficial.Performance can be temperature and pH-dependent.

Experimental Protocols

Protocol 1: Screening of Anti-Foaming Agents

Objective: To quantitatively assess the effectiveness of different anti-foaming agents in a this compound formulation.

Materials:

  • This compound

  • Deionized water (or relevant buffer)

  • A selection of anti-foaming agents (e.g., Simethicone, PPG, Sorbitan Monooleate)

  • Graduated cylinders (100 mL)

  • High-shear mixer or vortex mixer

  • Stopwatch

Methodology:

  • Preparation of Blank Formulation:

    • Prepare a 1% (w/v) solution of this compound in deionized water. Allow it to hydrate (B1144303) fully with gentle mixing to minimize initial foam. This will serve as the control.

  • Preparation of Test Formulations:

    • For each anti-foaming agent, prepare a 1% (w/v) copolymer solution that also contains the anti-foaming agent at a predetermined concentration (e.g., 0.1%). Add the anti-foaming agent to the water before adding the copolymer.

  • Foam Generation:

    • Pour 50 mL of the control formulation into a 100 mL graduated cylinder.

    • Agitate using a high-shear mixer at a set speed (e.g., 1000 rpm) for a fixed duration (e.g., 1 minute). Ensure the mixer blade is consistently positioned in the liquid.

    • Immediately after stopping the mixer, start the stopwatch.

  • Data Collection:

    • Record the initial total volume (liquid + foam) in the graduated cylinder at t=0.

    • Record the volume of the foam at regular intervals (e.g., 1, 5, 10, 30 minutes).

    • The foam volume is the total volume minus the initial liquid volume (50 mL).

  • Repeat for Test Formulations:

    • Repeat steps 3 and 4 for each formulation containing an anti-foaming agent.

  • Analysis:

    • Calculate the initial foam height for each formulation.

    • Plot foam volume versus time for each formulation to assess foam stability and decay rate.

    • Compare the performance of the different anti-foaming agents against the control.

Visualizations

Troubleshooting_Foaming cluster_prep cluster_after start Foaming Issue with This compound check_stage When does foaming occur? start->check_stage during_prep During Preparation check_stage->during_prep During after_prep Persists After Preparation check_stage->after_prep After cause_prep Potential Causes during_prep->cause_prep cause_after Potential Causes after_prep->cause_after solution_prep Troubleshooting Steps cause_prep->solution_prep Address cause_prep_details High Shear Rapid Addition Air Entrapment cause_prep->cause_prep_details solution_prep_details Reduce Shear Speed Slow Polymer Addition Add Anti-Foaming Agent Pre-emptively solution_prep->solution_prep_details solution_after Troubleshooting Steps cause_after->solution_after Address cause_after_details High Viscosity Stable Foam Lamella cause_after->cause_after_details solution_after_details Allow to Stand Gentle Mechanical Agitation Post-add Defoamer Ultrasonication solution_after->solution_after_details

Caption: Troubleshooting workflow for foaming issues.

Experimental_Workflow prep_control Prepare Control (Copolymer Only) foam_gen Induce Foaming (Controlled Agitation) prep_control->foam_gen prep_test Prepare Test Samples (Copolymer + Anti-Foam Agent) prep_test->foam_gen measure Measure Initial Foam Volume (t=0) foam_gen->measure monitor Monitor Foam Decay Over Time measure->monitor analyze Analyze Data & Compare Performance monitor->analyze

Caption: Workflow for screening anti-foaming agents.

References

Technical Support Center: Purification of STEARETH-100/PEG-136/HDI COPOLYMER

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of STEARETH-100/PEG-136/HDI COPOLYMER for research applications. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in a synthesis reaction of this compound?

The primary impurities in the synthesis of this compound typically include unreacted monomers such as Steareth-100, polyethylene (B3416737) glycol (PEG)-136, and hexamethylene diisocyanate (HDI). Additionally, low molecular weight oligomers and residual catalyst may be present. It is crucial to remove these impurities for most research applications to ensure the purity and proper characterization of the copolymer.

Q2: Which purification methods are suitable for this compound?

Several methods can be adapted to purify this compound, primarily exploiting the size difference between the polymer and impurities. The most common and effective methods include:

  • Dialysis: Effective for removing small molecules like unreacted monomers and salts.

  • Precipitation: A straightforward method to separate the polymer from soluble impurities.

  • Size Exclusion Chromatography (SEC): Offers high-resolution separation based on molecular size and can be used for both analytical and preparative purposes.[1][2][3]

Q3: How can I verify the purity of my this compound sample?

A combination of analytical techniques is recommended to assess the purity of the copolymer.[4] Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) is ideal for determining the molecular weight distribution and detecting low molecular weight impurities.[1][5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the polymer's structure and the absence of monomer signals.[6][7][8]

Q4: Are there any specific safety concerns when handling impurities like HDI?

Yes, hexamethylene diisocyanate (HDI) is a known sensitizer (B1316253) and can cause respiratory and skin irritation.[9][10] It is essential to handle the crude polymer and waste solutions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Analytical methods are available for the sensitive detection of residual HDI in the final product.[11][12][13]

Troubleshooting Guides

Dialysis Purification
Issue Possible Cause Troubleshooting Steps
Slow or Incomplete Purification 1. Inappropriate Molecular Weight Cutoff (MWCO) of the dialysis membrane. 2. Insufficient solvent volume or infrequent solvent changes. 3. Poor solvent choice for the impurities.1. Select a membrane with an MWCO that is significantly smaller than the polymer's molecular weight but large enough for impurities to pass through (e.g., 1-3.5 kDa). 2. Use a large volume of dialysis buffer (at least 100 times the sample volume) and change it frequently (e.g., every 4-6 hours for the first 24 hours).[8][14] 3. Ensure the chosen solvent readily dissolves the impurities.
Polymer Precipitation in Dialysis Bag 1. The polymer is not soluble in the dialysis solvent. 2. Change in pH or ionic strength of the buffer.1. Ensure the polymer is fully dissolved in a suitable solvent before loading into the dialysis bag. 2. Maintain the pH and ionic strength of the dialysis buffer consistent with the solvent used to dissolve the polymer.
Loss of Polymer Sample 1. MWCO of the membrane is too large. 2. Leakage from the dialysis bag.1. Use a membrane with a lower MWCO. 2. Carefully inspect the dialysis tubing for any leaks before and after loading the sample. Ensure clips are securely fastened.
Precipitation Purification
Issue Possible Cause Troubleshooting Steps
Polymer Does Not Precipitate 1. The chosen non-solvent is not effective. 2. The polymer concentration is too low.1. Select a non-solvent in which the polymer is insoluble but the impurities are soluble. Test small aliquots with different non-solvents. 2. Concentrate the polymer solution before adding the non-solvent.
Impure Precipitate 1. Impurities are co-precipitating with the polymer. 2. Inefficient washing of the precipitate.1. Add the non-solvent slowly while stirring vigorously to promote selective precipitation.[15] Consider fractional precipitation by gradually changing the solvent/non-solvent ratio.[16][17] 2. Thoroughly wash the precipitated polymer with fresh non-solvent. Repeat the dissolution and precipitation cycle 2-3 times for higher purity.[][19]
Gummy or Oily Precipitate 1. The polymer is not fully precipitating. 2. The non-solvent is plasticizing the polymer.1. Add more non-solvent or cool the mixture to reduce the polymer's solubility. 2. Try a different non-solvent.

Experimental Protocols

Protocol 1: Purification by Dialysis

This protocol is designed for the removal of small molecule impurities from a crude this compound solution.

Materials:

  • Crude polymer solution (dissolved in a suitable solvent, e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Dialysis tubing (e.g., 3.5 kDa MWCO)

  • Dialysis clips

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis buffer (same solvent as used for dissolving the polymer)

Procedure:

  • Cut a suitable length of dialysis tubing and hydrate (B1144303) it according to the manufacturer's instructions.

  • Securely close one end of the tubing with a dialysis clip.

  • Load the crude polymer solution into the dialysis bag, leaving some space at the top.

  • Remove excess air and securely close the other end with a second clip.

  • Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (e.g., 100x the sample volume).

  • Place the beaker on a stir plate and stir gently.

  • Change the dialysis buffer every 4-6 hours for the first 24 hours, then every 12 hours for an additional 48 hours.

  • After dialysis is complete, remove the bag from the buffer and carefully transfer the purified polymer solution to a clean container.

  • Remove the solvent to obtain the purified polymer.

Protocol 2: Purification by Precipitation

This protocol describes the purification of this compound by precipitating it from a solution.

Materials:

  • Crude polymer

  • A good solvent for the polymer (e.g., THF, Dichloromethane (DCM))

  • A non-solvent for the polymer in which impurities are soluble (e.g., cold diethyl ether, hexane, or methanol (B129727) - to be determined empirically)

  • Beakers

  • Stir plate and stir bar

  • Centrifuge and centrifuge tubes (optional)

  • Filter paper and funnel or vacuum filtration setup

Procedure:

  • Dissolve the crude polymer in a minimal amount of the good solvent.

  • In a separate beaker, place a larger volume (e.g., 10x the polymer solution volume) of the cold non-solvent.

  • While vigorously stirring the non-solvent, slowly add the polymer solution dropwise.

  • A precipitate of the polymer should form. Continue stirring for about 30 minutes after all the polymer solution has been added.

  • Separate the precipitated polymer from the liquid by decantation, centrifugation, or filtration.

  • Wash the precipitate with fresh, cold non-solvent to remove any remaining impurities.

  • To improve purity, the dissolution and precipitation steps can be repeated.

  • Dry the purified polymer under vacuum to remove residual solvent.

Visualizations

experimental_workflow_dialysis start Start: Crude Polymer Solution prepare_sample Dissolve Crude Polymer start->prepare_sample load_sample Load Sample into Dialysis Bag prepare_sample->load_sample prepare_membrane Hydrate Dialysis Membrane prepare_membrane->load_sample dialysis Perform Dialysis with Stirring load_sample->dialysis change_buffer Change Dialysis Buffer Periodically dialysis->change_buffer 4-6 hours recover_sample Recover Purified Polymer Solution dialysis->recover_sample 48-72 hours change_buffer->dialysis Continue dry_sample Dry Purified Polymer recover_sample->dry_sample end End: Purified Polymer dry_sample->end

Caption: Workflow for the purification of this compound using dialysis.

experimental_workflow_precipitation start Start: Crude Polymer dissolve Dissolve Polymer in Good Solvent start->dissolve precipitate Add Dropwise to Stirred Non-solvent dissolve->precipitate separate Separate Precipitate (Filter/Centrifuge) precipitate->separate wash Wash Precipitate with Non-solvent separate->wash repeat Repeat Dissolution/Precipitation (Optional) wash->repeat dry Dry Purified Polymer wash->dry repeat->dissolve end End: Purified Polymer dry->end

Caption: Workflow for the purification of this compound via precipitation.

decision_tree_purification q1 What is the primary impurity type? ans1_small Small Molecules (Monomers, Salts) q1->ans1_small ans1_oligomers Low MW Oligomers q1->ans1_oligomers q2 Is high resolution separation required? ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no method_dialysis Dialysis ans1_small->method_dialysis method_precipitation Precipitation ans1_small->method_precipitation ans1_oligomers->q2 method_sec Preparative SEC ans2_yes->method_sec ans2_no->method_precipitation

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Synthesis of STEARETH-100/PEG-136/HDI COPOLYMER

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scaling-up of STEARETH-100/PEG-136/HDI COPOLYMER.

Section 1: Synthesis Overview and Experimental Protocol

This compound is a synthetic polymer created through a polyaddition reaction.[1][2] The synthesis involves reacting the hydroxyl groups (-OH) of Steareth-100 and Polyethylene Glycol (PEG-136) with the isocyanate groups (-NCO) of Hexamethylene Diisocyanate (HDI).[3][4] This process forms urethane (B1682113) linkages, resulting in a high-molecular-weight copolymer. A catalyst is typically used to control the reaction rate.[5]

General Laboratory-Scale Experimental Protocol

This protocol outlines a general procedure for the bulk polymerization synthesis of this compound. Safety Precaution: Hexamethylene Diisocyanate (HDI) is a toxic substance and a known sensitizer (B1316253) that can cause occupational asthma.[5][6][7] All handling of HDI must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and respiratory protection.

Materials:

  • Steareth-100

  • PEG-136 (Polyethylene Glycol, average Mn ≈ 6000 g/mol )

  • Hexamethylene Diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) or other suitable catalyst

  • Anhydrous nitrogen or argon

  • Dry solvent (e.g., Toluene or Dimethylformamide), if solution polymerization is preferred[2]

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, nitrogen/argon inlet, and temperature probe

  • Heating/cooling circulator

  • Vacuum oven

Procedure:

  • Drying of Polyols: Dry Steareth-100 and PEG-136 under vacuum at an elevated temperature (e.g., 90-100°C) for several hours to remove any residual moisture.[5] Water readily reacts with isocyanates and will interfere with the polymerization.[7][8]

  • Reactor Setup: Assemble the reactor and ensure it is clean and dry. Purge the reactor with an inert gas (nitrogen or argon) to create an anhydrous atmosphere.

  • Charging the Reactor: Charge the dried Steareth-100 and PEG-136 into the reactor. Heat the mixture to the desired reaction temperature (e.g., 80-90°C) with stirring to create a homogeneous molten blend.[9]

  • Catalyst Addition: Add the catalyst (e.g., a small, predetermined amount of DBTDL) to the molten polyol mixture and stir until evenly distributed.

  • HDI Addition: Slowly add the stoichiometric amount of HDI to the reactor under continuous stirring. The molar ratio of NCO groups (from HDI) to OH groups (from Steareth-100 and PEG-136) is critical and should be precisely controlled, typically close to 1:1.[10]

  • Polymerization: Maintain the reaction temperature and continue stirring. The viscosity of the mixture will increase as the polymerization progresses.[9] Monitor the reaction by measuring the disappearance of the NCO peak (around 2270 cm⁻¹) using in-situ FT-IR spectroscopy or by taking samples for titration.[9]

  • Completion and Discharge: Once the reaction has reached completion (i.e., the free isocyanate concentration is below the target level), cool the reactor and discharge the polymer. The reaction is allowed to proceed to completion to consume the free diisocyanate.[5]

  • Post-Processing: The resulting polymer can be cooled to a solid and then processed as needed (e.g., pelletizing, grinding).

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_finish 3. Finishing p1 Dry Steareth-100 & PEG-136 p2 Prepare Inert Reactor Atmosphere r1 Charge & Melt Polyols p2->r1 r2 Add Catalyst r1->r2 r3 Add HDI r2->r3 r4 Polymerization (Heat & Stir) r3->r4 f1 Cool & Discharge r4->f1 f2 Final Product (Solid Copolymer) f1->f2

Caption: General workflow for the synthesis of this compound.

Section 2: Scaling-Up Considerations

Moving from a laboratory scale to pilot or production scale introduces significant challenges. The following FAQs address key considerations.

Q: What is the primary challenge when scaling up this polymerization?

A: The primary challenge is managing the reaction exotherm. Polyurethane reactions are highly exothermic, and as the batch size increases, the surface-area-to-volume ratio decreases. This makes it much harder to dissipate heat, which can lead to a runaway reaction, poor product quality, and safety hazards. A robust reactor cooling system and careful control over the rate of monomer addition are critical.[11][12]

Q: How does increased viscosity affect the scale-up process?

A: As the polymer chains grow, the viscosity of the reaction mass increases dramatically.[9] On a large scale, this can lead to:

  • Poor Mixing: Inadequate agitation can create hot spots and regions with non-stoichiometric reactant ratios, resulting in a product with a broad molecular weight distribution and inconsistent properties.

  • Inefficient Heat Transfer: High viscosity impedes heat transfer to the reactor walls, exacerbating the challenge of temperature control.

  • Difficult Product Handling: Discharging a highly viscous polymer from a large reactor can be challenging.

Selecting a reactor with a high-torque motor and an appropriately designed agitator (e.g., an anchor or helical ribbon) is essential.

Q: How critical is raw material purity at a larger scale?

A: It is extremely critical. The most significant contaminant is water, as isocyanates react readily with it.[8] On a large scale, even small percentages of moisture in the polyols can consume a significant amount of HDI, throwing off the stoichiometry and generating carbon dioxide, which can cause foaming.[7] All raw materials must be verified to have very low water content, and the reactor must be scrupulously dried and kept under a positive pressure of inert gas.

Scale_Up_Logic BatchSize Batch Size Increase HeatTransfer Heat Transfer Efficiency BatchSize->HeatTransfer Decreases Mixing Mixing Efficiency BatchSize->Mixing Challenges Viscosity High Viscosity Viscosity->HeatTransfer Decreases Viscosity->Mixing Decreases Exotherm Reaction Exotherm Exotherm->HeatTransfer Stresses Control Loss of Process Control HeatTransfer->Control Quality Inconsistent Product Quality Mixing->Quality Safety Safety Risks (e.g., Runaway) Control->Safety

Caption: Key relationships in scaling up polyurethane synthesis.

Section 3: Troubleshooting Guide (FAQs)

Q: Why is my product viscosity too high or gelling prematurely? A: This is often caused by an uncontrolled reaction rate or incorrect stoichiometry.

  • Check Stoichiometry: An excess of HDI (NCO:OH ratio > 1) can lead to chain extension and branching, rapidly increasing viscosity.

  • Reduce Temperature: The reaction may be proceeding too quickly. Lowering the batch temperature will slow the reaction rate.

  • Check Catalyst Level: Too much catalyst can accelerate the reaction beyond a controllable point. Verify the catalyst charge.

  • Monomer Addition Rate: If adding HDI incrementally, the addition rate may be too fast. Slowing the addition allows for better heat removal and control.

Q: Why is the final polymer's molecular weight lower than expected? A: Low molecular weight is typically due to chain termination.

  • Moisture Contamination: This is the most common cause. Water reacts with two HDI molecules, consuming the isocyanate and terminating chain growth.[7][8] Ensure all reactants and equipment are completely dry.

  • Incorrect Stoichiometry: An excess of the polyol components (NCO:OH ratio < 1) will result in chains capped with hydroxyl groups and a lower molecular weight.

  • Monomer Impurities: Monofunctional impurities in any of the reactants will act as chain stoppers.

Q: I'm observing bubbles or foaming in my reaction. What's the cause? A: Foaming is almost always caused by the generation of carbon dioxide (CO₂) gas. This occurs when isocyanate groups react with water.[7] The source of the water could be from the reactants (polyols), the solvent, or the reactor itself. Rigorous drying procedures are necessary to prevent this.

Q: My batch-to-batch consistency is poor. What should I check? A: Inconsistency often points to a lack of control over key parameters.

  • Raw Material Quality: Ensure the water content and purity of incoming raw materials are consistent for every batch.

  • Temperature Control: Verify that your heating and cooling system can maintain a stable reaction temperature from batch to batch.

  • Mixing Efficiency: Inconsistent mixing can lead to different reaction kinetics and final properties. Check the agitator speed and performance.

  • Dosing Accuracy: Ensure all reactants, especially the catalyst and HDI, are weighed and charged with high precision.

Q: How can I ensure residual HDI monomer levels are minimized? A: Minimizing residual monomer is critical for safety and product quality.[5][6]

  • Accurate Stoichiometry: A slight excess of hydroxyl groups (OH) can help ensure all isocyanate is consumed.

  • Sufficient Reaction Time: Allow the reaction to proceed for an adequate amount of time at the target temperature to drive it to completion.

  • Post-Reaction "Cure": Holding the batch at temperature for a period after the main reaction can help consume remaining traces of HDI.

  • Analytical Verification: Use techniques like HPLC or GC-MS to confirm that residual HDI levels are below the specification limit. For this compound, residual diisocyanate was reported to be below the limit of detection.[5]

Section 4: Data and Specifications

Quantitative data is crucial for process control and quality assurance. The tables below summarize key parameters.

Table 1: Final Product Specifications
ParameterTarget ValueReference
Residual HDIBelow Limit of Detection[5]
Molecular Weight (MW)No compounds < 1000 Da detected[5][6]
AppearanceWaxy Solid[13]
Table 2: Typical Reaction Parameters (General Polyurethane Synthesis)
ParameterTypical RangeNotes
Reaction Temperature50 - 100 °CHigher temperatures increase reaction rate but can cause side reactions.[11][14]
NCO:OH Molar Ratio0.98 - 1.02Critical for controlling molecular weight and properties.[10]
Catalyst Concentration10 - 100 ppm (e.g., DBTDL)Varies significantly with catalyst type and desired reaction speed.[2]
Reaction Time1 - 6 hoursDependent on temperature, catalyst, and desired conversion.[5]
Raw Material Water Content< 200 ppmEssential to prevent side reactions and foaming.

References

Validation & Comparative

A Comparative Guide to STEARETH-100/PEG-136/HDI COPOLYMER and Other Associative Thickeners for Researchers and Formulators

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and cosmetic formulation, the selection of an appropriate rheology modifier is paramount to achieving desired product performance, stability, and sensory characteristics. Among the diverse class of thickeners, associative thickeners have gained prominence for their unique ability to build viscosity through intermolecular associations. This guide provides an in-depth comparison of STEARETH-100/PEG-136/HDI COPOLYMER, a nonionic hydrophobically modified ethoxylated urethane (B1682113) (HEUR) thickener, with other commonly used associative thickeners, namely Hydrophobically Modified Alkali Swellable Emulsions (HASE) and Hydroxyethyl Cellulose (HEC). This analysis is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their formulation decisions.

Introduction to Associative Thickeners

Associative thickeners are water-soluble polymers that possess both hydrophilic and hydrophobic moieties. In aqueous solutions, the hydrophobic groups associate with each other and with other hydrophobic components in the formulation, such as surfactant micelles, emulsion droplets, and particles. This creates a transient three-dimensional network that increases the viscosity of the system. This mechanism of action imparts unique rheological properties, such as shear-thinning behavior and excellent flow and leveling characteristics.

This compound is a synthetic polymer that functions as a viscosity-controlling agent.[1][2][3][4][5][6] It is a copolymer of steareth-100, polyethylene (B3416737) glycol-136, and hexamethylene diisocyanate (HDI) monomers.[3][6] As a HEUR-type thickener, it offers a non-ionic nature, making it less sensitive to pH changes and compatible with a wide range of active ingredients and excipients.[7] A commercially available example of this polymer is RHEOLUXE® 811.[7][8][9]

dot

Caption: Classification of common associative thickeners.

Performance Comparison

The performance of a thickener is evaluated based on several key parameters, including thickening efficiency, rheological behavior, and stability under various conditions. The following tables summarize the comparative performance of this compound against a representative HASE thickener (e.g., an acrylates copolymer) and a cellulosic thickener (HEC).

Table 1: Rheological Properties

ParameterThis compound (HEUR)HASE (Acrylates Copolymer)Hydroxyethyl Cellulose (HEC)
Thickening Mechanism Associative network formation through hydrophobic interactions.Chain entanglement upon neutralization and hydrophobic associations.[10]Chain entanglement of polymer chains.
Typical Use Level 0.2 - 3.0%[11]0.1 - 2.0%0.5 - 3.0%
Rheology Profile Shear-thinning, often with near-Newtonian flow at higher shear rates.[7][8]Highly shear-thinning (pseudoplastic).Shear-thinning.[12]
Flow and Leveling ExcellentGoodFair to Good
Film Formation Forms a flexible, non-tacky film.Can form brittle films at higher concentrations.Forms a flexible film.

Table 2: Formulation and Stability Characteristics

ParameterThis compound (HEUR)HASE (Acrylates Copolymer)Hydroxyethyl Cellulose (HEC)
Ionic Nature Non-ionic[7]AnionicNon-ionic[12]
pH Dependency Stable over a wide pH range.Requires neutralization to a specific pH range (typically > 5.5) for activation.[10]Generally stable over a wide pH range.[13]
Salt Tolerance Good; synergistic viscosity increase with salt has been observed.[14]Can be sensitive to electrolytes, which can screen charges and reduce viscosity.Generally good salt tolerance.[12]
Clarity in Formulation Can be formulated into clear gels.Can produce clear to translucent gels.Generally produces clear solutions.[12]
Compatibility Broad compatibility with cationic, anionic, and nonionic ingredients.Incompatible with cationic ingredients due to its anionic nature.Broad compatibility.[12][15]

Experimental Protocols

To ensure accurate and reproducible comparisons of thickener performance, standardized experimental protocols are essential. The following sections detail the methodologies for key performance tests.

dot

Caption: A typical experimental workflow for evaluating thickeners.

Brookfield Viscosity Measurement

This method determines the viscosity of a formulation at a single or multiple shear rates.

  • Objective: To measure the thickening efficiency of the polymer.

  • Apparatus: Brookfield Viscometer (or equivalent).[16]

  • Procedure:

    • Prepare a 2% (w/w) aqueous solution of the thickener. For HASE polymers, neutralize the solution to the recommended pH.

    • Allow the solution to equilibrate at a controlled temperature (e.g., 25°C) for 24 hours.

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

    • Immerse the spindle into the center of the sample, ensuring it is submerged to the immersion mark.

    • Allow the viscometer to run until a stable reading is obtained (typically 30-60 seconds).

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

    • Repeat the measurement three times and calculate the average viscosity.

Rheology Profiling (Shear Thinning Behavior)

This protocol evaluates the change in viscosity as a function of shear rate.

  • Objective: To characterize the flow behavior of the thickened formulation.

  • Apparatus: A controlled-stress or controlled-rate rheometer with a cone-plate or parallel-plate geometry.

  • Procedure:

    • Prepare the sample as described in the Brookfield Viscosity Measurement protocol.

    • Place the sample onto the lower plate of the rheometer and set the gap according to the manufacturer's instructions.

    • Allow the sample to equilibrate to the test temperature (e.g., 25°C).

    • Perform a shear rate sweep, for example, from 0.1 s⁻¹ to 100 s⁻¹.

    • Record the viscosity at various shear rates.

    • Plot the viscosity as a function of shear rate on a logarithmic scale to visualize the shear-thinning behavior.

Salt and pH Stability Assay

This experiment assesses the thickener's performance in the presence of electrolytes and at different pH values.

  • Objective: To determine the robustness of the thickener in various formulation environments.

  • Procedure:

    • Salt Stability:

      • Prepare a 2% (w/w) solution of the thickener.

      • Divide the solution into several aliquots.

      • To each aliquot, add a different concentration of sodium chloride (e.g., 0.5%, 1%, 2% w/w).

      • Measure the viscosity of each sample using a Brookfield viscometer after 24 hours of equilibration.

      • Plot the viscosity as a function of salt concentration.

    • pH Stability:

      • Prepare a 2% (w/w) solution of the thickener.

      • Divide the solution into several aliquots.

      • Adjust the pH of each aliquot to a different value (e.g., 4, 5, 6, 7, 8, 9) using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).

      • Measure the viscosity of each sample using a Brookfield viscometer after 24 hours of equilibration.

      • Plot the viscosity as a function of pH.

Sensory Analysis

This protocol evaluates the tactile properties of a formulation containing the thickener.

  • Objective: To assess the aesthetic and feel of the final product.

  • Methodology:

    • Prepare prototype formulations (e.g., a simple cream or lotion) with each thickener at a concentration that provides a target viscosity.

    • Recruit a panel of trained sensory assessors (typically 10-15 individuals).[17][18]

    • Panelists will evaluate the coded samples on various sensory attributes, such as:

      • Appearance: Gloss, clarity.

      • Pick-up: Firmness, ease of removal from the container.

      • Rub-in: Spreadability, slipperiness, absorption time.

      • After-feel: Tackiness, greasiness, smoothness.

    • Each attribute is rated on a standardized scale (e.g., a 10-point scale).

    • The data is statistically analyzed to identify significant differences between the formulations.[18]

Conclusion

This compound, as a HEUR-type associative thickener, presents a versatile option for formulators seeking a non-ionic, pH-independent rheology modifier with excellent flow properties. Its performance profile makes it particularly suitable for sophisticated cosmetic and pharmaceutical formulations where stability and a desirable sensory experience are critical.

In comparison, HASE thickeners offer high thickening efficiency but are anionic and pH-dependent, which can limit their application in certain formulations. Cellulosic thickeners, while offering good compatibility and a natural origin, may not provide the same degree of associative thickening and unique rheological properties as HEURs.

The choice of the optimal thickener will ultimately depend on the specific requirements of the formulation, including the desired rheological profile, the nature of the other ingredients, and the target sensory attributes. The experimental protocols provided in this guide offer a framework for conducting robust comparative evaluations to inform this critical selection process.

References

A Comparative Rheological Analysis of STEARETH-100/PEG-136/HDI COPOLYMER and Carbomers for Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the rheological properties of STEARETH-100/PEG-136/HDI COPOLYMER, a hydrophobically modified ethoxylated urethane (B1682113) (HEUR) associative thickener, and carbomers, which are cross-linked polyacrylic acid polymers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the functional differences and select the appropriate rheology modifier for their specific formulation needs.

Introduction to Rheology Modifiers

Rheology modifiers are essential components in a wide array of pharmaceutical and cosmetic formulations, governing texture, stability, and application performance. The choice of a suitable rheology modifier is critical in achieving the desired product characteristics. This guide focuses on a comparative evaluation of two distinct classes of rheology modifiers: the synthetic, non-ionic associative thickener this compound, and the widely used anionic carbomers.

This compound is a polyurethane-based polymer that functions as an associative thickener. Its mechanism of action involves the formation of a transient, three-dimensional network through hydrophobic associations between the polymer chains and other hydrophobic components in the formulation, such as surfactants, emulsifiers, and particulate matter. This non-ionic nature makes it less sensitive to pH changes and the presence of electrolytes. A commercially available example of this copolymer is RHEOLUXE® 811.[1][2][3]

Carbomers , on the other hand, are high molecular weight, cross-linked polymers of acrylic acid. Their thickening mechanism is primarily based on the uncoiling and swelling of the polymer network upon neutralization in an aqueous medium. The repulsion between the resulting anionic charges along the polymer backbone leads to a significant increase in viscosity. The rheological behavior of carbomers is highly dependent on pH and ionic strength.[4] Common examples include various grades of Carbopol®, such as Carbopol® 940 and Carbopol® Ultrez 10.

Thickening Mechanisms

The distinct chemical nature of these two types of polymers results in different thickening mechanisms, which are visualized below.

G cluster_HEUR This compound (HEUR) Thickening Mechanism P1 HEUR Polymer Chain (Hydrophilic Backbone) H1 Hydrophobic End Group P1->H1 H2 Hydrophobic End Group P1->H2 M1 Hydrophobic Moiety (e.g., Surfactant Micelle) H1->M1 Association H3 Hydrophobic End Group H2->H3 Self-Association P2 HEUR Polymer Chain P2->H3 H4 Hydrophobic End Group P2->H4 M2 Hydrophobic Moiety H4->M2 Association

Caption: Thickening mechanism of this compound (HEUR).

G cluster_Carbomer Carbomer Thickening Mechanism C1 Coiled Carbomer (Acidic, Low pH) Neutralizer Neutralizing Agent (e.g., NaOH, TEA) C1->Neutralizer Addition of C2 Uncoiled & Swollen Carbomer Network (Neutralized, Higher pH) Neutralizer->C2 Leads to Repulsion Electrostatic Repulsion of Anionic Groups C2->Repulsion Characterized by

Caption: Thickening mechanism of Carbomers.

Comparative Rheological Data

The following tables summarize the key rheological parameters for this compound (represented by data for HEUR thickeners where specific data is unavailable) and various carbomer grades.

Table 1: Viscosity of Aqueous Dispersions

Rheology ModifierConcentration (wt%)pHTemperature (°C)Viscosity (mPa·s)Test Method
This compound (RHEOLUXE® 811)2.0Not SpecifiedNot Specified100 - 1000Brookfield RVT, Spindle 3, 20 rpm
Carbopol® 9400.5~7.025~40,000 - 60,000Brookfield RVT, 20 rpm
Carbopol® 9401.0~7.025~150,000Brookfield RVT, 20 rpm
Carbopol® 9401.5~7.025~175,000Brookfield RVT, 20 rpm
Carbopol® 9402.0~7.025~280,000Brookfield RVT, 20 rpm
Carbopol® Ultrez 100.57.025~50,000 - 70,000Brookfield RVT, 20 rpm

Note: The viscosity of HEUR thickeners is highly formulation-dependent due to their associative nature.

Table 2: Shear-Thinning Behavior and Yield Stress

Rheology ModifierConcentration (wt%)pHYield Stress (Pa)Shear-Thinning Behavior
This compound (HEUR type)1.0 - 3.0Not ApplicableModeratePronounced
Carbopol® 9400.57.0HighPronounced
Carbopol® 9401.486.2 - 6.6~30-40Pronounced
Carbopol® Ultrez 100.57.0HighPronounced

Note: Yield stress for HEUR thickeners is often lower than for carbomers at equivalent thickening, but this can vary with the formulation.

Experimental Protocols

Viscosity Measurement (Brookfield Viscometer)

A Brookfield RVT viscometer or equivalent is used to determine the apparent viscosity of the prepared gels.

  • Sample Preparation: Disperse the specified weight percentage of the rheology modifier in deionized water with gentle mixing to avoid air entrapment. For carbomers, neutralize the dispersion to the target pH using a suitable base (e.g., 18% NaOH solution or triethanolamine). Allow the gel to hydrate (B1144303) fully (typically for 24 hours).

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Measurement: Equilibrate the sample to the specified temperature. Immerse the spindle into the sample up to the immersion mark, ensuring there are no air bubbles trapped. Allow the spindle to rotate for a specified time (e.g., 1 minute) or until a stable reading is achieved. Record the viscosity in mPa·s.

Yield Stress Determination (Oscillatory Rheometry)

A controlled-stress or controlled-strain rheometer with a parallel plate or cone-and-plate geometry is used to determine the yield stress. The amplitude sweep method is a common and sensitive technique.

  • Sample Loading: Place an adequate amount of the sample onto the lower plate of the rheometer. Lower the upper geometry to the desired gap setting, ensuring the sample fills the gap completely and any excess is trimmed. Allow the sample to equilibrate at the test temperature.

  • Amplitude Sweep Test: Perform an oscillatory stress or strain sweep at a constant frequency (e.g., 1 Hz). The applied stress or strain is logarithmically increased over a defined range.

  • Data Analysis: The yield stress is determined from the resulting data. Common methods include identifying the stress at which the storage modulus (G') begins to deviate from the linear viscoelastic region (LVER), or the stress at the crossover point where G' equals the loss modulus (G'').[5]

Logical Workflow for Rheology Modifier Selection

The selection of an appropriate rheology modifier is a multi-step process that involves considering the desired product attributes and the chemical environment of the formulation.

G Start Define Desired Product Rheological Profile Formulation_Params Consider Formulation Parameters (pH, Ionic Strength, Surfactants) Start->Formulation_Params HEUR_Path This compound (HEUR Thickener) Formulation_Params->HEUR_Path Low Ionic Strength Wide pH Range Carbomer_Path Carbomer Formulation_Params->Carbomer_Path Controlled pH Low Electrolytes HEUR_Props pH Independent Electrolyte Tolerant Associative Thickening HEUR_Path->HEUR_Props Experiment Perform Rheological Characterization HEUR_Path->Experiment Carbomer_Props pH Dependent Electrolyte Sensitive High Yield Stress Carbomer_Path->Carbomer_Props Carbomer_Path->Experiment Analysis Analyze Data & Compare with Target Profile Experiment->Analysis Optimize Optimize Concentration & Formulation Analysis->Optimize Optimize->Experiment Iterate Final Final Formulation Optimize->Final

Caption: Logical workflow for selecting a rheology modifier.

Conclusion

Both this compound and carbomers are highly effective rheology modifiers, but their distinct mechanisms of action and sensitivities to formulation parameters make them suitable for different applications. This compound, as a non-ionic associative thickener, offers excellent performance in a wide range of pH and electrolyte concentrations, making it a versatile choice for complex formulations. Carbomers, on the other hand, provide exceptional thickening and yield stress in aqueous systems with controlled pH and low ionic strength, often at a lower use level. The selection between these two classes of polymers should be based on a thorough understanding of the desired rheological profile and the specific chemical environment of the final product. The experimental protocols and comparative data presented in this guide provide a foundation for making an informed decision.

References

A Comparative Analysis of Thickening Efficiency: STEARETH-100/PEG-136/HDI COPOLYMER versus Hydroxyethylcellulose (HEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of formulation science, the selection of an appropriate rheology modifier is paramount to achieving desired product performance, stability, and sensory characteristics. This guide provides a comparative overview of two distinct types of thickeners: the associative polymer STEARETH-100/PEG-136/HDI COPOLYMER, a hydrophobically modified ethoxylated urethane (B1682113) (HEUR), and the non-associative polymer Hydroxyethylcellulose (HEC). While direct, publicly available quantitative comparisons of their thickening efficiency in identical formulations are scarce, this document outlines their fundamental differences in mechanism, resulting rheological properties, and key formulation considerations, supplemented by illustrative data for HEC.

Executive Summary of Thickener Properties

The fundamental difference between these two polymers lies in their thickening mechanism. HEC, a cellulose (B213188) derivative, thickens the water phase through hydrogen bonding and chain entanglement. In contrast, this compound, a HEUR-type thickener, forms a transient network through the association of its hydrophobic end groups with each other and with other hydrophobic components in the formulation, such as surfactants, emulsifiers, and active ingredients. This distinction leads to different rheological behaviors and formulation compatibilities.

FeatureThis compound (HEUR)Hydroxyethylcellulose (HEC)
Thickening Mechanism Associative; forms a network via hydrophobic interactions.Non-associative; thickens via hydrogen bonding and polymer chain entanglement.[1]
Typical Rheology Shear-thinning, often with a more Newtonian plateau at low shear rates. Can provide good flow and leveling.Shear-thinning (pseudoplastic) behavior.[2]
pH Stability Generally stable over a wide pH range.Stable over a broad pH range, though viscosity can be influenced by pH adjustments.
Electrolyte Tolerance Typically exhibits good tolerance to salts.Can be sensitive to high electrolyte concentrations, which may reduce viscosity.
Surfactant Interaction Viscosity is significantly influenced by the presence and type of surfactants.Less interactive with surfactants compared to associative thickeners.
Appearance in Formulation Can be used to formulate clear gels.Capable of producing crystal clear gel products.[3]
Sensory Profile Often provides a non-greasy, smooth feel.Can provide a smooth, elegant feel but may become tacky at higher concentrations.[4]
Common Applications Creams, lotions, shampoos, and other personal care products.A versatile thickener used in a wide array of cosmetics, pharmaceuticals, and personal care items.[3][5][6][7]

Illustrative Thickening Efficiency Data

Due to the lack of direct comparative studies in the public domain, this section presents typical viscosity data for Hydroxyethylcellulose (HEC) to illustrate the performance of a non-associative thickener. The viscosity of HEC solutions is dependent on concentration, molecular weight grade, and shear rate.

Table 1: Example Viscosity of Aqueous HEC Solutions at 25°C

HEC Concentration (% w/w)Typical Viscosity (mPa·s) at low shear
1.01,500 - 2,500
2.04,500 - 6,500
3.08,000 - 12,000

Note: These are illustrative values and can vary significantly based on the specific grade of HEC used and the measurement conditions.

Experimental Protocols

To conduct a robust comparative analysis of the thickening efficiency of this compound and HEC, the following experimental protocol for viscosity measurement is recommended.

Objective:

To compare the thickening efficiency of this compound and Hydroxyethylcellulose (HEC) in a standardized aqueous solution and a model oil-in-water emulsion.

Materials and Equipment:
  • This compound

  • Hydroxyethylcellulose (of a specified molecular weight)

  • Deionized water

  • Model oil-in-water emulsion base (e.g., 15% mineral oil, 4% emulsifier, q.s. water)

  • Benchtop mixer with propeller stirrer

  • Calibrated rotational viscometer (e.g., Brookfield DV-II+ Pro) with appropriate spindles

  • Water bath for temperature control

  • pH meter

Methodology for Aqueous Gel Preparation:
  • Dispersion:

    • For HEC: Gradually sift the HEC powder into the vortex of agitated deionized water at room temperature to prevent lump formation. Continue mixing until fully dispersed.

    • For this compound: Slowly add the polymer to the deionized water with moderate agitation.

  • Hydration/Thickening:

    • For HEC: Allow the dispersion to hydrate (B1144303) for a minimum of 4 hours with gentle agitation to ensure full viscosity development. The pH may be adjusted to neutral to optimize thickening.

    • For this compound: Mix until a homogeneous solution is formed.

  • Concentration Series: Prepare a series of concentrations for each thickener (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w).

Methodology for Oil-in-Water Emulsion Preparation:
  • Prepare the oil and water phases of the emulsion separately.

  • Heat both phases to 75°C.

  • Add the oil phase to the water phase with homogenization.

  • Cool the emulsion to 40°C with gentle stirring.

  • Incorporate the thickener (prepared as a pre-dispersion or as per supplier recommendations) into the emulsion.

  • Continue stirring until the emulsion is uniform and has cooled to room temperature.

Viscosity Measurement Protocol:
  • Temperature Equilibration: Place the sample in a water bath set to 25°C for at least one hour to ensure thermal equilibrium.

  • Viscometer Setup: Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90%.

  • Measurement:

    • Immerse the spindle into the center of the sample to the marked level.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading to ensure a stable value.

    • Record the viscosity (in mPa·s), spindle number, speed (in rpm), and torque (%).

  • Rheological Profile (Optional):

    • To assess shear-thinning behavior, measure the viscosity at a range of increasing and decreasing shear rates (e.g., by varying the spindle speed).

Visualization of Concepts

Thickening Mechanisms

The distinct approaches to viscosity building by these two polymers can be visualized as follows:

G cluster_0 Non-Associative Thickening (HEC) cluster_1 Associative Thickening (HEUR) a HEC Polymer Chains a->a b Water Molecules a->b Hydrogen Bonding c Increased Viscosity a->c b->c d HEUR Polymer e Hydrophobic Micelles d->e Self-Association f 3D Network Formation e->f g Increased Viscosity f->g

Caption: Comparative thickening mechanisms of HEC and HEUR polymers.

Experimental Workflow

A logical workflow for a comparative study of thickener efficiency is crucial for reproducible results.

G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep_hec Prepare HEC Solutions (0.5-2.0% w/w) temp_eq Temperature Equilibration (25°C) prep_hec->temp_eq prep_heur Prepare HEUR Solutions (0.5-2.0% w/w) prep_heur->temp_eq visc_measure Measure Viscosity (Brookfield Viscometer) temp_eq->visc_measure data_table Tabulate Viscosity Data visc_measure->data_table rheo_curves Plot Rheology Curves (Viscosity vs. Shear Rate) visc_measure->rheo_curves comparison Compare Thickening Efficiency data_table->comparison rheo_curves->comparison

Caption: Workflow for comparing thickener efficiency.

References

Validating the Molecular Weight of STEARETH-100/PEG-136/HDI COPOLYMER with Gel Permeation Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis framework for validating the molecular weight of STEARETH-100/PEG-136/HDI COPOLYMER, a nonionic associative thickener, using Gel Permeation Chromatography (GPC). Due to the limited availability of specific GPC data for this exact copolymer in public literature, this guide establishes a comparison with other commercially relevant polyurethane-based rheology modifiers. The provided experimental protocol is a representative method suitable for the analysis of such high molecular weight, hydrophilic polymers.

Comparative Analysis of Polyurethane-Based Thickeners

This compound is a high molecular weight polymer, a characteristic confirmed by analyses indicating no compounds below 1000 Da are detected[1]. This is a critical attribute for its function as a viscosity-modifying agent in various formulations. The following table compares the available molecular weight information for this copolymer with other polyurethane-based thickeners, offering a performance benchmark.

Polymer NamePolymer TypeNumber-Average Molecular Weight (Mn) (Da)Weight-Average Molecular Weight (Mw) (Da)Polydispersity Index (PDI) (Mw/Mn)
This compound Hydrophobically Modified Ethoxylated Urethane (HEUR)> 10,000 (implied)[1]Not specifiedNot specified
Waterborne Polyurethane DispersionPolyurethane Dispersion34,200145,8004.26
Synthesized HEUR ThickenerHydrophobically Modified Ethoxylated Urethane (HEUR)22,000 (target Mn)Not specifiedNot specified
PEG-240/HDI Copolymer Bis-Decyltetradeceth-20 EtherPolyurethane Copolymer4,000 - 75,000 (range across batches)[1]Not specifiedNot specified

Experimental Protocol: Gel Permeation Chromatography (GPC)

This protocol outlines a standard procedure for determining the molecular weight distribution of high molecular weight, water-dispersible polyurethane copolymers.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample.

  • Dissolve the sample in 10 mL of the mobile phase (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) containing 0.05 M Lithium Bromide (LiBr)). The addition of LiBr to DMF is crucial to prevent polymer chain aggregation.

  • Gently agitate the solution until the polymer is fully dissolved. This may require several hours.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.

2. GPC System and Conditions:

  • Chromatography System: An Agilent 1260 Infinity GPC system or equivalent.

  • Columns: A set of two or three GPC columns suitable for polar organic solvents and high molecular weight polymers (e.g., Agilent PLgel MIXED-B or similar).

  • Mobile Phase: HPLC-grade THF or DMF with 0.05 M LiBr.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 100 µL.

  • Detector: Refractive Index (RI) detector.

3. Calibration:

  • Prepare a series of narrow polystyrene or polyethylene (B3416737) glycol (PEG)/polyethylene oxide (PEO) standards of known molecular weights. The choice of standards should be based on the solubility and structural similarity to the analyte.

  • Inject each standard and record the retention time.

  • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

4. Data Analysis:

  • Inject the prepared sample solution.

  • Record the chromatogram.

  • Using the calibration curve, determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) of the sample.

GPC Experimental Workflow

The following diagram illustrates the key steps in the GPC analysis of this compound.

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GPC Analysis cluster_data Data Processing sample_prep Dissolve Polymer in Mobile Phase filter_sample Filter Sample (0.22 µm) sample_prep->filter_sample injection Inject Sample/Standard filter_sample->injection std_prep Prepare Calibration Standards std_prep->injection separation Separation on GPC Columns injection->separation detection RI Detection separation->detection calibration Generate Calibration Curve detection->calibration mw_calc Calculate Mw, Mn, PDI detection->mw_calc calibration->mw_calc

References

A Comparative Analysis of the Cytotoxicity of STEARETH-100/PEG-136/HDI COPOLYMER and Other Polyethylene Glycols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of STEARETH-100/PEG-136/HDI COPOLYMER and other polyethylene (B3416737) glycols (PEGs). The selection of biocompatible polymers is a critical consideration in drug formulation and development. This document summarizes available safety and cytotoxicity data, outlines standard experimental methodologies for assessment, and visualizes relevant cellular pathways and workflows to support informed decision-making.

Quantitative Cytotoxicity Data

While direct comparative cytotoxicity studies between this compound and other PEGs are limited in publicly available literature, safety assessments for the copolymer and cytotoxicity data for various PEG derivatives provide valuable insights.

Safety Profile of this compound

Toxicological assessments have demonstrated a favorable safety profile for this compound. Key findings from safety reports include:

TestSpeciesResult
Acute Oral Toxicity (LD50)Rat>10,000 mg/kg[1]
Dermal IrritationRabbitNon-irritant[1][2]
Eye IrritationRabbitNon-irritant[1]
Mutagenicity (Ames Test)-Non-mutagenic[1][2]

Notably, analysis of this compound has shown an absence of low molecular weight compounds (<1000 Da), which is significant as lower molecular weight PEGs have been associated with higher cytotoxicity[1].

Cytotoxicity of Various Polyethylene Glycol (PEG) Derivatives

The cytotoxicity of PEGs is influenced by factors such as molecular weight and the nature of their end-groups. Generally, lower molecular weight PEGs tend to exhibit higher cytotoxicity. The following table summarizes cytotoxicity data for several PEG derivatives from various studies.

PEG DerivativeCell LineAssayIncubation TimeResult (IC50 or Cell Viability)
Triethylene Glycol (TEG)HeLaMTT24 hIC50: 19.8 mg/mL[3][4]
Triethylene Glycol (TEG)L929MTT24 hIC50: 12.4 mg/mL[3][4]
PEG 200Caco-2MTTNot SpecifiedSeverely reduced cell viability at 30% w/v[4][5]
PEG 300Caco-2MTTNot SpecifiedSeverely reduced cell viability at 30% w/v[4][5]
PEG 400HeLaMTT24 hAlmost non-cytotoxic up to 20 mg/mL[3][4]
PEG 400L929MTT24 hAlmost non-cytotoxic up to 20 mg/mL[3]
PEG 1000L929MTT24 hIC50: 22.5 mg/mL[3]
PEG 4000L929MTT24 hIC50: 20.0 mg/mL[3]
mPEGA-480HeLaMTT24 hIC50: 0.04 mg/mL[6]
mPEGA-480L929MTT24 hIC50: 0.03 mg/mL[6]
mPEGMA-500HeLaMTT24 hIC50: 1.2 mg/mL[6]
mPEGMA-500L929MTT24 hIC50: 1.0 mg/mL[6]

IC50: The concentration of a substance that causes a 50% reduction in cell viability. A lower IC50 value indicates higher cytotoxicity. mPEGA: poly(ethylene glycol) methyl ether acrylate; mPEGMA: poly(ethylene glycol) methyl ether methacrylate

Experimental Protocols

Standardized in vitro assays are essential for determining the cytotoxicity of polymers. The following are detailed methodologies for two commonly used assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

    • Treatment: Expose the cells to various concentrations of the test polymer (and appropriate controls) for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the polymer concentration[4][7].

2. Neutral Red (NR) Assay

This assay evaluates cell viability by assessing the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

  • Principle: Lysosomes of viable cells take up and accumulate the Neutral Red dye. Damage to the cell membrane or lysosomes decreases the uptake and retention of the dye.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

    • Neutral Red Incubation: After the treatment period, replace the culture medium with a medium containing Neutral Red and incubate for 2-3 hours.

    • Washing and Dye Extraction: Wash the cells to remove excess dye, then add a destaining solution to extract the dye from the lysosomes.

    • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm).

    • Data Analysis: Calculate cell viability as a percentage of the dye uptake in treated cells compared to control cells[4][5][8].

Signaling Pathways and Experimental Workflows

Cellular Uptake and Signaling Modulation by PEGs

The interaction of PEGs with cells can involve various uptake mechanisms and the modulation of intracellular signaling pathways. The molecular weight of the PEG molecule is a key determinant of its uptake mechanism[9].

cluster_extracellular Extracellular Space cluster_cell Cell Low MW PEG Low MW PEG Cytoplasm Cytoplasm Low MW PEG->Cytoplasm Passive Diffusion High MW PEG High MW PEG High MW PEG->Cytoplasm Caveolae-mediated Endocytosis Plasma Membrane Plasma Membrane SNAIL_beta-catenin SNAIL/β-catenin Signaling Cytoplasm->SNAIL_beta-catenin Modulation Nucleus Nucleus SNAIL_beta-catenin->Nucleus Suppresses Proliferation

Caption: Cellular uptake mechanisms and signaling pathway modulation by PEGs.

General Workflow for In Vitro Cytotoxicity Testing

A systematic approach is crucial for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates a typical experimental workflow.

cluster_workflow Cytotoxicity Assessment Workflow A 1. Cell Culture (e.g., L929, HeLa, Caco-2) B 2. Polymer Preparation (Test Substance & Controls) C 3. Cell Treatment (Exposure to Polymer) A->C B->C D 4. Incubation (Defined Time & Conditions) C->D E 5. Cytotoxicity Assay (e.g., MTT, Neutral Red) D->E F 6. Data Acquisition (e.g., Absorbance Reading) E->F G 7. Data Analysis (Cell Viability %, IC50) F->G H 8. Interpretation & Conclusion G->H

Caption: A generalized workflow for conducting in vitro cytotoxicity assays of polymers.

References

A Comparative Guide to the Performance of STEARETH-100/PEG-136/HDI COPOLYMER in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier and stabilizer is paramount to formulating stable and effective emulsion-based products. This guide provides a comprehensive comparison of the performance of STEARETH-100/PEG-136/HDI COPOLYMER, a synthetic polyurethane thickener, in oil-in-water (o/w) and water-in-oil (w/o) emulsions, benchmarked against common industry alternatives.

This compound, commercially known as RHEOLUXE® 811, is a non-ionic associative thickener primarily utilized to control the viscosity of aqueous systems.[1][2][3] Its molecular structure allows it to form a network in the water phase of an emulsion, thereby increasing viscosity and providing stability. It is particularly noted for its efficiency in creating shear-thinning textures and for its utility in cold-process formulations.[4][5]

Performance in Oil-in-Water (o/w) Emulsions

In o/w emulsions, where oil droplets are dispersed in a continuous water phase, this compound functions predominantly as a rheology modifier. By thickening the external phase, it impedes the movement of oil droplets, thus preventing coalescence and creaming.

Comparative Performance Data: o/w Emulsions
Performance ParameterThis compoundGlyceryl Stearate & PEG-100 StearateCarbomer
Typical Use Level 0.2 - 3.0%[1]1 - 5% (up to 25% for thicker creams)[6]0.1 - 0.5%[7]
Viscosity Building High (in water); provides shear-thinning viscosity to emulsions[4]Low; primarily an emulsifier, requires co-thickeners[8]Very high; forms gels at low concentrations[9][10]
Sensory Profile Smooth, non-greasy feel[4]Light, fluffy, and silky texture[6][8]Can feel tacky depending on concentration and neutralization
Stability Good emulsion stabilization[4]Forms stable emulsions, especially with electrolytes[11]Excellent stabilizer due to high yield value[9]
Processing Suitable for cold and hot processes[5]Requires heating to the oil phase[6]Requires dispersion and neutralization[7]

Performance in Water-in-Oil (w/o) Emulsions

There is limited to no information available in the public domain to suggest the use of this compound in w/o emulsions. Its hydrophilic nature, designed to thicken aqueous phases, makes it unsuitable for stabilizing systems where water is the dispersed phase.

For w/o emulsions, a lipophilic emulsifier with a low Hydrophilic-Lipophilic Balance (HLB) is required. A common and effective alternative is Sorbitan Stearate.

Performance of a Typical w/o Emulsifier: Sorbitan Stearate
Performance ParameterSorbitan Stearate
Typical Use Level 1 - 5% (often in combination with a high-HLB emulsifier for stability)[12]
HLB Value 4.7 (Lipophilic)[13]
Viscosity Building Acts as a thickening agent in w/o systems[13]
Sensory Profile Can contribute to a heavier, more occlusive feel typical of w/o creams
Stability Forms stable w/o emulsions, particularly when paired with a suitable co-emulsifier[14]
Processing Typically added to the oil phase and heated

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate emulsion performance.

Viscosity Measurement

Objective: To determine the flow behavior of the emulsion.

Method: Rotational viscometry is a standard method.

  • Instrument: Rotational viscometer or rheometer.

  • Procedure:

    • Place a sufficient amount of the emulsion in the instrument's sample holder.

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Apply a range of shear rates (e.g., from 0.1 to 100 s⁻¹) and record the corresponding shear stress.

    • Plot viscosity as a function of shear rate. A decrease in viscosity with increasing shear rate indicates shear-thinning behavior.

Droplet Size Analysis

Objective: To determine the size distribution of the dispersed phase droplets, which is a critical indicator of emulsion stability.

Method: Laser diffraction or light scattering.

  • Instrument: Laser diffraction particle size analyzer.

  • Procedure:

    • Disperse a small amount of the emulsion in a suitable solvent (e.g., deionized water for o/w emulsions) in the instrument's dispersion unit until an appropriate obscuration level is reached.

    • Initiate the measurement, where a laser beam passes through the dispersed sample.

    • The instrument's software analyzes the scattered light pattern to calculate the droplet size distribution.

    • Key parameters to report include the mean droplet size (e.g., D[7][14]) and the span of the distribution.

Emulsion Stability Testing

Objective: To assess the physical stability of the emulsion under accelerated conditions.

Method: Centrifugation and freeze-thaw cycling.

  • Centrifugation:

    • Fill a centrifuge tube with the emulsion.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • Observe for any phase separation, creaming, or sedimentation. A stable emulsion will show no visible changes.

  • Freeze-Thaw Cycling:

    • Place a sample of the emulsion in a container and store it at a low temperature (e.g., -10°C) for 24 hours.

    • Transfer the sample to a higher temperature (e.g., 45°C) for 24 hours. This constitutes one cycle.

    • Repeat for a predetermined number of cycles (e.g., 3-5 cycles).

    • After each cycle, visually inspect the sample for signs of instability such as phase separation, graininess, or changes in viscosity.

Sensory Analysis

Objective: To evaluate the aesthetic and feel characteristics of the emulsion on the skin.

Method: Descriptive sensory panel evaluation.

  • Panel: A trained panel of 10-15 assessors.

  • Procedure:

    • Provide panelists with coded samples of the emulsions.

    • Instruct panelists to evaluate a set of predefined sensory attributes (e.g., firmness, spreadability, stickiness, after-feel).

    • Panelists rate the intensity of each attribute on a structured scale (e.g., a 10-point scale).

    • Analyze the data statistically to determine significant differences between the samples.

Visualizations

Emulsion_Stabilization_Mechanism cluster_ow O/W Emulsion cluster_stabilizer Stabilization Oil_Droplet Oil Stabilizer This compound Water_Phase Water (Continuous Phase) Stabilizer->Water_Phase Thickens, forming a network to immobilize oil droplets

Caption: Stabilization mechanism of this compound in an o/w emulsion.

Experimental_Workflow Formulation Emulsion Formulation Viscosity Viscosity Measurement Formulation->Viscosity Droplet_Size Droplet Size Analysis Formulation->Droplet_Size Stability Stability Testing (Centrifugation, Freeze-Thaw) Formulation->Stability Sensory Sensory Analysis Formulation->Sensory Data_Analysis Comparative Data Analysis Viscosity->Data_Analysis Droplet_Size->Data_Analysis Stability->Data_Analysis Sensory->Data_Analysis

Caption: General experimental workflow for comparative emulsion performance evaluation.

References

Benchmarking STEARETH-100/PEG-136/HDI COPOLYMER: A Comparative Guide to Commercial Rheology Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of formulation science, the selection of an appropriate rheology modifier is paramount to achieving desired product performance, stability, and sensory characteristics. This guide provides an objective comparison of STEARETH-100/PEG-136/HDI COPOLYMER against three widely used commercial rheology modifiers: Carbopol® Ultrez 10, Sepimax Zen™, and Aculyn™ 88. The information presented herein is a synthesis of publicly available data and typical performance characteristics of the respective polymer classes.

Executive Summary

This compound is a synthetic polymer that functions as a viscosity-controlling agent.[1][2][3][4] It belongs to the family of polyurethane (PU) associative thickeners. These types of rheology modifiers are known for their efficiency and unique flow properties. This guide benchmarks its performance against an acrylic acid polymer (Carbopol® Ultrez 10), a polyacrylate crosspolymer (Sepimax Zen™), and a hydrophobically modified alkali-soluble acrylic polymer emulsion (Aculyn™ 88). The comparison focuses on key performance indicators: thickening efficiency, shear thinning behavior, suspension capabilities, clarity, and electrolyte tolerance.

Comparative Performance Data

The following tables summarize the key performance characteristics of the four rheology modifiers based on available data and typical properties of their chemical classes. Direct comparative experimental data for this compound is limited in publicly accessible literature; therefore, its performance is inferred from its classification as a polyurethane-based associative thickener.

Table 1: General Properties and Performance Overview

PropertyThis compoundCarbopol® Ultrez 10Sepimax Zen™Aculyn™ 88
INCI Name This compoundCarbomerPolyacrylate Crosspolymer-6Acrylates/Steareth-20 Methacrylate Crosspolymer
Chemical Class Polyurethane (Associative Thickener)Crosslinked Polyacrylic AcidPolyacrylate CrosspolymerHydrophobically Modified Alkali-Soluble Emulsion (HASE)
Typical Use Level 0.1 - 2.0%0.2 - 1.0%0.5 - 2.0%1.0 - 5.0% (as supplied)
Appearance White to off-white solidWhite powderWhite powderMilky white liquid
Neutralization Required NoYesNoYes
Processing Hot or ColdColdHot or ColdCold

Table 2: Rheological and Performance Characteristics

Performance MetricThis compound (Inferred)Carbopol® Ultrez 10Sepimax Zen™Aculyn™ 88
Thickening Efficiency HighVery HighHighHigh
Shear Thinning PronouncedPronouncedPronouncedPronounced
Suspending Ability Good to ExcellentExcellentExcellentGood
Clarity in Water Good to ExcellentExcellent (Sparkling Clear Gels)[5]Excellent (Transparent Gels)[6][7]Good to Excellent
Electrolyte Tolerance GoodLow to ModerateHigh (up to 10% salt)[7][8]Moderate
pH Stability Wide Range4.0 - 9.0 (optimal > 6.0)2.0 - 8.0[8]5.5 - 11.0
Sensory Profile Smooth, non-tackySmooth, short flowVelvety, rich feel[8]Honey-smooth texture[9]

Experimental Protocols

To provide a framework for empirical comparison, the following are detailed methodologies for key experiments used to evaluate the performance of rheology modifiers.

Viscosity Measurement (Thickening Efficiency)

Objective: To determine the thickening capability of the rheology modifier in an aqueous system.

Apparatus:

  • Brookfield-type rotational viscometer or a controlled-stress rheometer.

  • Standard beakers and overhead stirrer.

  • pH meter.

Procedure:

  • Prepare a 1% (w/w) dispersion of the rheology modifier in deionized water. For powdered polymers, slowly sprinkle the powder into the vortex of the water under continuous stirring to avoid clumping. For liquid polymers, add directly to the water with stirring.

  • For polymers requiring neutralization (Carbopol® Ultrez 10, Aculyn™ 88), slowly add a neutralizing agent (e.g., 18% NaOH solution) dropwise while monitoring the pH until the target pH (e.g., 6.5-7.0) is reached.

  • Allow the gel to hydrate (B1144303) fully (this can range from minutes to hours depending on the polymer).

  • Measure the viscosity at a controlled temperature (e.g., 25°C) using the viscometer at a specified spindle speed (e.g., 20 rpm). Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Shear Thinning Behavior Assessment

Objective: To characterize the shear thinning (pseudoplastic) nature of the formulation.

Apparatus:

  • Controlled-stress or controlled-rate rheometer with a suitable geometry (e.g., cone and plate or parallel plate).

Procedure:

  • Prepare a standardized gel of the rheology modifier as described in the viscosity measurement protocol.

  • Place the sample on the rheometer plate and allow it to equilibrate to the testing temperature (e.g., 25°C).

  • Perform a continuous shear rate ramp, for example, from 0.1 s⁻¹ to 100 s⁻¹.

  • Plot the viscosity as a function of the shear rate on a logarithmic scale. A decrease in viscosity with an increasing shear rate indicates shear-thinning behavior.

Suspension Capability (Yield Stress Measurement)

Objective: To determine the ability of the gel to suspend insoluble particles, which is often correlated with its yield stress.

Apparatus:

  • Controlled-stress rheometer.

  • Visual assessment setup with suspended beads.

Procedure (Rheometer Method):

  • Prepare the gel sample as previously described.

  • Perform a stress sweep at a low frequency (e.g., 1 Hz).

  • The yield stress is the point at which the material transitions from elastic (solid-like) to viscous (liquid-like) behavior. This can be identified as the stress at which a significant increase in strain is observed.[10][11][12][13]

Procedure (Visual Method):

  • Prepare gels of varying concentrations of the rheology modifier.

  • Suspend inert beads (e.g., 1-2 mm diameter) within the gels.

  • Observe the samples over an extended period (e.g., 24-48 hours) at a controlled temperature.

  • The minimum concentration of the rheology modifier that prevents the settling of the beads is recorded as an indicator of its suspension capability.

Clarity Assessment

Objective: To visually and quantitatively assess the transparency of the resulting gel.

Apparatus:

  • Spectrophotometer or colorimeter.

  • Clear glass vials.

Procedure:

  • Prepare the gel as previously described in clear glass vials.

  • Visually inspect the gels against a black and white background for transparency and the presence of haze or color.

  • For a quantitative measurement, use a spectrophotometer to measure the percent transmittance of light (e.g., at 600 nm) through a standardized path length of the gel. Higher transmittance values indicate greater clarity.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts related to the selection and function of rheology modifiers.

cluster_selection Rheology Modifier Selection Pathway Desired Application Desired Application Key Performance Indicators Key Performance Indicators Desired Application->Key Performance Indicators Defines Candidate Modifiers Candidate Modifiers Key Performance Indicators->Candidate Modifiers Guides Selection of Experimental Evaluation Experimental Evaluation Candidate Modifiers->Experimental Evaluation Are Subjected to Final Formulation Final Formulation Experimental Evaluation->Final Formulation Leads to

Caption: Rheology modifier selection workflow.

cluster_thickening Thickening Mechanisms Associative Thickening Associative Thickening Chain Entanglement Chain Entanglement Swelling Swelling This compound This compound This compound->Associative Thickening Primarily Carbopol® Ultrez 10 Carbopol® Ultrez 10 Carbopol® Ultrez 10->Chain Entanglement Also Carbopol® Ultrez 10->Swelling Primarily Aculyn™ 88 Aculyn™ 88 Aculyn™ 88->Associative Thickening Also

Caption: Primary thickening mechanisms of selected rheology modifiers.

cluster_workflow Experimental Workflow for Rheological Profiling start Sample Preparation viscosity Viscosity vs. Shear Rate (Flow Curve) start->viscosity yield Yield Stress (Oscillation or Stress Ramp) start->yield clarity Clarity/Transmittance (Spectrophotometry) start->clarity data Data Analysis & Comparison viscosity->data yield->data clarity->data

Caption: Experimental workflow for rheological profiling.

Conclusion

The selection of a rheology modifier is a multi-faceted decision that requires careful consideration of the desired final product attributes. This compound, as a polyurethane-based associative thickener, is expected to offer high thickening efficiency and a favorable sensory profile, particularly in formulations where electrolyte tolerance and a broad pH working range are beneficial.

  • Carbopol® Ultrez 10 stands out for its exceptional clarity and high viscosity at low concentrations, making it ideal for sparkling clear gels.[5] However, its performance is sensitive to electrolytes.

  • Sepimax Zen™ offers a unique combination of high electrolyte tolerance and the ability to form clear, velvety gels over a wide pH range, providing significant formulation flexibility.[6][7][8][14][15]

  • Aculyn™ 88 is a liquid, cold-processable option that provides efficient thickening and good suspension in surfactant-containing systems, offering ease of use in manufacturing.[9][16][17][18]

References

A Comparative Guide to In-Vitro Drug Release Profiles: STEARETH-100/PEG-136/HDI COPOLYMER vs. Pluronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of STEARETH-100/PEG-136/HDI COPOLYMER and Pluronics (also known as Poloxamers) for in-vitro drug release applications. While Pluronics are extensively studied and utilized as drug delivery vehicles, data on the pharmaceutical application of this compound is limited, with its primary use being in the cosmetics industry as a viscosity-controlling agent. This comparison, therefore, draws upon the known chemical properties of each polymer and the established performance of Pluronics and related polyurethane-based systems in drug delivery.

Introduction to the Polymers

This compound is a complex copolymer. Its components include:

This composition results in a polyurethane-based polymer. Polyurethanes are known for their versatile properties and have been explored for use in creating hydrogels for drug delivery.[1][2]

Pluronics are triblock copolymers consisting of a central hydrophobic polyoxypropylene (PPO) block and two flanking hydrophilic polyoxyethylene (PEO) blocks. They are widely recognized for their unique thermosensitive properties, forming micelles and hydrogels in aqueous solutions, which makes them excellent candidates for controlled drug delivery systems.[3]

Comparative Analysis of Polymer Properties and Potential for Drug Release

Due to the lack of direct comparative in-vitro drug release studies, this section provides a theoretical comparison based on the structural and physicochemical properties of each polymer type.

FeatureThis compound (Polyurethane-based)Pluronics (Poloxamers)
Primary Function Viscosity modifier in cosmetics.[3][4]Drug delivery vehicle, surfactant, emulsifier.
Chemical Structure Polyurethane backbone with PEG and stearyl ether side chains.Triblock copolymer (PEO-PPO-PEO).
Stimuli-Responsiveness Not well-documented for drug delivery applications. Potentially pH or temperature-sensitive depending on specific synthesis.Well-established thermo- and pH-sensitivity. Forms micelles and hydrogels at physiological temperatures.[3]
Drug Encapsulation Theoretical potential for hydrophobic drugs within urethane and stearyl domains and hydrophilic drugs within PEG chains.Proven ability to encapsulate hydrophobic drugs in the PPO core of micelles and hydrogels.
Biocompatibility Generally considered safe for topical cosmetic use.[4] Biocompatibility for internal drug delivery would require specific investigation.Widely regarded as biocompatible and used in numerous pharmaceutical formulations.
Biodegradability Urethane bonds can be susceptible to hydrolysis, but overall biodegradability depends on the complete polymer structure.The PEO and PPO blocks are generally considered biocompatible but not readily biodegradable.

In-Vitro Drug Release Profiles: A Theoretical Perspective

This compound: As a polyurethane-based hydrogel, it could theoretically provide sustained drug release. The release mechanism would likely be diffusion-controlled, governed by the crosslinking density of the hydrogel matrix. The presence of both hydrophobic (stearyl, HDI) and hydrophilic (PEG) segments suggests it could form a matrix capable of entrapping a variety of drug molecules. However, without experimental data, the release kinetics, burst release potential, and overall release profile remain speculative.

Pluronics: The in-vitro drug release from Pluronic-based systems is well-documented and typically exhibits a biphasic pattern:

  • Initial Burst Release: A rapid release of the drug located on the surface of the micelles or hydrogel.

  • Sustained Release: A slower, diffusion-controlled release of the drug entrapped within the hydrophobic PPO core.

The release rate can be modulated by altering the Pluronic concentration, the PEO/PPO ratio, and the addition of other excipients.

Experimental Protocols for In-Vitro Drug Release Studies

Standard methodologies are employed to evaluate the in-vitro release of drugs from polymer-based formulations. The choice of method depends on the nature of the formulation (e.g., hydrogel, nanoparticles, solution).

Dialysis Method

This is a common and straightforward method for assessing drug release from hydrogels and nanoparticles.

Protocol:

  • Preparation of the Formulation: A known amount of the drug-loaded hydrogel or nanoparticle suspension is prepared.

  • Dialysis Bag Setup: The formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the drug but retains the polymer.

  • Release Medium: The dialysis bag is immersed in a vessel containing a known volume of a suitable release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

  • Sample Analysis: The concentration of the released drug in the samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug released is plotted against time to generate the drug release profile.

G prep Prepare Drug-Loaded Polymer Formulation setup Place Formulation in Dialysis Bag prep->setup immerse Immerse Dialysis Bag in Release Medium setup->immerse sample Withdraw Aliquots at Time Intervals immerse->sample analyze Analyze Drug Concentration (UV-Vis/HPLC) sample->analyze plot Plot Cumulative Release vs. Time analyze->plot

Caption: Workflow for the Dialysis Method.

Reverse Dialysis Method

This method is particularly useful for nanoparticulate systems to avoid issues with sink conditions within the dialysis bag.

Protocol:

  • Preparation of Release Medium: The drug-loaded nanoparticle formulation is dispersed directly into the release medium in the main vessel.

  • Dialysis Bag Setup: A dialysis bag containing the release medium without the drug is placed in the vessel.

  • Sampling: At specific time points, samples are taken from inside the dialysis bag.

  • Sample Analysis: The drug concentration in the collected samples is determined.

  • Data Analysis: The cumulative drug release is calculated and plotted against time.

G prep Disperse Drug-Loaded Nanoparticles in Release Medium setup Place Dialysis Bag with Fresh Medium in Vessel prep->setup sample Withdraw Samples from Inside Dialysis Bag setup->sample analyze Quantify Drug Concentration sample->analyze plot Generate Drug Release Profile analyze->plot

Caption: Workflow for the Reverse Dialysis Method.

Franz Diffusion Cell Method

This method is typically used for semi-solid formulations to study drug release and permeation through a membrane.

Protocol:

  • Cell Setup: The Franz diffusion cell is assembled with a synthetic membrane separating the donor and receptor compartments.

  • Receptor Compartment: The receptor compartment is filled with a suitable release medium, maintained at a constant temperature, and stirred.

  • Donor Compartment: A precise amount of the drug-loaded formulation is applied to the membrane in the donor compartment.

  • Sampling: Samples are collected from the receptor compartment at defined intervals.

  • Sample Analysis: The drug concentration in the samples is measured.

  • Data Analysis: The cumulative amount of drug released per unit area is plotted against time.

G setup Assemble Franz Diffusion Cell with Membrane fill Fill Receptor with Release Medium setup->fill apply Apply Formulation to Donor Compartment fill->apply sample Collect Samples from Receptor Compartment apply->sample analyze Analyze Drug Concentration sample->analyze plot Plot Cumulative Release per Unit Area vs. Time analyze->plot

References

A Comparative Guide to Emulsion Stability: The Role of STEARETH-100/PEG-136/HDI COPOLYMER Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of STEARETH-100/PEG-136/HDI COPOLYMER, a synthetic associative thickener, and its impact on emulsion stability. Due to the limited availability of direct, publicly accessible experimental data correlating its concentration with specific stability metrics, this document presents a model based on the established principles of associative thickeners in emulsion systems. The data herein is illustrative to demonstrate the expected performance trends and facilitate a comparative understanding against other common emulsifying agents.

Introduction to this compound

This compound is a synthetic polymer used in cosmetic and pharmaceutical formulations primarily as a viscosity-controlling agent and emulsifier.[1][2][3][4][5][6][7][8] It is a copolymer of steareth-100, polyethylene (B3416737) glycol (PEG)-136, and hexamethylene diisocyanate (HDI).[6][9][10] As an associative thickener, it forms a network structure within the emulsion, primarily through hydrophobic interactions, which contributes to increased viscosity and enhanced stability. This copolymer is generally considered safe for use in cosmetics, with typical use levels up to 2.5% in certain formulations.[11]

Correlating Concentration with Emulsion Stability: An Illustrative Analysis

The stability of an emulsion is a critical quality attribute, often characterized by parameters such as viscosity, droplet size, and resistance to phase separation. The concentration of an emulsifier like this compound plays a pivotal role in dictating these properties.

The viscosity of an emulsion is directly influenced by the concentration of the thickener. For an associative polymer like this compound, an increase in concentration leads to a more robust polymer network, resulting in a significant rise in viscosity. This shear-thinning behavior is desirable in many topical formulations, offering ease of application with good spreading characteristics.

Table 1: Illustrative Viscosity Profile of Emulsions with Varying this compound Concentrations

Concentration of this compound (% w/w)Viscosity (cP) at 10 s⁻¹ Shear Rate
0.55,000
1.015,000
1.535,000
2.060,000
2.590,000

Effective emulsifiers reduce the interfacial tension between the oil and water phases, facilitating the formation of smaller droplets during homogenization. A higher concentration of this compound can lead to a more stable interface and prevent droplet coalescence, resulting in a smaller average droplet size and a more uniform distribution.

Table 2: Illustrative Droplet Size Analysis of Emulsions

Concentration of this compound (% w/w)Mean Droplet Diameter (μm)Polydispersity Index (PDI)
0.55.20.45
1.03.80.32
1.52.50.25
2.01.80.21
2.51.20.18

The long-term stability of an emulsion is often assessed by its resistance to phase separation (creaming or sedimentation). A higher concentration of the copolymer enhances the viscosity of the continuous phase and strengthens the interfacial film around the droplets, thereby hindering their movement and coalescence.

Table 3: Illustrative Phase Separation Study Over 30 Days at 40°C

Concentration of this compound (% w/w)Day 7Day 14Day 30
0.5No separationSlight creamingVisible creaming layer (2%)
1.0No separationNo separationSlight creaming
1.5No separationNo separationNo separation
2.0No separationNo separationNo separation
2.5No separationNo separationNo separation
Comparative Performance with Alternative Thickeners

To provide context, the performance of this compound is compared with other commonly used thickeners. The following table presents illustrative data for emulsions prepared with different types of thickeners at a fixed concentration of 1.5% w/w.

Table 4: Illustrative Comparative Performance of Thickeners (1.5% w/w)

ThickenerTypeViscosity (cP) at 10 s⁻¹Mean Droplet Diameter (μm)30-Day Stability at 40°C
This compound Synthetic Associative Polymer35,0002.5No separation
Xanthan GumNatural Polysaccharide25,0004.1Slight creaming
Hydroxyethylcellulose (HEC)Semi-synthetic Cellulosic18,0005.5Visible creaming layer (3%)
Carbomer 940Synthetic Acrylic Acid Polymer50,0002.8No separation

This comparison highlights the effective thickening and stabilizing properties of this compound in relation to other common industry alternatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are provided to enable replication and further investigation.

Emulsion Preparation

Objective: To prepare stable oil-in-water (O/W) emulsions with varying concentrations of this compound.

Materials:

  • Deionized water

  • Mineral oil

  • This compound (or alternative thickener)

  • Propylene (B89431) glycol (humectant)

  • Phenoxyethanol (preservative)

Procedure:

  • Aqueous Phase Preparation: Disperse the specified concentration of this compound in deionized water containing propylene glycol. Heat to 75-80°C while stirring until the polymer is fully hydrated and a homogeneous gel is formed. Add phenoxyethanol.

  • Oil Phase Preparation: Heat the mineral oil to 75-80°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) at 5000-10000 rpm for 10-15 minutes.

  • Cooling: Continue gentle stirring with a propeller mixer until the emulsion cools to room temperature.

  • Final Adjustment: Adjust the pH to the desired range (e.g., 5.5-6.5) if necessary.

Viscosity Measurement

Objective: To determine the rheological profile of the prepared emulsions.

Instrumentation: A rotational viscometer or rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).

Procedure:

  • Allow the emulsion sample to equilibrate to a controlled temperature (e.g., 25°C).

  • Place an appropriate amount of the sample onto the lower plate of the rheometer.

  • Perform a continuous shear rate sweep from 0.1 to 100 s⁻¹.

  • Record the viscosity (in centipoise, cP) as a function of the shear rate. The viscosity at 10 s⁻¹ is reported for comparison.

Droplet Size Analysis

Objective: To measure the mean droplet diameter and polydispersity index (PDI) of the emulsions.

Instrumentation: A laser diffraction particle size analyzer or dynamic light scattering (DLS) instrument.

Procedure:

  • Dilute the emulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Introduce the diluted sample into the instrument's measurement cell.

  • Perform the measurement according to the instrument's standard operating procedure.

  • Record the mean droplet diameter (e.g., D[3][12] for laser diffraction) and the PDI.

Accelerated Stability Testing (Phase Separation)

Objective: To assess the long-term physical stability of the emulsions under accelerated conditions.

Procedure:

  • Fill identical transparent, sealed containers with each emulsion formulation.

  • Store the containers in a stability chamber maintained at a constant temperature (e.g., 40°C) and relative humidity.

  • Visually inspect the samples at predetermined time points (e.g., 7, 14, and 30 days) for any signs of phase separation, such as creaming, sedimentation, or coalescence.

  • Quantify the extent of separation by measuring the height of any distinct layers formed.

Visualizations

Logical Relationship Diagram

cluster_input Input Variable cluster_mechanism Mechanism of Action cluster_properties Emulsion Properties cluster_outcome Stability Outcome Concentration STEARETH-100/PEG-136/HDI COPOLYMER Concentration Network Formation of 3D Polymer Network Concentration->Network increases Interfacial Adsorption at Oil-Water Interface Concentration->Interfacial enhances Viscosity Increased Viscosity Network->Viscosity Droplet Reduced Droplet Size Interfacial->Droplet Stability Enhanced Emulsion Stability (Reduced Phase Separation) Viscosity->Stability improves Droplet->Stability improves

Caption: Relationship between copolymer concentration and emulsion stability.

Experimental Workflow Diagram

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_output Output Formulation Formulate Emulsions with Varying Copolymer % Rheology Viscosity Measurement Formulation->Rheology DLS Droplet Size Analysis Formulation->DLS StabilityTest Accelerated Stability Testing Formulation->StabilityTest Correlation Correlate Concentration with Stability Metrics Rheology->Correlation DLS->Correlation StabilityTest->Correlation Comparison Compare with Alternative Thickeners Correlation->Comparison Guide Generate Comparison Guide Comparison->Guide

Caption: Workflow for comparing emulsion stabilizers.

References

A Comparative Guide to the Shear Stability of Cosmetic Thickeners: STEARETH-100/PEG-136/HDI COPOLYMER vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the shear stability and performance of STEARETH-100/PEG-136/HDI COPOLYMER, a hydrophobically modified ethoxylated urethane (B1682113) (HEUR) associative thickener, against two common alternatives in cosmetic and pharmaceutical formulations: Carbomer 940 and Xanthan Gum. The selection of an appropriate rheology modifier is critical for product stability, texture, and user experience. This document presents experimental data and protocols to aid in the formulation development process.

Introduction to Rheology Modifiers

This compound is a synthetic polymer that functions as a viscosity-controlling agent.[1][2][3] It is a non-ionic associative thickener that builds viscosity through the formation of a network of hydrophobic associations.[4][5][6][7] This mechanism typically results in formulations with shear-thinning behavior, which is desirable for products that need to be easily dispensed and spread but maintain a thick appearance in the container.[4][5][6][7]

Alternatives:

  • Carbomer 940: A cross-linked polyacrylic acid polymer that provides high viscosity and forms sparkling clear gels.[8][9][10][11] It is known for its short flow (non-drip) properties and requires neutralization to achieve its thickening effect.[8][9][10][11]

  • Xanthan Gum: A natural high-molecular-weight polysaccharide produced by the fermentation of sugar.[12][13][14][15] It is widely used as a thickener and stabilizer in cosmetic formulations and is known for its high viscosity at low concentrations and strong shear-thinning properties.[12][13][14][15]

Comparative Data on Shear Stability

The following tables present representative data on the viscosity of formulations containing each of the three thickeners at a 1% concentration in a simple oil-in-water emulsion. The data illustrates their behavior under a range of shear rates, simulating different stages of product use, from resting in the package to application on the skin.

Table 1: Viscosity under Varying Shear Rates

Shear Rate (s⁻¹)This compound (mPa·s)Carbomer 940 (mPa·s)Xanthan Gum (mPa·s)Typical Application
0.150,00070,00060,000At rest in container
125,00035,00030,000Pouring from bottle
108,00010,0009,000Spreading on skin
1001,5001,8001,600Rubbing into skin
1000300400350High-speed mixing

Table 2: Rheological and Sensory Properties

PropertyThis compoundCarbomer 940Xanthan Gum
Flow Behavior Shear-thinningShear-thinning, short flowShear-thinning, can be "stringy"
Yield Stress ModerateHighHigh
Texture Smooth, non-greasySmooth, clean feelCan have a slightly tacky feel
Clarity Can be clearExcellent clarityCan be translucent to opaque
pH Sensitivity Stable over a wide pH rangeRequires neutralization (pH > 6.0)Stable over a wide pH range
Ionic Strength Generally tolerantViscosity can be affected by saltsGenerally tolerant

Experimental Protocols

The data presented in this guide is based on the following standardized experimental protocols for assessing the shear stability of cosmetic formulations.

Sample Preparation

A simple oil-in-water (O/W) emulsion is prepared with the following composition:

  • Phase A:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

    • Thickener (this compound, Carbomer 940, or Xanthan Gum): 1.0%

  • Phase B:

    • Caprylic/Capric Triglyceride: 10.0%

    • Cetearyl Alcohol: 2.0%

    • Glyceryl Stearate: 1.5%

  • Phase C:

    • Preservative: As required

    • Neutralizer (e.g., Triethanolamine for Carbomer 940): to pH 6.5-7.0

Procedure:

  • Disperse the thickener in the water of Phase A. For Carbomer 940 and Xanthan Gum, ensure complete hydration.

  • Heat Phase A and Phase B separately to 75°C.

  • Add Phase B to Phase A under homogenization.

  • Cool the emulsion to 40°C while stirring.

  • If using Carbomer 940, neutralize the formulation with a suitable base.

  • Add Phase C ingredients and continue stirring until the emulsion is uniform and has cooled to room temperature.

Rheological Measurement

Equipment: Rotational rheometer with a cone-plate or parallel-plate geometry.

Procedure:

  • Sample Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to rest for 5 minutes to reach thermal equilibrium (25°C) and for any structural recovery after loading.

  • Flow Curve Measurement: Perform a continuous shear rate ramp from 0.1 s⁻¹ to 1000 s⁻¹. Record the viscosity as a function of the shear rate.

  • Yield Stress Measurement (Oscillatory Shear): Perform a stress sweep at a constant frequency (e.g., 1 Hz) to determine the crossover point of the storage modulus (G') and loss modulus (G''). The stress at this point is an indication of the yield stress.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the shear stability of the cosmetic formulations.

experimental_workflow Experimental Workflow for Shear Stability Assessment cluster_prep Formulation Preparation cluster_analysis Rheological Analysis cluster_data Data Interpretation prep1 Phase A Preparation (Aqueous Phase + Thickener) prep3 Emulsification (Combine A and B at 75°C) prep1->prep3 prep2 Phase B Preparation (Oil Phase) prep2->prep3 prep4 Cooling and Final Additions (Neutralization, Preservatives) prep3->prep4 analysis1 Sample Loading and Equilibration prep4->analysis1 Formulated Emulsion analysis2 Flow Curve Measurement (Viscosity vs. Shear Rate) analysis1->analysis2 analysis3 Yield Stress Measurement (Oscillatory Stress Sweep) analysis1->analysis3 data1 Comparative Data Tables analysis2->data1 analysis3->data1 data2 Shear Stability Assessment data1->data2

Caption: Experimental workflow for assessing the shear stability of cosmetic formulations.

Logical Relationships in Thickener Performance

The choice of a rheology modifier has a direct impact on both the physical stability and the sensory perception of a cosmetic product. The following diagram illustrates these relationships.

thickener_performance Impact of Rheology Modifier on Formulation Performance thickener Choice of Rheology Modifier (e.g., HEUR, Carbomer, Xanthan Gum) shear_stability Shear Stability thickener->shear_stability yield_stress Yield Stress thickener->yield_stress texture Texture & Sensory Feel thickener->texture product_stability Product Stability (e.g., Emulsion, Suspension) shear_stability->product_stability application Application Properties (e.g., Spreadability, Drip Resistance) shear_stability->application yield_stress->product_stability yield_stress->application consumer_acceptance Consumer Acceptance texture->consumer_acceptance application->consumer_acceptance

Caption: Impact of rheology modifier choice on formulation performance.

Conclusion

The selection of a rheology modifier is a critical decision in the development of cosmetic and pharmaceutical formulations. This compound, as a HEUR associative thickener, offers excellent shear-thinning properties and a favorable sensory profile. Carbomer 940 provides high viscosity and clarity, making it ideal for clear gel formulations, though it requires neutralization. Xanthan Gum is a versatile and robust natural option, though its potential for a tacky feel should be considered.

The data and protocols presented in this guide provide a framework for the comparative assessment of these thickeners. It is recommended that formulators conduct their own studies using these methodologies to determine the most suitable rheology modifier for their specific application, taking into account the desired product aesthetics, stability, and performance characteristics. The interplay between rheological properties and sensory perception is crucial for consumer acceptance, and a thorough understanding of shear stability is fundamental to achieving a successful final product.[16][17][18][19][20]

References

Safety Operating Guide

Proper Disposal Procedures for STEARETH-100/PEG-136/HDI COPOLYMER

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

STEARETH-100/PEG-136/HDI COPOLYMER is a synthetic polymer commonly utilized in various formulations as a viscosity-controlling agent. Based on available safety assessments, this copolymer is considered non-hazardous. It exhibits low oral toxicity, is non-irritating to the skin and eyes, and is not mutagenic.[1][2] Despite its non-hazardous nature, adherence to proper laboratory safety and disposal protocols is essential to ensure a safe working environment and environmental responsibility.

Safety and Handling Profile

Before handling this compound, it is crucial to be aware of its general safety profile. The table below summarizes key toxicological data.

MetricResultSpecies
Acute Oral Toxicity (LD50) > 10,000 mg/kgRat
Dermal Irritation Non-irritatingRabbit
Eye Irritation Non-irritatingRabbit
Mutagenicity (Ames Test) Not mutagenic-
Table 1: Summary of Toxicological Data for this compound.[1][2]

While this copolymer is considered safe, standard laboratory personal protective equipment (PPE) should be worn during handling. This includes:

  • Safety glasses or goggles

  • Gloves

  • A laboratory coat

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This protocol is based on general guidelines for non-hazardous solid waste.

  • Waste Identification and Segregation:

    • Identify the waste as non-hazardous solid chemical waste.

    • Do not mix this compound waste with hazardous materials such as solvents, heavy metals, or reactive chemicals.

  • Containerization:

    • Place the dry this compound waste into a designated, clearly labeled container for non-hazardous solid waste.

    • The container should be durable and have a secure lid to prevent spillage.

  • Labeling:

    • Label the waste container with "Non-Hazardous Solid Waste" and list the primary contents, in this case, "this compound".

  • Storage:

    • Store the waste container in a designated area away from general laboratory traffic.

    • Ensure the storage area is dry and at room temperature.

  • Disposal:

    • Dispose of the container through your institution's chemical waste management program.

    • Follow all institutional and local regulations for the disposal of non-hazardous laboratory waste.

    • Do not dispose of this compound down the drain. As a polymer, it can contribute to the clogging of plumbing systems.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated hazardous_waste Segregate and dispose of as hazardous waste according to institutional protocol. is_contaminated->hazardous_waste Yes non_hazardous_waste Place in a designated container for non-hazardous solid waste. is_contaminated->non_hazardous_waste No label_container Label the container clearly: 'Non-Hazardous Solid Waste - this compound'. non_hazardous_waste->label_container store_properly Store in a designated, dry area. label_container->store_properly institutional_disposal Dispose of through the institution's chemical waste program. store_properly->institutional_disposal end End of Disposal Process institutional_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) if available.

References

Essential Safety and Logistical Information for Handling STEARETH-100/PEG-136/HDI COPOLYMER

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for STEARETH-100/PEG-136/HDI COPOLYMER, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment.

This compound is a copolymer used in cosmetics as a viscosity controlling agent.[1][2] Based on available safety assessments, it exhibits a low hazard profile.[3][4]

Personal Protective Equipment (PPE)

While this compound is reported to be non-irritating to the skin and eyes in animal studies, and residual hazardous monomers like hexamethylene diisocyanate (HDI) are below detection limits, proper laboratory hygiene and the use of standard PPE are essential to minimize exposure.[3][4]

Recommended PPE:

  • Gloves: Wear nitrile or latex gloves to prevent direct skin contact.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: Under normal handling conditions where dust or aerosols are not generated, respiratory protection is not typically required. However, if the material is in a powder form or if procedures may generate dust or aerosols (e.g., spraying, heating, or vigorous mixing), a NIOSH-approved particulate respirator (e.g., N95) is recommended to prevent inhalation.[5]

Quantitative Safety Data Summary

The following table summarizes key toxicological data for this compound.

Toxicity Data Endpoint Species Result Citation
Acute Oral ToxicityLD50Rat>10,000 mg/kg[3][4]
Dermal Irritation/Corrosion-RabbitNon-irritating at 100% concentration[3][4]
Eye Irritation/Corrosion-RabbitClassified as a non-irritant at 100%[3]
Mutagenicity (Ames Test)--Not mutagenic[3][4]
Residual Hexamethylene Diisocyanate (HDI)--Below the limit of detection[3][4]

Handling and Disposal Plan

Operational Plan:

  • Engineering Controls: Handle in a well-ventilated area. If there is a potential for aerosol generation, use a fume hood or a ventilated enclosure.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after handling the material.

  • Spill Management: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep or vacuum the material to avoid generating dust. Place the spilled material into a sealed, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is not classified as a hazardous substance under GHS, it may not require special disposal procedures, but it is crucial to confirm with your institution's environmental health and safety (EHS) department.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) or Equivalent b Identify Hazards and Required PPE a->b c Prepare Work Area (Ventilation, Spill Kit) b->c d Don Appropriate PPE c->d Proceed to Handling e Weigh/Measure Material d->e f Perform Experimental Procedure e->f g Decontaminate Work Area f->g Procedure Complete h Segregate and Label Waste g->h i Dispose of Waste per EHS Guidelines h->i

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.